molecular formula C13F10O3 B1224124 Bis(pentafluorophenyl) carbonate CAS No. 59483-84-0

Bis(pentafluorophenyl) carbonate

カタログ番号: B1224124
CAS番号: 59483-84-0
分子量: 394.12 g/mol
InChIキー: IOVVFSGCNWQFQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(pentafluorophenyl) carbonate is the equivalent of carbonyl compound generally used in coupling reactions. It is used as a reagent in the preparation of azapeptides.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVFSGCNWQFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208184
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59483-84-0
Record name Dipentafluorophenylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentafluorophenyl) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) is a highly reactive, crystalline solid that serves as a versatile and safer alternative to phosgene (B1210022) and its derivatives in a multitude of organic synthesis applications. Its remarkable reactivity stems from the presence of two electron-withdrawing pentafluorophenyl groups, which render the carbonyl carbon exceptionally electrophilic. This property makes BPC an excellent reagent for a variety of chemical transformations, most notably in the synthesis of carbonates, carbamates, ureas, and in peptide coupling reactions. This guide provides a comprehensive overview of the chemical properties of BPC, including detailed experimental protocols and reaction mechanisms, to support its application in research and development, particularly in the field of drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₃F₁₀O₃[1][2]
Molecular Weight 394.12 g/mol [1]
Melting Point 47-52 °C[1][2]
Boiling Point 250 °C[3]
Flash Point 110 °C[1][4]
Appearance White to almost white crystalline powder[2][5]
Solubility Soluble in chloroform, ethyl acetate, methylene (B1212753) chloride. Insoluble in water.[1][3]
Purity ≥97%[4][6]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Key spectroscopic data are summarized below.

Technique Description Reference
¹⁹F NMR The ¹⁹F NMR spectrum of BPC shows characteristic signals for the pentafluorophenyl groups.[9]
¹³C NMR The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the pentafluorophenyl rings.
FT-IR The FT-IR spectrum exhibits a strong absorption band for the C=O stretching of the carbonate group.

Note: Detailed spectral data with peak assignments can be found in specialized databases.

Chemical Reactivity and Mechanisms

The core of this compound's utility lies in its high reactivity as a carbonylating agent. The electron-withdrawing nature of the two pentafluorophenyl groups makes the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The general reaction mechanism is a nucleophilic acyl substitution. A nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenoxide anion, which is an excellent leaving group due to the stability of the corresponding pentafluorophenol. The reaction with a second equivalent of the nucleophile or a different nucleophile can then occur, or in the case of diols, an intramolecular reaction can lead to cyclic products. The byproduct, pentafluorophenol, is non-nucleophilic and generally does not interfere with the reaction.

Reaction with Amines to Form Carbamates

BPC reacts readily with primary and secondary amines to form carbamates. This reaction is highly efficient and proceeds under mild conditions.

Reaction with Alcohols to Form Carbonates

Similarly, BPC reacts with alcohols to produce carbonates. When a diol is used as the nucleophile, a cyclic carbonate can be formed through an intramolecular reaction.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Protocol 1: General Synthesis of a Carbamate (B1207046) from a Primary Amine

This protocol describes a general method for the synthesis of a carbamate from a primary amine using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Optional: Base (e.g., Triethylamine or N,N-Diisopropylethylamine, 1.2 eq) if the amine is used as a salt.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the chosen anhydrous solvent.

  • If the amine is in the form of a salt, add the base to the solution to liberate the free amine.

  • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carbamate by recrystallization or column chromatography.

Protocol 2: Synthesis of a Functionalized Cyclic Carbonate from a Diol

This protocol is adapted from a literature procedure for the synthesis of a pentafluorophenyl-functionalized cyclic carbonate intermediate, which can then be further functionalized.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (1.0 eq, e.g., 3.00 g, 22 mmol)

  • This compound (BPC) (2.5 eq, e.g., 21.70 g, 55 mmol)

  • Cesium Fluoride (CsF) (0.2 eq, e.g., 0.7 g, 4.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (e.g., 70 mL)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (aqueous)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Charge a 100 mL round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid, this compound, and Cesium Fluoride.

  • Add anhydrous THF to the flask. The initial mixture will be heterogeneous.

  • Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous. Continue stirring for 20 hours.

  • Remove the solvent in vacuo.

  • Re-dissolve the residue in CH₂Cl₂. After about 10 minutes, a byproduct (pentafluorophenol) will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer with MgSO₄, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Mandatory Visualizations

Diagram 1: General Reaction of BPC with Nucleophiles

G General Reaction of BPC with Nucleophiles BPC This compound Intermediate Tetrahedral Intermediate BPC->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., R-NH₂, R-OH) Nuc->Intermediate Product Carbamate or Carbonate Intermediate->Product Collapse of Intermediate PFP Pentafluorophenol Intermediate->PFP Leaving Group Departure

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Diagram 2: Experimental Workflow for Carbamate Synthesisdot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve Amine Dissolve Amine Add BPC Solution Add BPC Solution Dissolve Amine->Add BPC Solution Stir at RT Stir at RT Add BPC Solution->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Dilute Dilute Monitor by TLC/LC-MS->Dilute Wash Wash Dilute->Wash Dry Dry Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallization or Chromatography Recrystallization or Chromatography Concentrate->Recrystallization or Chromatography Pure Carbamate Pure Carbamate Recrystallization or Chromatography->Pure Carbamate

References

An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl) Carbonate from Pentafluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl) carbonate (BPC) is a valuable reagent in organic synthesis, prized for its ability to act as a phosgene (B1210022) equivalent in a safer, solid form. Its high reactivity, owing to the electron-withdrawing nature of the pentafluorophenyl groups, makes it an excellent choice for the synthesis of carbonates, ureas, and other carbonyl derivatives, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the synthesis of this compound from pentafluorophenol (B44920), including a detailed experimental protocol, tabulated physicochemical data, and a visual representation of the synthetic workflow.

Physicochemical Data of Key Compounds

For clarity and easy reference, the quantitative data for the primary reactants and the final product are summarized in the table below.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PentafluorophenolC₆HF₅O184.0634-36143
Triphosgene (B27547)C₃Cl₆O₃296.7578-81203-206 (decomposes)
Pyridine (B92270)C₅H₅N79.10-42115
This compoundC₁₃F₁₀O₃394.1248-51Not available

Reaction Scheme

The synthesis of this compound from pentafluorophenol is typically achieved by reacting it with a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the hydrogen chloride byproduct.

G Pentafluorophenol 2 x Pentafluorophenol Intermediate [Intermediate Complex] Pentafluorophenol->Intermediate Triphosgene Triphosgene Triphosgene->Intermediate Base + 2 x Pyridine Base->Intermediate Solvent Dichloromethane (B109758) Solvent->Intermediate Product This compound Intermediate->Product Byproduct1 + 2 x Pyridinium hydrochloride Intermediate->Byproduct1 Byproduct2 + CO2 + Other byproducts Intermediate->Byproduct2

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of diaryl carbonates using triphosgene and has been adapted for pentafluorophenol.

Materials:

  • Pentafluorophenol (2.0 equivalents)

  • Triphosgene (0.34 equivalents)

  • Anhydrous Pyridine (2.2 equivalents)

  • Anhydrous Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentafluorophenol (2.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine (2.2 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Addition of Triphosgene: Prepare a solution of triphosgene (0.34 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred pentafluorophenol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white crystalline solid.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pentafluorophenol in Dichloromethane B Add Pyridine and Cool to 0 °C A->B C Slowly Add Triphosgene Solution B->C D Stir at Room Temperature for 12-16h C->D E Quench with Water D->E Proceed to Workup F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ F->G H Concentrate in vacuo G->H I Recrystallize from Ethyl Acetate/Hexane H->I J J I->J Obtain Pure Product

Caption: Workflow diagram for the synthesis of this compound.

Safety Considerations

  • Triphosgene: is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should still be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Pentafluorophenol: is corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult original literature and safety data sheets for all reagents before undertaking any experimental work.

Unveiling the Power of Activation: A Technical Guide to the Mechanism of Action of Bis(pentafluorophenyl) carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a powerful and versatile reagent in modern organic synthesis. Its high reactivity and utility as a safer alternative to phosgene (B1210022) and its derivatives have made it an indispensable tool for the construction of a wide array of organic molecules, from complex pharmaceuticals to advanced polymers.[1] This technical guide provides an in-depth exploration of the core mechanisms through which BPC exerts its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Principle: The Electrophilic Nature of the Carbonyl Carbon

The remarkable reactivity of this compound stems from the strong electron-withdrawing effect of its two pentafluorophenyl groups.[1][2] These groups significantly enhance the electrophilicity of the central carbonyl carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[2][3] The general mechanism of action for BPC involves a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate.[3] The pentafluorophenolate anion is an excellent leaving group, which facilitates the collapse of this intermediate and drives the reaction towards product formation.[4]

I. BPC as a Carbonyl Source: Synthesis of Carbonates, Carbamates, and Ureas

One of the primary applications of BPC is as a direct source of a carbonyl group for the synthesis of carbonates, carbamates, and ureas. This approach offers a significant advantage over the use of highly toxic phosgene.[1][5]

A. Mechanism of Carbonate and Carbamate (B1207046) Formation

The reaction of BPC with alcohols or amines proceeds via a nucleophilic attack on the carbonyl carbon. The initial attack by the nucleophile (an alcohol or amine) leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenol (B44920) molecule to yield an activated pentafluorophenyl carbonate or carbamate. A second nucleophile can then attack this activated intermediate, leading to the final carbonate or carbamate product and releasing a second molecule of pentafluorophenol.

G BPC This compound (BPC) Intermediate1 Tetrahedral Intermediate BPC->Intermediate1 + Nucleophile Nuc1 Nucleophile (R-OH or R-NH2) Nuc1->Intermediate1 Active_Intermediate Activated Intermediate (PFP-O-C(O)-Nu) Intermediate1->Active_Intermediate - Pentafluorophenol PFP_leaving1 Pentafluorophenol Intermediate1->PFP_leaving1 Intermediate2 Tetrahedral Intermediate Active_Intermediate->Intermediate2 + Second Nucleophile Nuc2 Second Nucleophile (R'-OH or R'-NH2) Nuc2->Intermediate2 Final_Product Carbonate or Carbamate (R'-O-C(O)-Nu) Intermediate2->Final_Product - Pentafluorophenol PFP_leaving2 Pentafluorophenol Intermediate2->PFP_leaving2 G BPC This compound (BPC) Intermediate1 Tetrahedral Intermediate BPC->Intermediate1 + Amine Amine1 Primary/Secondary Amine (R-NH2) Amine1->Intermediate1 Active_Carbamate Activated PFP Carbamate Intermediate1->Active_Carbamate - Pentafluorophenol PFP_leaving1 Pentafluorophenol Intermediate1->PFP_leaving1 Intermediate2 Tetrahedral Intermediate Active_Carbamate->Intermediate2 + Second Amine Amine2 Second Amine (R'-NH2) Amine2->Intermediate2 Urea Urea (R-NH-C(O)-NH-R') Intermediate2->Urea - Pentafluorophenol PFP_leaving2 Pentafluorophenol Intermediate2->PFP_leaving2 G Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Carboxylic_Acid->Carboxylate + Base Base Base (e.g., CsF) Base->Carboxylate Mixed_Anhydride Mixed Anhydride Intermediate Carboxylate->Mixed_Anhydride + BPC BPC This compound BPC->Mixed_Anhydride PFP_Ester Pentafluorophenyl Ester (R-COOPFP) Mixed_Anhydride->PFP_Ester - (PFP-OH + CO2) Byproducts Pentafluorophenol + CO2 Mixed_Anhydride->Byproducts

References

Bis(pentafluorophenyl) Carbonate: A Superior Phosgene Substitute in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a pivotal reagent in contemporary organic chemistry, offering a safer, solid, and highly efficient alternative to the acutely toxic gas, phosgene (B1210022).[1] Its exceptional reactivity, driven by the strong electron-withdrawing nature of its two pentafluorophenyl groups, makes it an ideal carbonyl equivalent for a wide range of chemical transformations.[2][3] This guide provides a comprehensive overview of BPC, focusing on its properties, reaction mechanisms, detailed experimental protocols, and applications as a phosgene substitute, particularly in fields relevant to pharmaceutical and materials science.

Physicochemical and Safety Data

This compound is a white crystalline solid, a physical state that confers significant advantages in handling, storage, and dosing compared to gaseous phosgene or even its liquid and solid substitutes like diphosgene and triphosgene (B27547).[1][4] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 59483-84-0[5]
Molecular Formula C₁₃F₁₀O₃[3][5]
Molecular Weight 394.12 g/mol [3]
Appearance White crystalline powder or chunks[5][6]
Melting Point 47-52 °C[3][5][7]
Flash Point 110 °C (230 °F) - closed cup[8]
Solubility Soluble in Chloroform, Ethyl Acetate, THF, Methylene (B1212753) Chloride[3][6]

Table 2: Safety and Handling Information

ParameterInformationReference(s)
Hazard Class Not considered hazardous by OSHA 29 CFR 1910.1200[9]
Storage Store in a dry, cool, well-ventilated place (0 - 8 °C recommended)[5][10]
Incompatible Materials Strong oxidizing agents, Strong acids[9]
Personal Protective Equipment (PPE) Dust mask (type N95), Eyeshields, Gloves[10]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (B91410) (HF)[9]

Mechanism of Action: An Electrophilic Carbonyl Source

The utility of BPC as a phosgene replacement stems from the profound electrophilicity of its central carbonyl carbon. The ten fluorine atoms on the two phenyl rings exert a powerful inductive effect, withdrawing electron density and making the carbonyl group highly susceptible to nucleophilic attack.[2][3]

The general reaction mechanism involves three key steps:

  • Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon.[3]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[3]

  • Elimination of Pentafluorophenol (B44920): The intermediate collapses, eliminating a molecule of pentafluorophenol—a stable and relatively non-nucleophilic leaving group—to form the new carbonyl-containing product (e.g., a carbamate (B1207046) or carbonate).[3]

The pentafluorophenol byproduct is easily removed via filtration or aqueous extraction, simplifying product purification.[11][12]

G cluster_0 Reaction Mechanism BPC Bis(pentafluorophenyl) Carbonate (BPC) Intermediate Tetrahedral Intermediate BPC->Intermediate 1. Nucleophilic Attack NuH Nucleophile (R-NH₂ or R-OH) NuH->Intermediate Product Product (Carbamate/Carbonate) Intermediate->Product 2. Elimination Byproduct Pentafluorophenol (Byproduct) Intermediate->Byproduct

Caption: General mechanism of BPC with nucleophiles.

Core Applications and Experimental Protocols

BPC is a versatile reagent for introducing a carbonyl group, effectively replacing phosgene in the synthesis of carbamates, ureas, carbonates, and particularly, functionalized cyclic carbonates.

G BPC Bis(pentafluorophenyl) Carbonate (BPC) Amines Amines (R-NH₂) BPC->Amines Alcohols Alcohols (R-OH) BPC->Alcohols Diols Diols / Triols BPC->Diols Carbamates Carbamates Amines->Carbamates Formation Ureas Ureas Amines->Ureas Formation Carbonates Carbonates Alcohols->Carbonates Formation CyclicCarbonates Cyclic Carbonates Diols->CyclicCarbonates Cyclization

Caption: Synthetic pathways enabled by BPC.

This protocol details the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, a key intermediate for creating functionalized monomers, as reported by Hedrick, Sanders, and colleagues.[11][13] This reaction demonstrates the direct conversion of a diol into a cyclic carbonate.

Materials and Reagents:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • This compound (BPC/PFC)

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylene Chloride (CH₂Cl₂)

  • Sodium Bicarbonate (aqueous solution)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Hexane

Procedure:

  • A 100 mL round-bottom flask is charged with 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), this compound (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[11]

  • Anhydrous THF (70 mL) is added to the flask. The initial mixture is heterogeneous.[11]

  • The mixture is stirred at room temperature. After approximately one hour, a clear, homogeneous solution forms. Stirring is continued for a total of 20 hours.[11][14]

  • The solvent (THF) is removed under reduced pressure (in vacuo).[14]

  • The resulting residue is re-dissolved in methylene chloride. After standing for 10 minutes, the pentafluorophenol byproduct precipitates and is removed by filtration.[11]

  • The filtrate is washed sequentially with aqueous sodium bicarbonate solution and water, then dried over MgSO₄.[14]

  • The solvent is evaporated in vacuo, and the final product is purified by recrystallization from an ethyl acetate/hexane mixture to yield a white crystalline powder.[11]

Table 3: Yield Data for Protocol 1

ProductReported YieldReference
Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate75%[11][14]

This procedure illustrates a two-step, one-pot synthesis where a triol is first converted to a cyclic pentafluorophenyl carbonate intermediate, which is then reacted in situ with a nucleophile (an alcohol or amine) to yield a functionalized carbonate or carbamate.[12]

G Start Charge Flask: Triol + BPC + CsF in Anhydrous THF Stir Stir Overnight at Room Temp. Start->Stir Intermediate Formation of Cyclic Pentafluorophenyl Carbonate Intermediate Stir->Intermediate AddNuc Add Nucleophile (e.g., Alcohol) Intermediate->AddNuc Stir2 Stir for 1-24h AddNuc->Stir2 Workup Concentrate & Redissolve in CH₂Cl₂ Stir2->Workup Filter Filter to Remove Pentafluorophenol Byproduct Workup->Filter Purify Purify via Column Chromatography or Recrystallization Filter->Purify

Caption: Workflow for one-pot functionalization.

Materials and Reagents:

  • 1,1,1-tris(hydroxymethyl)ethane (B165348)

  • This compound (BPC)

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nucleophile (e.g., Ethyl alcohol, Isopropyl alcohol, Benzyl alcohol)

  • Methylene Chloride (CH₂Cl₂)

  • Ethyl Acetate, n-Hexane (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask, combine 1,1,1-tris(hydroxymethyl)ethane (2.0 g, 16.7 mmol), bis(pentafluorophenyl)carbonate (15.1 g, 38.3 mmol, 2.3 eq.), and cesium fluoride (0.76 g, 5.0 mmol, 0.3 eq.) in anhydrous THF (11.9 mL).[12]

  • Stir the mixture overnight at room temperature. The initially heterogeneous mixture will become a clear, homogeneous solution after about one hour.[12]

  • For functionalization: To a solution of the formed intermediate (e.g., 0.1 g, 0.28 mmol) in anhydrous THF (1 mL), add the desired nucleophile (e.g., ethyl alcohol, 0.019 g, 0.42 mmol, 1.5 eq.) and CsF (0.013 g, 0.084 mmol, 0.3 eq.).[12]

  • Stir the reaction mixture for 1 to 24 hours at room temperature, depending on the nucleophile.[12]

  • After the reaction, concentrate the solution in vacuo and redissolve the residue in methylene chloride.[12]

  • Allow the solution to stand for approximately 10 minutes; the pentafluorophenol byproduct will precipitate and can be removed by filtration.[12]

  • The crude product in the filtrate is then purified by column chromatography or recrystallization.[12]

Table 4: Representative Yields for Protocol 2

NucleophileProductReported YieldReference
Ethyl alcoholEthyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate63%[12]
Isopropyl alcoholIsopropyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate46%[12]
Benzyl alcoholBenzyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate20%[12]
Diethylamine(5-methyl-2-oxo-1,3-dioxan-5-yl)methyl diethylcarbamate64%[12]

Reactivity Comparison

Table 5: Qualitative Reactivity of Phosgene and Substitutes

ReagentPhysical StateRelative ReactivityKey FeaturesReference(s)
Phosgene GasVery High (k_rel ≈ 170)Extremely toxic; volatile; reactions can be run at low temps[15][18]
Diphosgene LiquidModerate (k_rel ≈ 19)Toxic liquid; substitute for phosgene[15][19]
Triphosgene SolidLow (k_rel = 1)Stable solid; requires higher temps or activation[4][15]
This compound SolidHighStable solid; highly electrophilic; mild reaction conditions[2][3]

Conclusion

This compound stands as a premier phosgene substitute for researchers in drug development and materials science. Its status as a stable, easy-to-handle solid significantly enhances laboratory safety compared to the extreme hazards of phosgene gas.[1][2] The high electrophilicity of its carbonyl center enables a vast array of transformations under mild conditions, including the synthesis of carbamates, ureas, and complex cyclic carbonates, which are crucial intermediates for non-isocyanate polyurethanes and functional polymers.[6][7] The generation of a non-nucleophilic, easily removable pentafluorophenol byproduct further streamlines purification processes.[11] These attributes confirm BPC's role as an indispensable tool in modern organic synthesis, facilitating cleaner, safer, and more efficient chemical processes.

References

An In-depth Technical Guide to Bis(pentafluorophenyl) carbonate (CAS 59483-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information and safety protocols for Bis(pentafluorophenyl) carbonate (CAS 59483-84-0). The content herein is intended to support laboratory research and development activities by offering detailed data on its properties, applications, and safe handling procedures.

Chemical Identification and Properties

This compound, also known by synonyms such as Carbonic Acid Bis(pentafluorophenyl) Ester and DPFPC, is a white crystalline powder.[1] It is a versatile reagent widely employed in organic synthesis.[2][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number59483-84-0
Molecular FormulaC₁₃F₁₀O₃[1]
Molecular Weight394.12 g/mol [1][4]
IUPAC Namebis(2,3,4,5,6-pentafluorophenyl) carbonate[5]
InChIInChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23[5]
InChI KeyIOVVFSGCNWQFQT-UHFFFAOYSA-N[5]
Canonical SMILESO=C(OC1=C(F)C(F)=C(F)C(F)=C1F)OC1=C(F)C(F)=C(F)C(F)=C1F[5]
SynonymsPentafluorophenyl carbonate, DPFPC, Bis(perfluorophenyl) carbonate[1][6]

Table 2: Physicochemical Properties

PropertyValue
AppearanceWhite to almost white crystalline powder and chunks[1][2]
Melting Point47-50 °C (lit.)[1][2]
Boiling Point250 °C[1]
Flash Point110 °C (230 °F) - closed cup[1]
Density1.782 g/cm³[1]
Vapor Pressure0.00263 mmHg at 25°C[1]
SolubilitySoluble in chloroform, ethyl acetate, and methylene (B1212753) chloride[1][2][7]
Storage TemperatureRoom Temperature, sealed in dry conditions[1] or 0 - 8 °C[3]

Applications in Research and Development

This compound is a key reagent in several areas of chemical synthesis due to the high reactivity imparted by its pentafluorophenyl groups, which makes it an excellent electrophile.[3]

  • Peptide Synthesis: It serves as a coupling agent, particularly in the synthesis of azapeptides.[1][2][8]

  • Polymer Chemistry: It is utilized in the preparation of polycarbonates and is a key intermediate for the synthesis of non-isocyanate polyurethanes (NIPUs).[1][2][9]

  • Organic Synthesis: It acts as a carbonyl equivalent and is used to introduce functional groups into organic molecules.[2][3][9] The pentafluorophenyl group can significantly alter the properties of target molecules.[3]

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions must be observed when handling this chemical.

Table 3: Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[10]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]
H315: Causes skin irritation.[10]P264: Wash thoroughly after handling.[10]
H319: Causes serious eye irritation.[10]P270: Do not eat, drink or smoke when using this product.[10]
H335: May cause respiratory irritation.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

  • Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[11][12]

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded.[11]

Handling and Storage:

  • Handle in a well-ventilated area.[11][12]

  • Avoid formation of dust.[11]

  • Store in a tightly closed container in a dry and cool place.[1][12] Some suppliers recommend storage under an inert atmosphere.[13]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center.[12]

Experimental Protocols

The following is a typical experimental procedure demonstrating the use of this compound in the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid

  • This compound

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • A 100 mL round bottom flask is charged with 2,2-bis(hydroxymethyl)propionic acid (3.0 g, 22 mmol), this compound (21.7 g, 55 mmol), CsF (0.7 g, 4.6 mmol), and 70 mL of anhydrous THF.

  • The initially heterogeneous mixture is stirred. After approximately one hour, a clear, homogeneous solution forms. The solution is stirred for a total of 20 hours.

  • The solvent is removed in vacuo.

  • The residue is re-dissolved in CH₂Cl₂. After 10 minutes, a byproduct precipitates and is recovered quantitatively.

  • The filtrate is washed with sodium bicarbonate solution and water, then dried with MgSO₄.

  • The solvent is evaporated in vacuo, and the product is recrystallized from an ethyl acetate/hexane mixture to yield pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Reaction Workflow Visualization

The following diagram illustrates the general workflow for a coupling reaction using this compound.

G General Reaction Workflow with this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A Nucleophile (e.g., Amine, Alcohol) C Nucleophilic Acyl Substitution A->C + BPC B This compound (BPC) B->C D Coupled Product (e.g., Carbamate, Ester) C->D Forms E Pentafluorophenol (Byproduct) C->E Releases

Caption: General workflow of a coupling reaction using this compound.

References

Navigating the Solubility of Bis(pentafluorophenyl) Carbonate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of bis(pentafluorophenyl) carbonate (BPC), a critical reagent in modern organic synthesis. Understanding the solubility of BPC is paramount for its effective use in various applications, including peptide synthesis, polymer chemistry, and the development of pharmaceuticals. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a white crystalline solid that is widely recognized for its high reactivity as a phosgene (B1210022) equivalent. Its utility in chemical synthesis is significantly influenced by its solubility in various organic solvents. While precise quantitative solubility data is not extensively published, qualitative solubility information is available from various chemical suppliers and safety data sheets.

Data on Solubility

The following table summarizes the known qualitative solubility of this compound in several common organic solvents. It is important to note that "soluble" indicates that the compound dissolves to a practically useful extent, but does not specify the exact concentration at a given temperature.

SolventChemical FormulaQualitative Solubility
ChloroformCHCl₃Soluble[][2]
Methylene Chloride (Dichloromethane)CH₂Cl₂Soluble[][2]
Ethyl AcetateC₄H₈O₂Soluble[][2]
Dimethylformamide (DMF)C₃H₇NOHighly Soluble[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighly Soluble[3]
Tetrahydrofuran (THF), anhydrousC₄H₈OSoluble[4]

Note: The information provided is qualitative. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring quantitative solubility data, the gravimetric method offers a straightforward and reliable approach. This protocol outlines the steps to determine the solubility of a solid organic compound, such as this compound, in an organic solvent.[5][6][7]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature in g/100 mL.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Conical flask or sealed vials

  • Magnetic stirrer and stir bar or shaker bath

  • Thermostatically controlled water bath or heating mantle

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass vials with airtight caps

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.[8][9][10]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to 24 hours.[11] It is advisable to periodically analyze samples until a constant concentration is observed.[5]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a chemically resistant filter.[9]

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed, clean, and dry glass vial.

    • Weigh the vial containing the solution to determine the mass of the saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

    • Continue drying until a constant weight of the vial with the dried solute is achieved.[5][7]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the dried solute.

    • The solubility can be expressed in g/100 mL using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess BPC to a known volume of solvent B Seal container to prevent evaporation A->B C Equilibrate at a constant temperature with stirring B->C D Allow undissolved solid to settle C->D E Draw a known volume of supernatant D->E F Filter the solution to remove all solids E->F G Transfer filtered solution to a pre-weighed vial F->G H Evaporate the solvent to dryness G->H I Weigh the vial with the dried solute H->I J Calculate Solubility (g/100 mL) I->J

Caption: Workflow for Gravimetric Solubility Determination.

References

Technical Guide: Stability and Storage of Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (PFPC) is a highly reactive reagent widely employed in organic synthesis, particularly as a carbonyl equivalent for the preparation of active esters, carbamates, and ureas. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers stems from the exceptional electrophilicity of its carbonyl carbon, which is a direct consequence of the electron-withdrawing nature of the two pentafluorophenyl groups.[1] This high reactivity, however, necessitates a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols to ensure its integrity and performance.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data. It includes a summary of its physical and chemical properties, known decomposition pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃F₁₀O₃
Molecular Weight 394.12 g/mol
Appearance White crystalline powder
Melting Point 47-52 °C
Flash Point 110 °C (closed cup)
Decomposition Temperature > 250 °C
Solubility Soluble in many organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water.

Sources:[2]

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, moisture, and the presence of nucleophiles.

Thermal Stability

This compound exhibits good thermal stability, with decomposition reported to occur at temperatures above 250 °C. This allows for its use in reactions at elevated temperatures for short periods. However, for long-term storage, it is crucial to maintain it at significantly lower temperatures to prevent any gradual degradation. The thermal decomposition of aromatic carbonates can proceed through complex pathways, including intramolecular rearrangements and the formation of various degradation products.[3]

Hydrolytic Stability
Chemical Compatibility

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Its primary mode of degradation in the presence of other chemicals is through nucleophilic attack on the carbonyl carbon. This high reactivity is, in fact, the basis for its synthetic utility. Common nucleophiles such as amines, alcohols, and thiols will readily react with this compound, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively, with the concomitant release of pentafluorophenol (B44920).

Decomposition Pathway

The principal decomposition pathway for this compound is initiated by nucleophilic attack at the electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate, which then collapses to yield a more stable product and a pentafluorophenoxide leaving group. The pentafluorophenoxide is a good leaving group due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting anion.

The following diagram illustrates the general mechanism of decomposition initiated by a generic nucleophile (Nu⁻).

Decomposition of this compound by a Nucleophile.

In the case of hydrolysis, the nucleophile is a water molecule or a hydroxide (B78521) ion. For thermal decomposition in the absence of external nucleophiles, the mechanism is likely more complex, potentially involving intramolecular rearrangements or reactions with trace impurities.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place (2-8 °C recommended for long-term storage).Minimizes the rate of potential thermal degradation and preserves reactivity.
Atmosphere Store in a dry environment. Consider storage under an inert atmosphere (e.g., nitrogen or argon).Prevents hydrolysis due to atmospheric moisture. An inert atmosphere displaces moisture and oxygen.
Container Keep container tightly closed.Prevents ingress of moisture and other atmospheric contaminants.
Light Protect from light.While not explicitly stated to be light-sensitive, it is good practice for reactive organic compounds.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids rapid decomposition and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various conditions. The following outlines a general approach based on established guidelines for stability testing of chemical substances.[4][5][6]

Objective

To determine the shelf-life of this compound under defined storage conditions and to identify its degradation products.

Materials and Methods
  • Test Substance: At least three different batches of this compound.

  • Storage Containers: The same type of containers used for routine storage.

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating and quantifying the parent compound and its potential degradation products (e.g., pentafluorophenol).[7][8] Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

  • Storage Conditions:

    • Long-term (Real-time) Stability: 5 °C ± 3 °C.

    • Accelerated Stability: 25 °C ± 2 °C / 60% RH ± 5% RH and 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Forced Degradation (Stress Testing):

      • Thermal Stress: Elevated temperatures (e.g., 60 °C, 80 °C, and a temperature approaching the decomposition point).

      • Hydrolytic Stress: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures.

      • Oxidative Stress: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

      • Photostability: Exposure to light according to ICH Q1B guidelines.

Testing Frequency
  • Long-term Stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability: 0, 1, 2, 3, and 6 months.

  • Forced Degradation: Samples are analyzed at appropriate time points to achieve 5-20% degradation of the active substance.

Data Analysis

The concentration of this compound and its degradation products should be determined at each time point. The rate of degradation can be calculated, and the shelf-life can be estimated based on the time it takes for the concentration of the parent compound to decrease to a specified limit (e.g., 90% of its initial value).

The following workflow diagram illustrates the general process for assessing the stability of this compound.

StabilityTestingWorkflow start Define Stability Study Protocol select_batches Select Batches of This compound start->select_batches storage Place Samples under Long-term and Accelerated Storage Conditions select_batches->storage stress_testing Perform Forced Degradation Studies select_batches->stress_testing sampling Sample at Predetermined Time Intervals storage->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) stress_testing->analysis sampling->analysis data_analysis Analyze Data: - Degradation Kinetics - Identify Degradants analysis->data_analysis shelf_life Determine Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life end_report Generate Stability Report shelf_life->end_report

References

Bis(pentafluorophenyl) Carbonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, properties, and applications of Bis(pentafluorophenyl) carbonate (BPC) as a versatile reagent in modern organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Introduction: A Safer and More Efficient Carbonylating Agent

This compound (BPC), also known as dipentafluorophenyl carbonate, has emerged as a pivotal reagent in organic chemistry, offering a safer and often more efficient alternative to hazardous carbonylating agents like phosgene (B1210022).[1] Its high reactivity, driven by the electron-withdrawing nature of its two pentafluorophenyl groups, makes it a versatile tool for a wide range of chemical transformations.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of BPC, with detailed experimental protocols and data presented for the benefit of researchers in academia and industry.

Discovery and History: A Shift Towards Safer Reagents

The late 20th century saw a growing emphasis on green chemistry and the development of safer laboratory practices, which further propelled the adoption of BPC. Its ability to act as a solid, stable, and less hazardous phosgene equivalent has led to its widespread use in various fields, including peptide synthesis, polymer chemistry, and the synthesis of complex organic molecules.[2][4]

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 59483-84-0[5]
Molecular Formula C₁₃F₁₀O₃[5]
Molecular Weight 394.12 g/mol [5]
Appearance White crystalline powder[6]
Melting Point 48-52 °C
Purity ≥ 99% (GC)[6]
Storage Conditions 0 - 8 °C[6]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹⁹F NMR Signals in the range of -153 to -163 ppm are characteristic of the pentafluorophenyl group.[1]
¹³C NMR The carbonyl carbon typically appears around 147 ppm. Signals for the aromatic carbons are also present.[1][7]
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1780-1810 cm⁻¹.[7]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 394.[7]

Synthesis of this compound

While BPC is commercially available, understanding its synthesis is valuable. The most common method involves the reaction of pentafluorophenol (B44920) with a phosgene equivalent.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure based on available information. Appropriate safety precautions must be taken when handling phosgene or its equivalents.

Reagents and Equipment:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pentafluorophenol (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the solution with stirring.

  • In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of pentafluorophenol and triethylamine at 0 °C via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white crystalline solid.

Key Applications and Experimental Protocols

BPC's utility stems from its ability to act as a highly efficient electrophilic carbonyl source. The pentafluorophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

logical_relationship BPC This compound (BPC) Reactivity High Electrophilicity of Carbonyl Carbon Excellent Pentafluorophenoxide Leaving Group BPC->Reactivity due to Applications Key Applications Reactivity->Applications enables Peptide Peptide Synthesis Applications->Peptide Polymer Polymer Chemistry Applications->Polymer Cyclic Cyclic Carbonate Synthesis Applications->Cyclic Azapeptide Azapeptide Synthesis Applications->Azapeptide Organic General Organic Synthesis Applications->Organic

Caption: Logical relationship of BPC's properties and applications.

Peptide Synthesis

BPC is an excellent reagent for the formation of amide bonds in peptide synthesis. It is used to activate the carboxylic acid group of an amino acid, forming a highly reactive pentafluorophenyl ester that readily reacts with the amino group of another amino acid.

experimental_workflow cluster_activation Activation of Amino Acid cluster_coupling Peptide Bond Formation cluster_cycle Iterative Steps AA N-protected Amino Acid Activated_Ester Pentafluorophenyl Ester of Amino Acid AA->Activated_Ester BPC This compound BPC->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Dipeptide Elongated Peptide Activated_Ester->Dipeptide Resin Resin-bound Peptide with free N-terminus Resin->Dipeptide Deprotection N-terminus Deprotection Dipeptide->Deprotection Washing Washing Steps Deprotection->Washing cluster_coupling cluster_coupling Washing->cluster_coupling Next Coupling Cycle

Caption: Workflow for solid-phase peptide synthesis using BPC.

Materials:

  • Fmoc-protected amino acid

  • This compound (BPC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Resin-bound peptide with a free amino group

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and reagents for deprotection and washing.

Procedure:

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and BPC (3-5 equivalents) in anhydrous DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide in the SPPS reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

  • After completion, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.

  • Proceed with the standard Fmoc deprotection and subsequent coupling cycles to elongate the peptide chain.

Synthesis of Cyclic Carbonates

BPC is a highly effective reagent for the synthesis of cyclic carbonates from diols, a reaction that is crucial in the production of biodegradable polymers and other functional materials.[4]

signaling_pathway Diol Diol Substrate Intermediate Activated Intermediate Diol->Intermediate BPC This compound BPC->Intermediate Base Base (e.g., CsF) Base->Intermediate catalyzes Cyclic_Carbonate Cyclic Carbonate Product Intermediate->Cyclic_Carbonate Intramolecular cyclization Byproduct Pentafluorophenol (byproduct) Intermediate->Byproduct releases

Caption: Reaction pathway for cyclic carbonate synthesis using BPC.

This protocol is adapted from the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.[1]

Reagents and Equipment:

Procedure:

  • In a 100 mL round-bottom flask, combine 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), this compound (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[1]

  • Add 70 mL of anhydrous THF to the flask. The initial mixture will be heterogeneous.[1]

  • Stir the reaction mixture at room temperature. After approximately one hour, a clear, homogeneous solution should form.[1]

  • Continue stirring for a total of 20 hours.[1]

  • Remove the solvent in vacuo.[1]

  • The residue can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the desired functionalized cyclic carbonate.[1]

Azapeptide Synthesis

Azapeptides, where an α-carbon in the peptide backbone is replaced by a nitrogen atom, are of significant interest in drug discovery due to their enhanced proteolytic stability.[8] BPC serves as an excellent carbonylating agent to form the semicarbazide (B1199961) linkage characteristic of azapeptides.[9]

Materials:

  • A resin-bound peptide with a free N-terminal hydrazine (B178648) moiety

  • This compound (BPC)

  • A suitable amine or amino acid ester

  • Anhydrous DMF or other suitable solvent

Procedure:

  • Swell the resin-bound peptide with the N-terminal hydrazine in anhydrous DMF.

  • In a separate vial, dissolve BPC (excess) in anhydrous DMF.

  • Add the BPC solution to the resin and agitate for 1-2 hours to form the activated carbamate (B1207046) intermediate on the resin.

  • Wash the resin thoroughly with DMF to remove excess BPC.

  • Add a solution of the desired amine or amino acid ester (excess) in DMF to the resin.

  • Agitate the mixture until the reaction is complete, as monitored by a suitable test.

  • Wash the resin extensively to remove unreacted reagents and byproducts.

  • The resulting azapeptide can be cleaved from the resin using standard procedures.

Polymer Chemistry

BPC is utilized in polymer chemistry, particularly in the synthesis of polycarbonates and polyurethanes.[4] It acts as a monomer or an activating agent to facilitate polymerization reactions, often under milder conditions than traditional methods.

  • Monomer Activation: A diol is reacted with BPC to form a bis(pentafluorophenyl carbonate) monomer.

  • Polymerization: This activated monomer is then subjected to polycondensation with another diol, often in the presence of a catalyst, to form the polycarbonate chain. The driving force for the reaction is the release of the stable pentafluorophenol byproduct.

Safety and Handling

This compound is a stable solid that is less hazardous than phosgene. However, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has firmly established itself as a versatile and valuable reagent in modern organic synthesis. Its development represents a significant advancement in creating safer and more efficient chemical processes. For researchers in drug development and materials science, BPC offers a reliable method for constructing complex molecules, from modified peptides to novel polymers. The detailed protocols and data presented in this guide are intended to facilitate its broader application and inspire further innovation in the field.

References

Theoretical Insights into the Electrophilicity of Bis(pentafluorophenyl) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a powerful and versatile reagent in modern organic synthesis, prized for its exceptional reactivity as a phosgene (B1210022) equivalent. This technical guide delves into the theoretical underpinnings of BPC's potent electrophilicity, a defining characteristic that drives its utility in a myriad of chemical transformations. By examining the unique electronic properties of the pentafluorophenyl moiety, this document provides a comprehensive overview of the structural factors that render the carbonyl carbon of BPC highly susceptible to nucleophilic attack. This guide will further explore the practical applications of this heightened reactivity in key areas of interest for pharmaceutical and materials science, including the synthesis of azapeptides and non-isocyanate polyurethanes. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are provided to facilitate a deeper understanding and practical application of this remarkable reagent.

Introduction to this compound (BPC)

This compound is a white, crystalline solid that has gained significant traction as a safer and highly efficient alternative to hazardous phosgene and its derivatives.[1] Its remarkable reactivity stems from the presence of two electron-withdrawing pentafluorophenyl groups attached to the central carbonate moiety.[1] This unique structural feature imparts a strong electrophilic character to the carbonyl carbon, making it an excellent reagent for a wide range of coupling reactions and the synthesis of complex organic molecules.[1] BPC's utility spans diverse fields, from the synthesis of metabolically stable peptide analogs like azapeptides to the production of advanced polymers such as non-isocyanate polyurethanes (NIPUs).[1]

Theoretical Basis of Electrophilicity

The pronounced electrophilicity of the carbonyl carbon in this compound is a direct consequence of the powerful electron-withdrawing nature of the two pentafluorophenyl (C₆F₅) groups. This effect can be rationalized by considering the following key factors:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and the presence of five fluorine atoms on each phenyl ring creates a strong cumulative inductive effect. This effect polarizes the C-F bonds, drawing electron density away from the phenyl ring and, consequently, from the carbonate core.

  • Resonance Effect (+R of Oxygen, -I of C₆F₅): While the oxygen atoms of the carbonate can donate lone-pair electrons through resonance, this effect is significantly diminished by the strong inductive pull of the pentafluorophenyl groups.

  • Excellent Leaving Group Ability: The electron-withdrawing nature of the pentafluorophenyl group significantly stabilizes the resulting pentafluorophenoxide anion. The acidity of pentafluorophenol (B44920) is a direct measure of this stability.

The confluence of these factors results in a highly electron-deficient carbonyl carbon, rendering it exceptionally susceptible to attack by a wide range of nucleophiles.

Quantitative Descriptors of Electron-Withdrawing Strength
ParameterValueSignificance for BPC Electrophilicity
pKa of Pentafluorophenol 5.5[2][3]The low pKa value compared to phenol (B47542) (pKa ≈ 10) indicates that the pentafluorophenoxide is a very stable anion and thus an excellent leaving group. This thermodynamic stability of the leaving group is a major driving force for nucleophilic substitution reactions at the carbonyl carbon of BPC.
Hammett Constant (σp) +0.52[4]The positive Hammett para-substituent constant signifies a strong electron-withdrawing effect through both induction and resonance, contributing to the high electrophilicity of the carbonyl carbon.
Hammett Constant (σm) +0.45[4]The positive Hammett meta-substituent constant further confirms the potent electron-withdrawing inductive effect of the pentafluorophenyl group.

Reactivity and Applications

The high electrophilicity of this compound makes it a highly efficient reagent in a variety of synthetic transformations. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the departure of a stable pentafluorophenoxide leaving group.

General Reaction Mechanism with Nucleophiles

The reaction of BPC with a generic nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism.

G BPC This compound Intermediate Tetrahedral Intermediate BPC->Intermediate NuH Nucleophile (Nu-H) NuH->Intermediate Nucleophilic Attack Product Product (Nu-C(O)-OC₆F₅) Intermediate->Product Collapse of Intermediate LeavingGroup Pentafluorophenol (HOC₆F₅) Intermediate->LeavingGroup Loss of Leaving Group

Caption: General reaction mechanism of BPC with a nucleophile.

Synthesis of Azapeptides

Azapeptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can enhance metabolic stability and modulate biological activity. BPC is an effective reagent for the synthesis of azapeptides.[1][5] The reaction involves the coupling of a hydrazine (B178648) derivative with an amino acid or peptide, where BPC acts as a carbonyl source to form the semicarbazide (B1199961) linkage.

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

Growing environmental and health concerns associated with isocyanates have driven the development of non-isocyanate routes to polyurethanes. BPC plays a crucial role in the synthesis of NIPUs by reacting with diols to form bis(cyclic carbonates), which then polymerize with diamines to yield polyurethanes.[1][6][7] This method offers a safer and more sustainable alternative to conventional polyurethane production.[7][8]

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific substrates and reaction scales.

Synthesis of a Functionalized Cyclic Carbonate

This protocol is adapted from the synthesis of functionalized cyclic carbonate monomers using BPC.[6]

Workflow for the Synthesis of a Functionalized Cyclic Carbonate

G Start Start Reactants Charge flask with diol, This compound, and catalyst (e.g., CsF) in an anhydrous solvent (e.g., THF). Start->Reactants Reaction Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). Reactants->Reaction Workup Remove solvent in vacuo. Dissolve residue in an organic solvent (e.g., CH₂Cl₂) and wash with aqueous NaHCO₃ and brine. Reaction->Workup Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography. Workup->Purification Product Obtain the pure functionalized cyclic carbonate. Purification->Product

Caption: Workflow for the synthesis of a functionalized cyclic carbonate.

Detailed Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol substrate, 1.1 to 1.5 equivalents of this compound, and a catalytic amount of a suitable base (e.g., cesium fluoride (B91410) or triethylamine).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or acetonitrile) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Conclusion

The exceptional electrophilicity of this compound is a direct result of the strong electron-withdrawing properties of the pentafluorophenyl groups, which also ensure the formation of a stable leaving group. This inherent reactivity makes BPC a highly valuable and versatile reagent in modern organic synthesis, enabling the efficient construction of complex molecules and polymers under mild conditions. Its application in the synthesis of azapeptides and non-isocyanate polyurethanes highlights its significance in the development of advanced pharmaceuticals and sustainable materials. The theoretical principles and practical protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Peptide Bond Formation Using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) is a highly efficient reagent for the formation of peptide bonds in both solid-phase and solution-phase peptide synthesis. Its primary role is to activate the carboxyl group of an N-protected amino acid by forming a highly reactive pentafluorophenyl (Pfp) active ester. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic, facilitating rapid and efficient nucleophilic attack by the amino group of the adjacent amino acid or peptide chain.[1] This high reactivity minimizes side reactions and reduces the risk of racemization, particularly for sensitive amino acids.[2] Furthermore, BPC is a stable, crystalline solid that serves as a safer alternative to hazardous reagents like phosgene.[3]

Principle of Operation

The use of this compound in peptide synthesis involves a two-step process:

  • Activation: The N-protected amino acid is reacted with this compound to form the corresponding pentafluorophenyl active ester. This reaction is typically carried out in the presence of a base.

  • Coupling: The purified Pfp active ester is then introduced to the N-terminally deprotected amino acid or peptide chain, leading to the formation of a new peptide bond.

The resulting pentafluorophenol (B44920) byproduct is weakly acidic and generally does not interfere with the coupling reaction.[3]

Data Presentation

Table 1: Comparative Analysis of Crude Peptide Purity for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74*
Coupling ReagentCrude Peptide Purity (%)Reference
Pentafluorophenyl Ester >90[1]
HATU83.63[1]
HCTU82.50[1]
PyBOP48.11[1]

*The ACP fragment 65-74 is a standard benchmark for evaluating the efficiency of coupling reagents due to its "difficult sequence" prone to aggregation.[3]

Table 2: Qualitative Comparison of Pentafluorophenyl Esters with Other Common Coupling Reagents
FeaturePentafluorophenyl EstersHATU/HBTUCOMUDCC/HOBt
Reactivity Very HighVery HighVery HighHigh
Racemization Very LowLowVery LowModerate
Byproducts Pentafluorophenol (soluble)TetramethylureaMorpholine-based urea (B33335) (water-soluble)Dicyclohexylurea (insoluble)
Cost ModerateHighHighLow
Handling Stable solidGenerally stableStable solid, non-explosiveMoisture sensitive

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids using this compound.

Materials:

  • Fmoc-amino acid

  • This compound (BPC)

  • Pyridine (B92270) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or DIEA (1.0-1.2 equivalents) to the solution and stir.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters (0.1 mmol scale)

This protocol outlines the manual solid-phase synthesis of a peptide on a resin support using pre-formed Fmoc-amino acid-OPfp esters.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-amino acid pentafluorophenyl esters

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

    • (Optional) Add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution to catalyze the reaction.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). The reaction is typically complete within 1 hour.

    • If the Kaiser test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • After the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Repeat Cycle: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Peptide_Bond_Formation_Workflow cluster_activation Step 1: Amino Acid Activation cluster_coupling Step 2: Peptide Coupling AA N-Protected Amino Acid Activated_AA Pentafluorophenyl (Pfp) Active Ester AA->Activated_AA BPC Bis(pentafluorophenyl) carbonate (BPC) BPC->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA New_Peptide Elongated Peptide Chain Activated_AA->New_Peptide Peptide_Chain N-Deprotected Peptide Chain Peptide_Chain->New_Peptide Byproduct Pentafluorophenol New_Peptide->Byproduct

Caption: Workflow for peptide bond formation using this compound.

SPPS_Cycle_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple with Fmoc-AA-OPfp Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Final_Cleavage Final Cleavage and Deprotection Kaiser_Test->Final_Cleavage Final Cycle Complete Repeat->Deprotection End Purified Peptide Final_Cleavage->End

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-amino acid pentafluorophenyl esters.

References

Application Notes and Protocols: Activation of Carboxylic Acids with Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the formation of amides, esters, and other acyl derivatives. Bis(pentafluorophenyl) carbonate (PFC) has emerged as a highly efficient and convenient reagent for this purpose. Activation of a carboxylic acid with PFC proceeds via a highly reactive pentafluorophenyl (PFP) ester intermediate. This method offers several advantages, including the avoidance of hazardous reagents like phosgene (B1210022) and the simplification of purification procedures, as the primary byproduct, pentafluorophenol (B44920), can be readily removed. The resulting PFP esters are versatile intermediates that readily react with a variety of nucleophiles, such as amines and alcohols, to form the corresponding amide and ester products.

This document provides a detailed protocol for the activation of carboxylic acids using this compound, quantitative data for representative substrates, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the activation of various carboxylic acids with this compound.

Carboxylic Acid SubstrateBaseStoichiometry (PFC : Acid : Base)SolventTime (h)Temp. (°C)Yield (%)
2,2-Bis(hydroxymethyl)propionic acidCsF2.5 : 1 : 0.2Anhydrous THF20Room Temp.75
2,2-Bis(hydroxymethyl)butanoic acidCsF2.3 : 1 : 0.3Anhydrous THF20Room Temp.Not specified

Note: The reaction with 2,2-bis(hydroxymethyl)propionic acid results in the formation of a cyclic carbonate, which is also a pentafluorophenyl ester.

Experimental Protocols

General Protocol for the Activation of a Carboxylic Acid with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • This compound (PFC)

  • Cesium fluoride (B91410) (CsF) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 - 2.5 eq.), and cesium fluoride (0.2 - 0.3 eq.) or triethylamine.

  • Solvent Addition: Add anhydrous tetrahydrofuran to the flask. The initial mixture may be heterogeneous.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, with some reactions proceeding overnight (e.g., 20 hours).

  • Work-up: a. Once the reaction is complete, remove the solvent in vacuo. b. Dissolve the residue in dichloromethane. The pentafluorophenol byproduct may precipitate and can be removed by filtration. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude pentafluorophenyl ester.

  • Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica (B1680970) gel chromatography.

Visualizations

Reaction Mechanism

ReactionMechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., CsF) PFC This compound Intermediate Tetrahedral Intermediate Carboxylate->Intermediate Nucleophilic Attack MixedAnhydride Mixed Anhydride Intermediate->MixedAnhydride Collapse PFPEster Pentafluorophenyl Ester (R-COOC₆F₅) MixedAnhydride->PFPEster Decarboxylation & Rearrangement PFP_ion Pentafluorophenoxide MixedAnhydride->PFP_ion CO2 CO₂ MixedAnhydride->CO2 PFP_H Pentafluorophenol PFP_ion->PFP_H + H⁺

Caption: Reaction mechanism of carboxylic acid activation with this compound.

Experimental Workflow

ExperimentalWorkflow start Start setup 1. Reaction Setup - Add Carboxylic Acid, PFC, Base to flask - Add Anhydrous THF start->setup reaction 2. Reaction - Stir at Room Temperature - Monitor by TLC/LC-MS setup->reaction workup 3. Work-up - Remove solvent - Dissolve in CH₂Cl₂ - Filter byproduct - Wash with NaHCO₃ & Brine - Dry and concentrate reaction->workup purification 4. Purification (Optional) - Recrystallization or - Column Chromatography workup->purification If necessary product Activated PFP Ester workup->product purification->product end End product->end

Caption: Experimental workflow for activating carboxylic acids with PFC.

Application Notes and Protocols for the Synthesis of Azapeptides using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(pentafluorophenyl) carbonate as a reagent for the synthesis of azapeptides. Azapeptides, peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, offer enhanced metabolic stability and unique conformational properties, making them valuable candidates in drug discovery. This compound serves as a safer and effective alternative to hazardous reagents like phosgene (B1210022) for the activation of hydrazine (B178648) derivatives, a key step in forming the characteristic semicarbazide (B1199961) linkage of azapeptides.

Introduction to Azapeptide Synthesis

The synthesis of azapeptides involves the formation of a semicarbazide bond, which presents unique challenges compared to standard peptide synthesis. The key step is the coupling of a hydrazine derivative (the aza-amino acid precursor) to the peptide chain. This requires the activation of the hydrazine moiety or the N-terminal amine of the peptide with a carbonyl-donating reagent.[1] this compound is a highly reactive and stable reagent used for this purpose, offering an efficient method for this chemical transformation.[2]

Application of this compound

This compound is utilized as a carbonyl-donating reagent to activate N-protected hydrazine derivatives. This activation facilitates the subsequent nucleophilic attack by the N-terminal amine of a peptide, forming the azapeptide linkage. The pentafluorophenyl group is an excellent leaving group, which drives the reaction to completion. This reagent is a safer alternative to highly toxic phosgene and its derivatives.[1]

Experimental Protocols

While specific, detailed protocols for the use of this compound in azapeptide synthesis are not extensively detailed in the readily available literature, a general procedure can be outlined based on the principles of azapeptide synthesis and the known reactivity of this reagent. The following protocols are generalized for both solution-phase and solid-phase synthesis. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Solution-Phase Synthesis of an Aza-Dipeptide

This protocol describes the synthesis of a simple aza-dipeptide in solution.

Materials:

  • N-protected (e.g., Fmoc or Boc) amino-terminal peptide methyl ester

  • N'-alkyl-N-protected hydrazine (aza-amino acid precursor)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Activation of the Hydrazine Derivative:

    • Dissolve the N'-alkyl-N-protected hydrazine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the hydrazine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction:

    • In a separate flask, dissolve the N-protected amino-terminal peptide methyl ester (1.0 eq) in anhydrous DCM.

    • Add DIEA (2.0 eq) to the peptide solution.

    • Slowly add the activated hydrazine solution from step 1 to the peptide solution at room temperature.

    • Stir the reaction mixture overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude aza-dipeptide by silica (B1680970) gel column chromatography.

Protocol 2: Solid-Phase Synthesis of an Azapeptide

This protocol outlines the incorporation of an aza-amino acid residue into a peptide sequence on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N'-alkyl-N-protected hydrazine (aza-amino acid precursor)

  • This compound

  • Anhydrous DMF

  • DIEA

  • Standard solid-phase peptide synthesis (SPPS) equipment and reagents

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation of the Hydrazine Derivative (In-situ):

    • In a separate reaction vessel, dissolve the N'-alkyl-N-protected hydrazine (3-5 eq) in anhydrous DMF.

    • Add this compound (3-5 eq) to the solution.

    • Add DIEA (6-10 eq) and allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling to the Resin:

    • Drain the DMF from the deprotected resin.

    • Add the activated hydrazine solution to the resin.

    • Agitate the mixture at room temperature for 12-24 hours. The long reaction time is often necessary due to the lower nucleophilicity of the semicarbazide intermediate.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: the test may not be reliable for aza-amino acids).

  • Washing and Subsequent Steps:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF and then with DCM.

    • Proceed with the next coupling step in the peptide sequence or move to final cleavage and deprotection.

Data Presentation

Quantitative data for azapeptide synthesis using this compound is not well-documented in comparative studies. The table below provides a general comparison of common activating agents used in azapeptide synthesis, highlighting the expected performance characteristics.

Activating ReagentTypical YieldReaction TimeSafety ProfileNotes
Phosgene/TriphosgeneVariable, can be highShortHighly ToxicRequires specialized handling and equipment.[1]
N,N'-Disuccinimidyl Carbonate (DSC)Moderate to GoodModerate to LongGoodA safer, solid reagent.[1]
Carbonyldiimidazole (CDI)ModerateModerateModerateMoisture sensitive.[1]
This compound Expected to be Good to High Moderate Good Stable solid, safer than phosgene, highly reactive. [2][3]
Uronium/Phosphonium Reagents (e.g., HATU, HBTU)Good to HighShort to ModerateGoodCommonly used in standard SPPS, can be effective for the subsequent coupling to the aza-residue.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and workflows in the synthesis of azapeptides using this compound.

azapeptide_synthesis_pathway cluster_activation Activation of Hydrazine Derivative cluster_coupling Coupling Reaction hydrazine N'-alkyl-N-protected hydrazine activated_hydrazine Activated Hydrazine (Pentafluorophenyl Carbamate) hydrazine->activated_hydrazine Reaction bpc Bis(pentafluorophenyl) carbonate peptide N-terminal deprotected peptide azapeptide Azapeptide peptide->azapeptide activated_hydrazine_2->azapeptide Coupling spss_workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Hydrazine with This compound activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Continue Peptide Elongation or Cleave wash2->next_cycle

References

Application of Bis(pentafluorophenyl) Carbonate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(pentafluorophenyl) carbonate (BPC) in polymer chemistry. BPC is a versatile and highly reactive reagent that serves as a safer alternative to phosgene (B1210022) and its derivatives. Its primary applications in polymer science include the synthesis of functional monomers for ring-opening polymerization, the preparation of polycarbonates and non-isocyanate polyurethanes (NIPUs), and the post-polymerization modification of various polymers.

Synthesis of Functional Cyclic Carbonate Monomers

BPC is instrumental in the efficient, one-pot synthesis of functional cyclic carbonate monomers, particularly from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). The resulting monomer, pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5), contains a highly reactive pentafluorophenyl ester group that can be readily substituted with various nucleophiles to introduce a wide range of functionalities into the corresponding polymers.[1][2]

Experimental Protocol: Synthesis of MTC-OPhF5[3]

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add bis-MPA (3.00 g, 22 mmol), BPC (21.70 g, 55 mmol, 2.5 eq.), and CsF (0.7 g, 4.6 mmol, 0.2 eq.).

  • Add 70 mL of anhydrous THF to the flask. The mixture will initially be heterogeneous.

  • Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous.

  • Continue stirring for a total of 20 hours.

  • Remove the THF in vacuo.

  • Dissolve the residue in methylene chloride. A significant portion of the pentafluorophenol (B44920) byproduct will precipitate and can be recovered by filtration.

  • Wash the organic phase with saturated aqueous NaHCO₃ and then with deionized water.

  • Dry the organic phase over MgSO₄ and concentrate in vacuo.

  • Recrystallize the crude product from an ethyl acetate/hexane (1:1) mixture to yield MTC-OPhF5 as a white crystalline powder.

Yield: 75%[2]

Logical Relationship: Synthesis of MTC-OPhF5

G cluster_reactants Reactants & Conditions bisMPA bis-MPA MTC_OPhF5 MTC-OPhF5 bisMPA->MTC_OPhF5 BPC This compound (BPC) BPC->MTC_OPhF5 CsF CsF (catalyst) CsF->MTC_OPhF5 THF THF (solvent) THF->MTC_OPhF5 rt, 20h Byproduct Pentafluorophenol MTC_OPhF5->Byproduct

Caption: One-pot synthesis of the functional cyclic carbonate monomer MTC-OPhF5.

Ring-Opening Polymerization (ROP) of Functional Cyclic Carbonates

The MTC-OPhF5 monomer can undergo controlled ring-opening polymerization (ROP) to produce polycarbonates with pendant-activated ester groups. These polymers serve as versatile platforms for post-polymerization modification.

Experimental Protocol: Organocatalytic ROP of MTC-OPhF5[4]

Materials:

Procedure:

  • In a typical procedure, a stock solution of the catalyst (e.g., 1.0 M TfOH in DCM) and initiator (e.g., 0.5 M benzyl alcohol in DCM) are prepared.

  • In a glovebox, add MTC-OPhF5 to a vial.

  • Add the desired amount of initiator and catalyst stock solutions to achieve the target monomer-to-initiator ratio ([M]₀/[I]₀).

  • Allow the polymerization to proceed at room temperature.

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of a basic compound (e.g., triethylamine).

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Isolate the polymer by filtration or centrifugation and dry under vacuum.

Quantitative Data: ROP of MTC-OPhF5[4]
[M]₀/[I]₀Mn (Theory) ( g/mol )Mn (GPC) ( g/mol )PDI (Đ)
103,2003,5001.15
206,4006,8001.18
4012,80013,5001.21
8025,60027,0001.25

Mn (Theory) = ([M]₀/[I]₀) × MW(monomer) + MW(initiator) GPC was calibrated with polystyrene standards.

Experimental Workflow: ROP and Post-Polymerization Modification

G Monomer MTC-OPhF5 Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., TfOH) Catalyst->Polymerization ReactivePolymer Poly(MTC-OPhF5) (Reactive Polymer) Polymerization->ReactivePolymer Modification Post-Polymerization Modification ReactivePolymer->Modification Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Modification FunctionalPolymer Functional Polycarbonate Modification->FunctionalPolymer

Caption: Workflow for synthesizing functional polycarbonates using BPC-derived monomers.

Post-Polymerization Modification

The pendant pentafluorophenyl ester groups on the polycarbonate backbone are highly susceptible to nucleophilic attack, allowing for straightforward functionalization with a wide array of molecules, such as primary amines.[3]

Experimental Protocol: Aminolysis of Poly(MTC-OPhF5)[4]

Materials:

  • Poly(MTC-OPhF5)

  • Primary amine (e.g., benzylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Methanol or diethyl ether for precipitation

Procedure:

  • Dissolve poly(MTC-OPhF5) in a suitable solvent (e.g., DCM or THF) in a vial.

  • Add an excess of the primary amine (typically 1.5-2 equivalents per repeating unit) to the polymer solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by FTIR (disappearance of the activated ester carbonyl peak).

  • After complete conversion (usually a few hours), precipitate the functionalized polymer in a non-solvent like cold methanol or diethyl ether.

  • Wash the precipitate multiple times to remove excess amine and the pentafluorophenol byproduct.

  • Dry the final functionalized polymer under vacuum.

Quantitative Data: Post-Polymerization Modification with Various Amines[4]
AmineDegree of Functionalization (%)
Benzylamine>99
N-(3-Aminopropyl)morpholine>99
Propargylamine>99
Amino-terminated Poly(ethylene glycol)>87

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

BPC can be used to synthesize bis(cyclic carbonate)s, which are key precursors for non-isocyanate polyurethanes (NIPUs).[4] The reaction of bis(cyclic carbonate)s with diamines yields poly(hydroxyurethane)s, which are considered more environmentally friendly alternatives to traditional polyurethanes.

Reaction Pathway: Synthesis of NIPUs

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Diol Diol BisCC Bis(cyclic carbonate) Diol->BisCC BPC_NIPU BPC BPC_NIPU->BisCC NIPU Non-Isocyanate Polyurethane (Polyhydroxyurethane) BisCC->NIPU Diamine Diamine Diamine->NIPU

Caption: General pathway for the synthesis of NIPUs using BPC.

Experimental Protocol: Synthesis of a Poly(hydroxyurethane)[5]

Materials:

  • Bis(cyclic carbonate) monomer (e.g., derived from a diepoxide and CO₂, or a diol and BPC)

  • Diaminopropane (B31400)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • (Optional) Tetrahydrofuran (THF) for dissolving f-BN

Procedure:

  • In a beaker, mix the bis(cyclic carbonate) (5.0 g) and diaminopropane (2.5 g).

  • Add DBU (0.25 g) to the mixture and blend manually.

  • Degas the mixture under vacuum for 5 minutes.

  • Pour the mixture into a Teflon mold.

  • Cure the mixture in an oven at 95 °C for 12 hours to obtain the poly(hydroxyurethane) film.

Note: For nanocomposites, functionalized boron nitride (f-BN) can be dispersed in THF and added to the monomer mixture before the catalyst.

Conclusion

This compound is a powerful reagent in modern polymer chemistry, enabling the synthesis of a diverse range of functional polymers. Its utility in creating activated monomers for ring-opening polymerization allows for precise control over polymer architecture and functionality. Furthermore, its role in the development of non-isocyanate polyurethanes highlights its importance in creating more sustainable and safer polymer materials. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the applications of BPC in their respective fields.

References

Application Notes and Protocols for the Synthesis of Non-Isocyanate Polyurethanes using Bis(pentafluorophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of non-isocyanate polyurethanes (NIPUs) utilizing bis(pentafluorophenyl) carbonate (PFC) as a key activating agent. This approach circumvents the use of hazardous isocyanates, offering a safer and more environmentally benign route to this versatile class of polymers. The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for various research and development applications, including the formulation of novel drug delivery systems.

Introduction

Conventional polyurethane synthesis relies on the reaction of isocyanates with polyols. However, the high toxicity of isocyanate monomers has prompted the development of alternative, non-isocyanate routes. One promising strategy involves the activation of monomers with this compound. PFC is a highly efficient activating agent that facilitates the formation of reactive intermediates from diacids or diols. These activated monomers can then undergo polycondensation with diamines or diols under milder conditions to yield high-quality NIPUs. This document details two primary methodologies for NIPU synthesis involving PFC: the activation of dicarboxylic acids to form bis(pentafluorophenyl) esters followed by polycondensation with diamines, and the synthesis of fluorinated biscarbonates which then react with diamines.

Method 1: NIPU Synthesis via Activation of Dicarboxylic Acids

This method involves a two-step process. First, a dicarboxylic acid is activated with this compound to form a stable, yet reactive, bis(pentafluorophenyl) ester. In the second step, this activated di-ester is polycondensed with a diamine to produce a polyamide, a class of polymers with properties that can mimic those of traditional polyurethanes and are considered within the broader family of NIPUs.

Experimental Protocol: Two-Step Synthesis of Polyamide 6,10

Step 1: Synthesis of Bis(pentafluorophenyl) Sebacate (B1225510)

  • Materials: Sebacic acid, this compound (PFC), triethylamine (B128534) (TEA), and anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sebacic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

    • Slowly add a solution of this compound (2.2 equivalents) in anhydrous THF to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the triethylammonium (B8662869) salt by filtration.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure bis(pentafluorophenyl) sebacate.

    • Characterize the product using FTIR and NMR spectroscopy.

Step 2: Polycondensation of Bis(pentafluorophenyl) Sebacate with Hexamethylenediamine (B150038)

  • Materials: Bis(pentafluorophenyl) sebacate, hexamethylenediamine, and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve bis(pentafluorophenyl) sebacate (1 equivalent) in anhydrous DMF.

    • Add a solution of hexamethylenediamine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture with vigorous stirring.

    • Continue stirring at room temperature for 24 hours.

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C.

    • Characterize the resulting polyamide (Nylon 6,10) by GPC (for molecular weight), DSC (for thermal properties), and FTIR spectroscopy.

Quantitative Data
StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1 Sebacic AcidThis compoundTHF2512~90--
2 Bis(pentafluorophenyl) sebacateHexamethylenediamineDMF2524>9512,000 - 59,000[1]1.5 - 5.7[1]

Note: Molecular weight and PDI can vary depending on reaction conditions and purification methods.

Workflow Diagram

NIPU_Synthesis_Method1 cluster_step1 Step 1: Activation of Dicarboxylic Acid cluster_step2 Step 2: Polycondensation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Sebacic Acid) Reaction1 Reaction at RT, 12h Dicarboxylic_Acid->Reaction1 PFC This compound (PFC) PFC->Reaction1 TEA Triethylamine (TEA) TEA->Reaction1 THF Anhydrous THF THF->Reaction1 Filtration Filtration Reaction1->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Activated_Ester Bis(pentafluorophenyl) Ester Recrystallization->Activated_Ester Activated_Ester2 Bis(pentafluorophenyl) Ester Reaction2 Polycondensation at RT, 24h Activated_Ester2->Reaction2 Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Reaction2 DMF Anhydrous DMF DMF->Reaction2 Precipitation Precipitation in Methanol Reaction2->Precipitation Filtration2 Filtration Precipitation->Filtration2 Drying Vacuum Drying Filtration2->Drying NIPU Non-Isocyanate Polyurethane (Polyamide) Drying->NIPU NIPU_Synthesis_Method2 cluster_step1 Step 1: Synthesis of Fluorinated Biscarbonate cluster_step2 Step 2: Polycondensation Diol Diol Reaction1 Condensation Reaction Diol->Reaction1 Fluorinated_Carbonate Fluorinated Carbonate Fluorinated_Carbonate->Reaction1 Base_Catalyst Base Catalyst Base_Catalyst->Reaction1 Purification1 Purification (Evaporation) Reaction1->Purification1 BFBC Fluorinated Biscarbonate (BFBC) Purification1->BFBC BFBC2 Fluorinated Biscarbonate (BFBC) Reaction2 Polycondensation (Solvent-free or in THF) BFBC2->Reaction2 Diamine Diamine Diamine->Reaction2 Polymer_Isolation Polymer Isolation Reaction2->Polymer_Isolation NIPU Non-Isocyanate Polyurethane Polymer_Isolation->NIPU

References

Application Notes and Protocols: Bis(pentafluorophenyl) Carbonate as a Coupling Reagent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) serves as a highly efficient reagent for the preparation of pentafluorophenyl (Pfp) active esters of N-protected amino acids. These Pfp esters are valuable coupling reagents in solid-phase peptide synthesis (SPPS), offering a robust and effective method for the formation of peptide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group significantly activates the ester carbonyl group, leading to rapid and efficient acylation of the N-terminal amine of the growing peptide chain. This high reactivity minimizes the risk of side reactions, such as racemization, and is particularly advantageous for the coupling of sterically hindered amino acids and for the synthesis of complex peptide sequences. Pre-activated Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the in-situ use of coupling reagents that may introduce byproducts.

Advantages of Pentafluorophenyl Esters in SPPS

The use of pentafluorophenyl esters derived from this compound offers several key advantages in solid-phase peptide synthesis:

  • High Reactivity and Rapid Coupling: Pfp esters are highly reactive, leading to faster coupling times compared to many other active esters. This increased reactivity helps to ensure complete coupling reactions, which is crucial for the overall purity of the final peptide.

  • Reduced Racemization: The rapid rate of aminolysis with Pfp esters generally outcompetes the rate of oxazolone (B7731731) formation, the primary pathway for racemization during peptide coupling. This is particularly important when coupling amino acids that are prone to racemization.

  • Stability of Activated Esters: Fmoc-amino acid-Pfp esters are often stable crystalline solids that can be prepared in advance, purified, and stored, providing a convenient alternative to in-situ activation methods.

  • Suitability for Difficult Couplings: The high reactivity of Pfp esters makes them effective for coupling sterically hindered amino acids, where other methods may result in low yields.

  • Clean Reactions: The use of pre-formed active esters avoids exposing the resin-bound peptide to the coupling reagent and its byproducts, potentially leading to a cleaner crude product with fewer side reactions.

Quantitative Data

The following tables summarize quantitative data regarding the performance of pentafluorophenyl esters in peptide synthesis.

Table 1: Comparative Crude Purity of Acyl Carrier Protein (ACP) Fragment 65-74

Coupling Reagent ChemistryCrude Purity (%)
Pentafluorophenyl (PFP) Esters >90
Other Common Reagents (e.g., HBTU, HCTU)Variable, can be lower for this difficult sequence

Data synthesized from available literature for the well-established difficult sequence of ACP 65-74.

Table 2: Relative Coupling Rates of Active Esters

Active EsterRelative Rate
Pentafluorophenyl (OPfp) 111
Pentachlorophenyl (OPcp)3.4
p-Nitrophenyl (ONp)1

This kinetic data highlights the superior reactivity of Pfp esters.

Table 3: Coupling Yields for Sterically Hindered Residues

Coupling MethodPeptide SequenceReactant Ratio (Activated AA:Amine)Yield (%)
Pentafluorophenyl Ester Boc-Phe-(NMe)Aib-Phe-OBzlEquimolar<10
Pentafluorophenyl Ester Boc-Phe-(NMe)αAc5c-Phe-OBzlEquimolar<10
HBTU (excess)Boc-Phe-(NMe)Aib-Phe-OBzlExcessSignificant Yield
PyBroP (excess)Boc-Phe-(NMe)Aib-Phe-OBzlExcessSignificant Yield

This data indicates that for extremely hindered couplings, while PFP esters with equimolar reactants may show low yields, the use of more forceful coupling reagents in excess may be necessary.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the general procedure for the synthesis of an Fmoc-amino acid-OPfp ester from the corresponding Fmoc-amino acid using this compound or a related activating agent.

Materials:

  • Fmoc-amino acid

  • This compound (BPC) or Pentafluorophenyl trifluoroacetate (B77799)

  • Pyridine (B92270) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

  • Slowly add a solution of this compound (0.6 equivalents) or pentafluorophenyl trifluoroacetate (1.1 equivalents) in the same anhydrous solvent.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines a typical cycle for solid-phase peptide synthesis on a 0.1 mmol scale using pre-formed Fmoc-amino acid-OPfp esters.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang resin)

  • Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 3-5 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF (2-3 mL).

    • (Optional but recommended) Add HOBt (3-5 equivalents) to the amino acid solution to accelerate the reaction.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n-1 times) cluster_final Final Steps Start Start Resin Fmoc-AA-Resin Start->Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling with Fmoc-AA-OPfp (+/- HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End Purification->End Coupling_Mechanism AA_PFP Fmoc-NH-CHR-CO-OPfp Fmoc-Amino Acid Pentafluorophenyl Ester Intermediate Tetrahedral Intermediate AA_PFP:e->Intermediate:w Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin N-Terminally Deprotected Peptide on Resin Peptide_Resin:e->Intermediate:w Product Fmoc-NH-CHR-CO-NH-Peptide-Resin Elongated Peptide Intermediate->Product Collapse of Intermediate Leaving_Group ⁻OC₆F₅ Pentafluorophenolate Anion (Good Leaving Group) Intermediate->Leaving_Group

Application Notes and Protocols for Reactions Involving Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(pentafluorophenyl) carbonate (PFC), a versatile and highly efficient reagent in organic synthesis. PFC serves as a safer alternative to phosgene (B1210022) and is instrumental in the activation of carboxylic acids, facilitating the synthesis of esters, amides, functionalized cyclic carbonates, and polycarbonates.[1][2] Its high reactivity stems from the electron-withdrawing nature of the pentafluorophenyl groups, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]

Safety and Handling

This compound is a combustible solid that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves, eye protection, and a dust mask (type N95 or equivalent).[3][5] Avoid formation of dust and aerosols and prevent fire caused by electrostatic discharge.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • First Aid:

    • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

    • In case of skin contact: Take off contaminated clothing immediately and wash with plenty of water. If skin irritation occurs, get medical help.[3][4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3][4]

Core Application: Activation of Carboxylic Acids

This compound is a convenient reagent for the activation of carboxylic acids. The reaction proceeds through a highly reactive pentafluorophenyl ester intermediate, which can then react with various nucleophiles like alcohols and amines to form the corresponding esters and amides. This method often requires fewer additives and simplifies purification procedures.

A general workflow for this process is outlined below:

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Pentafluorophenyl Active Ester (R-COO-C6F5) Carboxylic_Acid->Active_Ester PFC This compound ((C6F5O)2CO) PFC->Active_Ester Base Base (e.g., TEA, CsF) Base->Active_Ester Catalyst/Activator Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Active_Ester Reaction Medium Product Ester or Amide Product Active_Ester->Product Nucleophile Nucleophile (Alcohol, Amine) Nucleophile->Product Byproduct Pentafluorophenol (C6F5OH) Product->Byproduct Liberation of

Caption: General workflow for carboxylic acid activation and subsequent coupling.

Synthesis of Functionalized Cyclic Carbonates

A significant application of this compound is in the synthesis of functionalized cyclic carbonate monomers. This is typically a two-step process that involves the formation of a versatile pentafluorophenyl ester intermediate.[3][5][6]

Protocol: Synthesis of Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5)

This protocol describes the synthesis of a key intermediate for creating functionalized cyclic carbonates.[4]

Experimental Details:

ParameterValueReference
Reactants
2,2-bis(hydroxymethyl)propionic acid (bis-MPA)3.00 g (22 mmol)[4]
This compound (PFC)21.70 g (55 mmol, 2.5 eq.)[4]
Cesium Fluoride (CsF)0.7 g (4.6 mmol, 0.2 eq.)[4]
Anhydrous Tetrahydrofuran (B95107) (THF)70 mL[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction Time20 hours[4]
Yield 5.5 g (75%)[7]

Procedure:

  • Charge a 100 mL round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), this compound (21.70 g, 55 mmol), and Cesium Fluoride (0.7 g, 4.6 mmol).[4]

  • Add 70 mL of anhydrous tetrahydrofuran (THF). The initial mixture will be heterogeneous.[4]

  • Stir the reaction mixture. After approximately one hour, a clear, homogeneous solution will form.[4]

  • Continue stirring for 20 hours at room temperature.[4]

  • Remove the solvent in vacuo.[4]

  • Re-dissolve the residue in dichloromethane (B109758) (CH2Cl2). After 10 minutes, a byproduct (pentafluorophenol) will precipitate and can be recovered quantitatively.[4][7]

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with water.[6][7]

  • Dry the organic layer with magnesium sulfate (B86663) (MgSO4).[7]

  • Evaporate the solvent in vacuo and recrystallize the product from an ethyl acetate/hexane mixture to yield pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate as a white crystalline powder.[4][7]

Protocol: Synthesis of a Functionalized Cyclic Carbonate using MTC-OPhF5

This protocol demonstrates the substitution of the pentafluorophenyl ester with an alcohol to create a functionalized cyclic carbonate.[7]

Experimental Details:

ParameterValueReference
Reactants
MTC-OPhF51.0 g (3.1 mmol)[7]
2,2,2-trifluoroethanol (B45653)320 mg (3.2 mmol)[7]
Cesium Fluoride (CsF)193 mg (1.27 mmol)[7]
Anhydrous Tetrahydrofuran (THF)6 mL (2 mL for alcohol, 4 mL for MTC-OPhF5)[7]
Reaction Conditions
TemperatureRoom Temperature[7]
Reaction Time17 hours[7]
Yield 616 mg (82%)[7]

Procedure:

  • In a flask, prepare a mixture of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (1.0 g, 3.1 mmol) and CsF (193 mg, 1.27 mmol) in 4 mL of anhydrous THF.[7]

  • Slowly add a THF solution (2 mL) of 2,2,2-trifluoroethanol (320 mg, 3.2 mmol) to the mixture at room temperature.[7]

  • Stir the reaction mixture for 17 hours.[7]

  • Remove the solvent under vacuum.[7]

  • Dissolve the residue in dichloromethane (CH2Cl2), filter out any insoluble material.[7]

  • Dry and concentrate the filtrate in vacuo to obtain the final product as a clear oil.[7]

The following diagram illustrates the two-step synthesis of functionalized cyclic carbonates:

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Functionalization bisMPA bis-MPA MTC_OPhF5 MTC-OPhF5 Intermediate bisMPA->MTC_OPhF5 PFC Bis(pentafluorophenyl) carbonate PFC->MTC_OPhF5 CsF_THF CsF, Anhydrous THF CsF_THF->MTC_OPhF5 20h, RT MTC_OPhF5_2 MTC-OPhF5 Intermediate Alcohol Alcohol (R-OH) Functionalized_CC Functionalized Cyclic Carbonate Alcohol->Functionalized_CC CsF_THF2 CsF, Anhydrous THF CsF_THF2->Functionalized_CC 17h, RT MTC_OPhF5_2->Functionalized_CC

Caption: Two-step synthesis of functionalized cyclic carbonates.

Synthesis of Amides and Esters from Carboxylic Acids

This compound provides a reliable method for the synthesis of amides and esters by activating carboxylic acids.

Protocol: One-Pot Synthesis of a Pentafluorophenyl Ester-Containing Diol

This protocol describes the transformation of a carboxylic acid into a pentafluorophenyl ester.[8]

Experimental Details:

ParameterValueReference
Reactants
2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)1 equivalent[8]
This compound (PFC)1.1 equivalents[8]
Triethylamine (B128534) (TEA)Not specified, used as a base[8]
SolventTHF, DMF, or Acetonitrile[8]
Yield 65% (after purification)[8]

Procedure:

  • Dissolve 2,2-bis(hydroxymethyl)propanoic acid in a suitable solvent (THF, DMF, or acetonitrile).[8]

  • Add triethylamine (TEA) to activate the carboxylic acid and aid in solubilization.[8]

  • Add 1.1 equivalents of this compound. The reaction proceeds via an anhydride (B1165640) intermediate, with observable CO2 evolution.[8]

  • After the reaction is complete, purify the product by column chromatography and recrystallization to obtain the pentafluorophenyl ester-containing diol as a white crystalline powder.[8]

This activated diol can then be used in subsequent polymerization reactions or further functionalized by reacting with amines to form amides.[8]

References

Application Notes and Protocols: Synthesis of Cyclic Carbonates Using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(pentafluorophenyl) carbonate (PFC) has emerged as a highly effective and versatile reagent for the synthesis of cyclic carbonates from 1,3-diols. This method presents a safer and more user-friendly alternative to hazardous reagents like phosgene (B1210022) and its derivatives.[1] The high reactivity of PFC is attributed to the electron-withdrawing nature of the pentafluorophenyl groups, which makes the carbonyl carbon highly electrophilic.[1] A significant application of this methodology is in the synthesis of functionalized cyclic carbonate monomers, which are crucial precursors for creating biodegradable polycarbonates with applications in areas such as drug delivery.[2][3]

A notable advancement in this field is the one-pot synthesis of a versatile cyclic carbonate intermediate, 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxan-2-one (MTC-OPhF5), from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and PFC.[2][3] This intermediate contains a highly reactive pentafluorophenyl ester that can be easily modified with various nucleophiles to introduce a wide range of functionalities.[3][4] This two-step approach allows for the straightforward preparation of a library of functional monomers for the development of tailored polymers.[5]

Applications

  • Polymer Chemistry: PFC is instrumental in creating cyclic carbonate monomers for the synthesis of functional aliphatic polycarbonates.[2][6]

  • Drug Development: The resulting biodegradable polymers can be used as carriers for controlled drug release.

  • Sustainable Chemistry: This method provides a greener alternative to traditional polyurethane manufacturing by enabling the synthesis of non-isocyanate polyurethanes.[1][6]

  • Organic Synthesis: PFC serves as a general coupling and condensation agent for constructing complex organic molecules.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of a pentafluorophenyl ester-functionalized cyclic carbonate and its subsequent functionalization.

Table 1: Reagents and Conditions for the Synthesis of MTC-OPhF5

Reagent/ParameterMolar Equivalent/ValueRole
2,2-bis(hydroxymethyl)propionic acid (bis-MPA)1.0 eqDiol Substrate
This compound (PFC)2.5 eqCarbonyl Source & Activating Agent
Cesium Fluoride (B91410) (CsF)0.2 eqCatalyst
Anhydrous Tetrahydrofuran (B95107) (THF)-Solvent
Reaction Time20 hours-
TemperatureRoom Temperature-
Yield75%-

Table 2: Functionalization of MTC-OPhF5 with 2,2,2-Trifluoroethanol (B45653)

Reagent/ParameterMolar Equivalent/ValueRole
MTC-OPhF51.0 eqActivated Intermediate
2,2,2-Trifluoroethanol1.03 eqNucleophile
Cesium Fluoride (CsF)0.41 eqCatalyst
Anhydrous Tetrahydrofuran (THF)-Solvent
Reaction Time17 hours-
TemperatureRoom Temperature-
Yield82%-

Experimental Protocols

Protocol 1: Synthesis of Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5)

This protocol is based on the procedure described by Hedrick and coworkers.[8]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • This compound (PFC)

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylene (B1212753) chloride (CH2Cl2)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium Sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 100 mL round-bottom flask, combine 2,2-bis(hydroxymethyl)propionic acid (3.0 g, 22 mmol), this compound (21.7 g, 55 mmol), and cesium fluoride (0.7 g, 4.6 mmol).[8]

  • Add 70 mL of anhydrous tetrahydrofuran to the flask. The initial mixture will be heterogeneous.[8]

  • Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous.[8]

  • Continue stirring for a total of 20 hours.

  • Remove the solvent under reduced pressure (in vacuo).[8]

  • Dissolve the residue in methylene chloride. After about 10 minutes, the pentafluorophenol (B44920) byproduct will precipitate.[8]

  • Filter the mixture to remove the precipitated byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over magnesium sulfate.[8]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate as a white crystalline solid.[8]

Protocol 2: Functionalization of MTC-OPhF5 with an Alcohol (e.g., 2,2,2-Trifluoroethanol)

This protocol demonstrates the subsequent reaction of the activated cyclic carbonate intermediate with a nucleophile.

Materials:

  • Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5)

  • 2,2,2-Trifluoroethanol

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylene chloride (CH2Cl2)

Procedure:

  • In a reaction vessel, dissolve pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (1.0 g, 3.1 mmol) and cesium fluoride (193 mg, 1.27 mmol) in 4 mL of anhydrous THF.

  • Slowly add a solution of 2,2,2-trifluoroethanol (320 mg, 3.2 mmol) in 2 mL of anhydrous THF to the mixture at room temperature.

  • Stir the reaction mixture for 17 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methylene chloride and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the desired functionalized cyclic carbonate as a clear oil.

Visualizations

Synthesis_Workflow Substrates Diol (e.g., bis-MPA) + this compound (PFC) Reaction1 Cyclization & Esterification (CsF, THF, rt, 20h) Substrates->Reaction1 Intermediate Activated Cyclic Carbonate (MTC-OPhF5) Reaction1->Intermediate Byproduct1 Pentafluorophenol Reaction1->Byproduct1 Reaction2 Functionalization (CsF, THF, rt, 17h) Intermediate->Reaction2 Nucleophile Nucleophile (Alcohol, Amine, etc.) Nucleophile->Reaction2 Product Functionalized Cyclic Carbonate Reaction2->Product Byproduct2 Pentafluorophenol Reaction2->Byproduct2

Caption: General workflow for the two-step synthesis of functionalized cyclic carbonates.

Reaction_Mechanism Diol 1,3-Diol Activation Activation of Hydroxyl Group Diol->Activation PFC This compound (PFC) PFC->Activation Intermediate1 Pentafluorophenyl Carbonate Intermediate Activation->Intermediate1 - Pentafluorophenol Cyclization Intramolecular Cyclization Intermediate1->Cyclization Product Cyclic Carbonate Cyclization->Product Byproduct Pentafluorophenol Cyclization->Byproduct

Caption: Putative reaction pathway for cyclic carbonate formation.

References

Revolutionizing Bioconjugation: Protocols and Applications of Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of scientific research and drug development, the precise and stable covalent linkage of biomolecules is paramount. Bis(pentafluorophenyl) carbonate (BPC) has emerged as a highly efficient and versatile reagent for bioconjugation, offering a powerful alternative to traditional coupling agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of BPC in forming robust amide and carbamate (B1207046) linkages for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

Abstract

This compound is a potent activating agent for carboxylic acids and alcohols, facilitating their conjugation to amine-containing molecules.[1] Its high reactivity stems from the electron-withdrawing nature of the two pentafluorophenyl groups, which makes the central carbonyl group highly susceptible to nucleophilic attack. This results in the formation of highly reactive pentafluorophenyl (PFP) ester or PFP carbonate intermediates, which subsequently react with primary or secondary amines to form stable amide or carbamate bonds, respectively.[2][3] BPC offers a safer and often more efficient alternative to hazardous reagents like phosgene (B1210022) and can be employed in one-pot or two-step conjugation strategies.[4]

Core Principles and Advantages

The fundamental principle behind BPC-mediated bioconjugation lies in the in situ generation of highly reactive PFP-activated intermediates. The pentafluorophenoxide anion is an excellent leaving group, driving the reaction towards the formation of a stable covalent bond between the molecules of interest.[5]

Key Advantages of Using this compound:

  • High Reactivity: The strong electrophilicity of the carbonyl carbon in BPC leads to rapid activation of carboxylic acids and alcohols.[3]

  • Formation of Stable Linkages: The resulting amide and carbamate bonds exhibit high stability under physiological conditions.[1][3]

  • Versatility: BPC can be used to conjugate a wide range of molecules, including proteins, peptides, small molecules, and polymers.[6]

  • Safer Alternative: It serves as a less hazardous substitute for phosgene and other highly toxic reagents.[4]

  • Controlled Reactions: The two-step nature of many BPC-mediated reactions allows for better control over the conjugation process.

Applications in Bioconjugation

The versatility of this compound lends itself to a multitude of applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: BPC can be used to activate the carboxylic acid groups on a cytotoxic drug, which can then be conjugated to the lysine (B10760008) residues of a monoclonal antibody.

  • Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules containing a carboxylic acid or alcohol functional group can be activated with BPC for subsequent labeling of proteins.

  • Surface Functionalization: Surfaces containing hydroxyl or carboxyl groups can be activated with BPC to allow for the covalent attachment of proteins or other biomolecules.[6]

  • Peptide Synthesis: BPC is a valuable reagent for the formation of peptide bonds in solution-phase and solid-phase peptide synthesis.[7]

  • Polymer Chemistry: BPC is utilized in the synthesis of specialty polymers and for the functionalization of polymers with bioactive molecules.[6]

Data Presentation

ParameterThis compound (BPC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS)
Reaction Type Two-step (activation then conjugation) or One-potOne-pot, two-step (in situ activation)
Primary Target Groups Carboxylic acids, AlcoholsCarboxylic acids
Reactive Intermediate Pentafluorophenyl (PFP) ester/carbonateO-acylisourea (unstable), NHS-ester (more stable)
Linkage Formed with Amines Amide or CarbamateAmide
Stability of Linkage Amide: Very High; Carbamate: Good to HighAmide: Very High
Typical Reaction pH Activation: Anhydrous organic solvent; Conjugation: 7.0-8.54.5-7.5 (for NHS ester formation), 7.0-8.5 (for amine reaction)
Byproducts PentafluorophenolUrea derivative, N-hydroxysuccinimide
Relative Efficiency Generally high, dependent on substrate and conditionsCan be variable, susceptible to hydrolysis of intermediates[8]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation via Activation of a Carboxylic Acid

This protocol describes the activation of a carboxyl-containing molecule (e.g., a small molecule drug) with BPC to form a PFP ester, followed by its conjugation to an amine-containing biomolecule (e.g., a protein).

Materials:

  • Carboxyl-containing molecule

  • This compound (BPC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Pyridine (B92270) or Diisopropylethylamine (DIPEA)

  • Amine-containing biomolecule (e.g., antibody in amine-free buffer like PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column, dialysis cassettes)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of this compound to the solution.

  • Add 2.0 equivalents of pyridine or DIPEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS to confirm the formation of the PFP ester.

Step 2: Conjugation to the Amine-Containing Biomolecule

  • Prepare the amine-containing biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Add a 5- to 20-fold molar excess of the activated PFP ester solution to the biomolecule solution with gentle mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PFP ester.

  • Purify the bioconjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: One-Pot Protein Crosslinking (Conceptual Protocol)

This conceptual protocol outlines a potential one-pot method for crosslinking proteins using BPC as both an activator and a linker. Note: This protocol is based on the known reactivity of BPC and may require optimization.

Materials:

  • Protein(s) to be crosslinked in an amine-free buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • This compound (BPC) solution in anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M glycine)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.

  • Add a 10- to 50-fold molar excess of the BPC stock solution to the protein solution with gentle stirring.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.

Visualizing the Workflow

BPC-Mediated Two-Step Bioconjugation Workflow

Two_Step_Bioconjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Molecule_COOH Carboxyl-containing Molecule PFP_Ester PFP Ester Intermediate Molecule_COOH->PFP_Ester Activation BPC Bis(pentafluorophenyl) carbonate (BPC) BPC->PFP_Ester Solvent Anhydrous DMF/DMSO + Base Solvent->PFP_Ester Bioconjugate Stable Bioconjugate (Amide Bond) PFP_Ester->Bioconjugate Conjugation Biomolecule_NH2 Amine-containing Biomolecule Biomolecule_NH2->Bioconjugate Purified_Product Purified Bioconjugate Bioconjugate->Purified_Product Purification

Caption: Workflow for two-step bioconjugation using BPC.

Conceptual One-Pot Protein Crosslinking with BPC

One_Pot_Crosslinking cluster_reaction One-Pot Reaction Protein1 Protein 1 (with -COOH and -NH2) BPC Bis(pentafluorophenyl) carbonate (BPC) Activation In situ activation of carboxyl groups to PFP esters Protein1->Activation Protein2 Protein 2 (with -COOH and -NH2) Protein2->Activation BPC->Activation Conjugation Reaction of PFP esters with proximal amine groups Activation->Conjugation Crosslinked_Complex Crosslinked Protein Complex Conjugation->Crosslinked_Complex

Caption: Conceptual workflow for one-pot protein crosslinking.

Conclusion

This compound is a powerful and versatile reagent that offers significant advantages for bioconjugation. Its ability to efficiently activate carboxylic acids and alcohols for reaction with amines enables the formation of highly stable amide and carbamate linkages. The protocols and conceptual workflows provided herein serve as a guide for researchers to harness the potential of BPC in a wide range of applications, from the development of novel therapeutics to the fundamental study of biomolecular interactions. As with any chemical methodology, optimization of reaction conditions is crucial for achieving the desired outcome.

References

Application Notes & Protocols: A Guide to Amide Synthesis Using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and other complex organic molecules. Bis(pentafluorophenyl) carbonate (BPC) serves as a highly efficient reagent for this purpose. It acts as a precursor to pentafluorophenyl (PFP) active esters, which are known for their high reactivity and stability. The strong electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[1] The pentafluorophenolate anion is also an excellent leaving group, facilitating rapid and clean amide bond formation under mild conditions.[1] This leads to high reaction yields, improved reproducibility, and streamlined workflows, particularly in the synthesis of peptides and other sensitive molecular architectures.[1]

Core Principles: Mechanism of Action

The overall process involves a two-step, one-pot reaction. First, the carboxylic acid reacts with this compound to form a highly reactive pentafluorophenyl (PFP) active ester intermediate. This intermediate is then subjected to nucleophilic attack by a primary or secondary amine to form the desired amide bond, releasing pentafluorophenol (B44920) as a byproduct.

Amide_Synthesis_Mechanism RCOOH R-COOH (Carboxylic Acid) PFPEster R-(C=O)-O-C₆F₅ (PFP Active Ester) RCOOH->PFPEster + BPC - C₆F₅OH, - CO₂ BPC C₆F₅-O-(C=O)-O-C₆F₅ (this compound) Base1 Base (e.g., Pyridine, DIPEA) Amide R-(C=O)-NH-R' (Amide) PFPEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) PFP HO-C₆F₅ (Pentafluorophenol)

Caption: Reaction mechanism for amide synthesis via a PFP active ester.

Experimental Protocols

This section provides detailed protocols for the synthesis of amides using this compound. The procedure is broadly divided into the in situ formation of the pentafluorophenyl active ester and the subsequent reaction with an amine.

Protocol 1: General Solution-Phase Amide Synthesis

This protocol is suitable for a wide range of carboxylic acids and amines in a solution-phase reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (BPC) (1.1 eq)

  • Amine (or amine salt) (1.1 eq)

  • Base (e.g., Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)) (1.2-2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc))

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an anhydrous solvent.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the PFP active ester.

  • Coupling: To the same flask, add the amine (1.1 eq). If the amine is provided as a salt (e.g., hydrochloride), add an additional equivalent of base (like DIPEA) to liberate the free amine.[1]

  • Continue to stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable solvent like EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization or column chromatography on silica (B1680970) gel.[1]

Experimental_Workflow A 1. Dissolve Carboxylic Acid & Base in Anhydrous Solvent B 2. Add this compound A->B C 3. Stir for 1-2h (PFP Ester Formation) B->C D 4. Add Amine (& optional Base) C->D E 5. Stir for 1-4h (Amide Formation) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Aqueous Work-up (Wash with Acid, Base, Brine) F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Purify Product (Chromatography / Recrystallization) H->I J 10. Characterize Final Amide (NMR, MS, etc.) I->J

Caption: General experimental workflow for solution-phase amide synthesis.

Data Presentation

The use of this compound for amide synthesis is known for its efficiency. The following table summarizes typical reaction parameters.

ParameterTypical Value / ConditionNotes
Reactant Ratio Carboxylic Acid:BPC:Amine = 1:1.1:1.1A slight excess of BPC and amine ensures complete consumption of the carboxylic acid.
Base Pyridine, DIPEA, TEA1.2 eq for activation; an additional 1.1-1.2 eq if the amine is a salt.[1]
Solvent DCM, THF, DMF, EtOAcAnhydrous conditions are recommended for optimal results.
Temperature Room Temperature (20-25 °C)The high reactivity of the PFP ester allows for mild reaction conditions.
Reaction Time 1 - 4 hoursReaction times can vary based on the steric hindrance of the substrates.[1]
Yield Good to ExcellentYields are generally high, though substrate-dependent.

Application in Solid-Phase Peptide Synthesis (SPPS)

PFP esters are particularly valuable in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to their high reactivity, which minimizes racemization and is effective for sterically hindered couplings.[2] Fmoc-amino acid PFP esters are stable, often crystalline solids that can be prepared in advance.[2]

Protocol 2: Fmoc-SPPS using Pre-formed Fmoc-Amino Acid PFP Esters

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid PFP ester (3-5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) to accelerate the reaction[1][3]

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.[1]

  • Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid PFP ester (3-5 eq) and optional HOBt (3-5 eq) in DMF.

  • Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[1][3]

  • Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling may be incomplete and a recoupling step might be necessary.[2]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove all excess reagents and byproducts.[2]

  • Cycle Repetition: The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling with the subsequent amino acid.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., containing Trifluoroacetic acid - TFA).

This method provides a reliable and efficient way to construct complex peptide sequences with high purity.[2]

References

Application Notes and Protocols for the Functionalization of Organic Molecules Using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) is a highly versatile and reactive reagent used in organic synthesis for the functionalization of a wide range of organic molecules.[1][2] Its high reactivity stems from the two electron-withdrawing pentafluorophenyl groups, which make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. BPC is widely recognized as a safer and more convenient alternative to hazardous reagents like phosgene (B1210022) and its derivatives.[2]

These application notes provide detailed protocols for the use of BPC in the synthesis of carbamates, ureas, and active esters, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications

This compound is instrumental in several key synthetic transformations:

  • Carbamate (B1207046) Synthesis: Efficiently reacts with primary and secondary amines to form carbamates.

  • Urea Synthesis: Facilitates the synthesis of both symmetrical and unsymmetrical ureas.

  • Active Ester Synthesis: Activates carboxylic acids to form highly reactive pentafluorophenyl esters, which are excellent acylating agents.

  • Peptide Synthesis: Used as a coupling reagent, particularly in the formation of azapeptides.[3]

Synthesis of Carbamates from Amines

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of carbamates. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of BPC, leading to the displacement of a pentafluorophenoxide leaving group.

General Reaction Workflow: Carbamate Synthesis

G cluster_start Starting Materials Amine Primary or Secondary Amine (R¹R²NH) Intermediate Pentafluorophenyl Carbamate Intermediate Amine->Intermediate Nucleophilic Attack BPC This compound BPC->Intermediate Product Carbamate (R¹R²NCOOR³) Intermediate->Product Reaction with Alcohol (R³OH) (if applicable, for transesterification) Byproduct Pentafluorophenol Intermediate->Byproduct Elimination

Caption: General workflow for the synthesis of carbamates using BPC.

Experimental Protocol: General Procedure for Carbamate Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of BPC: To the stirred solution, add this compound (1.0-1.2 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired carbamate.

Quantitative Data: Synthesis of Carbamates
Amine SubstrateProductYield (%)Reference
BenzylamineBenzyl carbamate derivativeHigh[4]
PiperazineBis(benzylcarbamoyl)piperazineHigh[5]
Various primary aminesFunctionalized cyclic carbonates63-93[6]

Synthesis of Ureas from Amines

BPC provides a versatile platform for the synthesis of both symmetrical and unsymmetrical ureas. Symmetrical ureas can be prepared in a one-pot reaction, while unsymmetrical ureas are typically synthesized in a stepwise manner.

General Reaction Workflow: Urea Synthesis

G cluster_reactants Starting Materials Amine1 Amine 1 (R¹NH₂) Intermediate Active Pentafluorophenyl Carbamate Intermediate Amine1->Intermediate Step 1: Nucleophilic Attack BPC This compound BPC->Intermediate Product Urea (R¹NHCONR²R³) Intermediate->Product Step 2: Nucleophilic Attack Byproduct Pentafluorophenol Intermediate->Byproduct Elimination Amine2 Amine 2 (R²R³NH) Amine2->Product

Caption: Stepwise synthesis of unsymmetrical ureas via a pentafluorophenyl carbamate intermediate.

Experimental Protocols
  • Reaction Setup: Dissolve the primary or secondary amine (2.0 equiv.) in an anhydrous solvent such as DMF in a round-bottom flask under an inert atmosphere.

  • Addition of BPC: Add this compound (1.0 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Precipitate the product by adding the reaction mixture to a non-solvent such as diethyl ether.[5] Filter the solid, wash with the non-solvent, and dry under vacuum to obtain the symmetrical urea. Further purification can be achieved by recrystallization if necessary.

  • Formation of the Active Intermediate: In a dry flask under an inert atmosphere, dissolve the first primary amine (1.0 equiv.) in anhydrous DMF. Add this compound (1.0 equiv.) and stir the mixture at room temperature for 1 hour to form the active pentafluorophenyl carbamate intermediate.[5]

  • Addition of the Second Amine: To the solution containing the intermediate, add the second amine (1.0-1.2 equiv.).

  • Reaction: Continue stirring at room temperature for an additional 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Precipitate the product by pouring the reaction mixture into diethyl ether. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the unsymmetrical urea.[5]

Quantitative Data: Synthesis of Bis-Ureas

The synthesis of bis-ureas from diamines and BPC proceeds in high yields.

DiamineSecond AmineProductYield (%)Reference
4-Aminobenzylterephthalamide3-(Dimethylamino)-1-propylamineCationic bis-urea compound86[5]
4-Aminobenzylterephthalamidetert-Butyl(4-aminobutyl)carbamateProtected bis-urea compoundHigh[5]

Activation of Carboxylic Acids to Pentafluorophenyl Esters

This compound is an excellent reagent for the activation of carboxylic acids, converting them into highly reactive pentafluorophenyl (PFP) esters. These active esters are valuable intermediates for the synthesis of amides, esters, and other acyl derivatives.

General Reaction Workflow: Active Ester Synthesis

G cluster_reactants Starting Materials CarboxylicAcid Carboxylic Acid (RCOOH) ActiveEster Pentafluorophenyl Ester (RCOOC₆F₅) CarboxylicAcid->ActiveEster Activation BPC This compound BPC->ActiveEster Byproducts Pentafluorophenol + CO₂ ActiveEster->Byproducts Release

Caption: Activation of a carboxylic acid to a pentafluorophenyl ester using BPC.

Experimental Protocol: General Procedure for Active Ester Synthesis
  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF, DCM, or ethyl acetate), add a suitable base (e.g., pyridine, triethylamine, or cesium fluoride, 0.2-1.2 equiv.).

  • Addition of BPC: Add this compound (1.1-2.5 equiv.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude pentafluorophenyl ester can be purified by column chromatography or recrystallization.[7]

Quantitative Data: Synthesis of Pentafluorophenyl Esters

The activation of carboxylic acids with BPC generally proceeds with good to excellent yields.

Carboxylic AcidProductYield (%)Reference
2,2-bis(hydroxymethyl)propionic acidPentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate75[7]
Various Amino AcidsN-protected amino acid PFP esters60-87[8]

Conclusion

This compound is a highly effective and versatile reagent for the functionalization of organic molecules. Its ability to efficiently generate carbamates, ureas, and active esters under mild conditions makes it an invaluable tool for researchers in synthetic chemistry and drug development. The protocols provided herein offer a solid foundation for the application of BPC in a variety of synthetic contexts.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Troubleshooting & Optimization

How to minimize side reactions with Bis(pentafluorophenyl) carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(pentafluorophenyl) carbonate (BPC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of BPC in chemical synthesis. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions involving this compound.

Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inadequate Reagent Purity: Moisture or impurities in reactants or solvent. 2. Low Reactivity of Nucleophile: Sterically hindered or electronically deactivated amine/alcohol. 3. Insufficient Activation: Reaction temperature is too low or reaction time is too short. 4. Reagent Degradation: BPC is sensitive to moisture.1. Ensure all reactants and solvents are anhydrous. Use freshly opened or properly stored BPC. 2. Increase the reaction temperature or extend the reaction time. Consider using a catalyst (e.g., a non-nucleophilic base) to enhance the nucleophile's reactivity. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary. 4. Store BPC under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Over-reaction/Double Addition: Especially with di-functional nucleophiles or if an excess of BPC is used. 2. Formation of Urea (B33335) Byproduct: Reaction of the initially formed carbamate (B1207046) with another amine molecule. 3. Side reactions with the solvent: The solvent may not be inert under the reaction conditions. 4. Hydrolysis of BPC or Activated Intermediate: Presence of water in the reaction mixture.1. Carefully control the stoichiometry of the reactants. A slow, dropwise addition of BPC to the nucleophile can help control the reaction. 2. To favor carbamate formation over urea, use a 1:1 stoichiometry of BPC to the amine. If a symmetrical urea is the desired product, a 1:2 ratio of BPC to amine should be used. 3. Choose an inert, anhydrous solvent such as THF, dichloromethane (B109758) (DCM), or acetonitrile. 4. Rigorously dry all glassware, solvents, and reactants before use.
Pentafluorophenol (B44920) Byproduct Contamination 1. Incomplete Removal During Work-up: Pentafluorophenol is a byproduct of the reaction.[1]1. After the reaction, the mixture can be re-dissolved in a solvent like dichloromethane, which can cause the pentafluorophenol to precipitate and be removed by filtration.[1] Washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) can also help remove the acidic pentafluorophenol.[1]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging.1. Adjust the work-up procedure to remove as many impurities as possible before chromatography. Recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other coupling reagents?

A1: this compound (BPC) is a highly reactive and versatile reagent that serves as a safer alternative to hazardous phosgene.[2] Its high electrophilicity, due to the electron-withdrawing pentafluorophenyl groups, allows for efficient coupling reactions under mild conditions.[2] A key advantage is that the byproduct of the reaction, pentafluorophenol, is a relatively non-nucleophilic and stable compound, which minimizes its interference with subsequent synthetic steps.

Q2: How can I prevent the formation of symmetrical ureas when I want to synthesize a carbamate?

A2: The formation of urea derivatives can occur when the initially formed active pentafluorophenyl carbamate reacts with another amine. To favor the formation of the carbamate, it is crucial to control the stoichiometry. Use a 1:1 molar ratio of this compound to your amine. Adding the BPC solution slowly to the amine solution can also help to minimize the formation of the urea byproduct.

Q3: What are the optimal reaction conditions for a typical coupling reaction with BPC?

A3: Optimal conditions are substrate-dependent. However, a general starting point is to perform the reaction in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) at room temperature.[1] In some cases, a non-nucleophilic base, such as cesium fluoride (B91410) (CsF) or triethylamine (B128534) (TEA), can be used as a catalyst, particularly when working with less reactive nucleophiles or for the formation of cyclic carbonates from diols.[1][3]

Q4: How should I handle and store this compound?

A4: BPC is sensitive to moisture and should be handled in a well-ventilated area, wearing appropriate personal protective equipment. It should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Q5: Can BPC be used for both primary and secondary amines?

A5: Yes, BPC can react with both primary and secondary amines. However, primary amines are generally more reactive than secondary amines due to less steric hindrance. For less reactive secondary amines, longer reaction times or slightly elevated temperatures may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Carbamates from Primary Amines

This protocol describes a general method for the reaction of a primary amine with this compound to yield a pentafluorophenyl carbamate, which is a versatile intermediate.

Materials:

  • Primary amine

  • This compound (BPC)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in anhydrous THF.

  • In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the BPC solution to the stirring amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane. If a white precipitate (pentafluorophenol) forms, remove it by filtration.[1]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude carbamate.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of a Cyclic Carbonate from a Diol

This protocol provides a method for the synthesis of a cyclic carbonate from a 1,3-diol using BPC, with cesium fluoride as a catalyst.[1][3]

Materials:

  • 1,3-Diol (e.g., 2,2-bis(hydroxymethyl)propionic acid)

  • This compound (BPC)

  • Cesium fluoride (CsF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate/hexane mixture for recrystallization

Procedure:

  • To a round-bottom flask, add the diol (1.0 eq.), this compound (2.5 eq.), and cesium fluoride (0.2 eq.).[1]

  • Add anhydrous THF to the flask. The mixture may initially be heterogeneous.

  • Stir the reaction mixture at room temperature. The mixture should become a clear, homogeneous solution after about an hour. Continue stirring for 20-24 hours.[1]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane. A byproduct, pentafluorophenol, may precipitate and can be removed by filtration.[1]

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure cyclic carbonate.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Anhydrous Reactants & Solvents reagents Dissolve Nucleophile (Amine/Alcohol) in Anhydrous Solvent start->reagents addition Slowly Add BPC Solution to Nucleophile at Room Temperature reagents->addition bpc_sol Prepare BPC Solution in Anhydrous Solvent bpc_sol->addition stir Stir and Monitor (TLC/LC-MS) addition->stir concentrate Remove Solvent stir->concentrate dissolve Dissolve in DCM concentrate->dissolve filter Filter Precipitated Pentafluorophenol dissolve->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify reaction_pathway BPC This compound Carbamate Pentafluorophenyl Carbamate (R-NH-CO-OPFP) BPC->Carbamate + R-NH2 (Desired Pathway) Amine Primary Amine (R-NH2) Amine->Carbamate Urea Symmetrical Urea (R-NH-CO-NH-R) Amine->Urea Carbamate->Urea + R-NH2 (Side Reaction) PFP_byproduct Pentafluorophenol (PFP-OH) Carbamate->PFP_byproduct

References

Technical Support Center: Purification Strategies for Reactions Involving Pentafluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pentafluorophenol (B44920) (PFP) byproduct from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing pentafluorophenol (PFP) byproduct?

A1: The most common methods for removing PFP byproduct leverage its acidic nature and solubility properties. These include:

  • Aqueous Workup (Liquid-Liquid Extraction): Washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) to deprotonate the acidic PFP, rendering it water-soluble and facilitating its removal into the aqueous phase.[1][2]

  • Silica (B1680970) Gel Chromatography: PFP is a polar compound and can be separated from less polar products using flash column chromatography.[2][3]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method to exclude the PFP impurity.[4][5][6]

  • Scavenger Resins: Amine-based scavenger resins can be used to react with and sequester the acidic PFP, which can then be removed by simple filtration.

Q2: How can I monitor the removal of PFP during my purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of PFP. PFP is UV-active and will appear as a dark spot under a 254 nm UV lamp.[7][8] For more accurate quantification, techniques like HPLC or GC-MS can be employed.

Q3: What are the key physical and chemical properties of PFP that are relevant for its removal?

A3: Understanding the properties of PFP is crucial for selecting the appropriate removal strategy.

PropertyValueImplication for Removal
pKa 5.5[9][10]PFP is significantly more acidic than phenol (B47542) (pKa ≈ 10). This allows for its selective extraction into mildly basic aqueous solutions (e.g., saturated sodium bicarbonate) that may not affect other less acidic functionalities in your desired product.
Solubility Soluble in most organic solvents, particularly aprotic ones.[11] Slightly soluble in chloroform (B151607) and methanol. Soluble in water.[8][11]Its solubility in organic solvents means that a simple solvent evaporation will not remove it. Its water solubility is exploited during aqueous workup.
Physical State White crystalline solid.[12]If your product is a liquid or oil, recrystallization of the PFP from the crude mixture at low temperatures might be a possibility in some cases.
Boiling Point 143 °C[11]Distillation can be a viable removal method if there is a significant difference in boiling points between PFP and the desired product.

Troubleshooting Guides

Issue 1: Incomplete removal of PFP after aqueous workup.

Possible Cause 1: Insufficiently basic wash.

  • Solution: While saturated sodium bicarbonate is often sufficient, a more basic solution like 1M sodium carbonate or dilute sodium hydroxide (B78521) (e.g., 0.1-1M) can be more effective. However, be cautious if your desired product is base-sensitive.

Possible Cause 2: Insufficient number of washes.

  • Solution: Increase the number of aqueous washes. Instead of one large volume wash, multiple smaller volume washes are more effective at partitioning the PFP into the aqueous layer.

Possible Cause 3: Emulsion formation.

  • Solution: If an emulsion forms during extraction, it can trap PFP in the organic layer. To break the emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtering the emulsified layer through a pad of celite can be effective.

Issue 2: PFP co-elutes with my product during column chromatography.

Possible Cause 1: Inappropriate solvent system.

  • Solution: Optimize your solvent system for flash chromatography. Since PFP is polar, using a less polar eluent should increase its retention on the silica gel, allowing your less polar product to elute first. A good starting point for developing a solvent system is to use a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3] You can use TLC to test different solvent ratios to achieve good separation.

Possible Cause 2: Overloading the column.

  • Solution: If the column is overloaded with crude material, the separation efficiency will decrease, leading to co-elution. Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: PFP remains in my product after recrystallization.

Possible Cause 1: Poor solvent choice.

  • Solution: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while PFP should remain soluble at low temperatures. You may need to screen various solvents or solvent mixtures to find the optimal conditions.[4][5][6]

Possible Cause 2: Cooling the solution too quickly.

  • Solution: Rapid cooling can cause the PFP to crash out of solution along with your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals of your desired compound.

Experimental Protocols

Protocol 1: Aqueous Workup for PFP Removal
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). For a 100 mL organic solution, use 3 x 50 mL of NaHCO₃ solution. Shake the funnel gently, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purity Check: Analyze the residue by TLC or another appropriate analytical technique to confirm the absence of PFP.

Protocol 2: Flash Column Chromatography for PFP Removal
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good solvent system will show a clear separation between your product and PFP, with the Rf of your product ideally between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your purified product, free of PFP.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_aqueous_workup start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Aqueous Layer wash->separate Collect Organic Layer pfp_waste Aqueous Waste (contains PFP-salt) wash->pfp_waste Dispose dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate Solvent dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing pentafluorophenol via aqueous workup.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate Solvent combine->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for flash column chromatography.

logical_relationship_pfp_removal cluster_methods Removal Methods cluster_principles Underlying Principles start PFP Byproduct in Reaction Mixture aqueous_workup Aqueous Workup start->aqueous_workup chromatography Chromatography start->chromatography recrystallization Recrystallization start->recrystallization acidity Acidity (pKa ~5.5) aqueous_workup->acidity product Purified Product aqueous_workup->product polarity Polarity chromatography->polarity chromatography->product solubility Differential Solubility recrystallization->solubility recrystallization->product

References

Technical Support Center: Optimizing Bis(pentafluorophenyl) Carbonate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis(pentafluorophenyl) carbonate ((PFP)₂CO) couplings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound (BPC or (PFP)₂CO) is a highly reactive and versatile chemical reagent.[1][2][3] It serves as a safer and effective substitute for phosgene (B1210022) in various chemical transformations.[1] Its primary applications are in organic synthesis, particularly in coupling reactions to form carbamates, ureas, esters, and amides.[4][5] The electron-withdrawing nature of the pentafluorophenyl groups makes it an excellent activating agent.[1]

Q2: What are the main advantages of using (PFP)₂CO over other coupling reagents?

(PFP)₂CO offers several advantages:

  • High Reactivity: The pentafluorophenyl ester intermediates formed are highly reactive, leading to efficient and rapid couplings.[4][6]

  • Milder Reaction Conditions: Couplings can often be performed under mild, ambient temperature conditions.[7]

  • Reduced Side Reactions: The use of pre-formed active esters can minimize side reactions compared to in-situ activation methods.[6]

  • Versatility: It is effective for a wide range of coupling reactions, including the synthesis of complex molecules like azapeptides and polycarbonates.[1][3]

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reaction is the hydrolysis of the highly reactive this compound or the intermediate PFP-activated species by moisture.[8] This can be minimized by using anhydrous (dry) solvents and reagents.[8] Another potential side reaction is the formation of unwanted byproducts due to the use of inappropriate bases, which can be mitigated by careful base selection.[9][10] In peptide synthesis, racemization can be a concern, which can be addressed by controlling the reaction temperature and using non-nucleophilic bases.[8][11]

Q4: How should this compound be stored?

To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is important to protect it from moisture to prevent hydrolysis.

Q5: Which solvents are recommended for (PFP)₂CO coupling reactions?

Anhydrous solvents are crucial to prevent premature hydrolysis.[8] Commonly used and recommended solvents include:

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Activation Ensure stoichiometric control of (PFP)₂CO. An excess may be required.[7] Allow sufficient reaction time for the activation step, which can be monitored by TLC.
Hydrolysis of Reagent/Intermediate Use anhydrous solvents and reagents.[8] Handle the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates are particularly moisture-sensitive.
Poor Nucleophilicity of Substrate For amine couplings, ensure the pH is in the optimal range (typically 7.2-8.5) to have a sufficiently deprotonated and reactive amine.[8] For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.
Sub-optimal Base The choice of base is critical. For some reactions, a mild base like cesium fluoride (B91410) (CsF) is effective.[7] In other cases, organic bases like pyridine (B92270) or triethylamine (B128534) (TEA) are used.[9][14] Stronger, more nucleophilic bases may lead to side reactions.[10]
Product Loss During Work-up The pentafluorophenol (B44920) byproduct is acidic and can be removed with a mild aqueous base wash (e.g., saturated NaHCO₃).[7] However, be cautious as a basic workup can hydrolyze the desired product if it is also an active ester.[8]

Problem 2: Presence of Impurities in the Final Product

Impurity Identification and Removal
Pentafluorophenol This is a common byproduct. It can often be removed by filtration if it precipitates from the reaction mixture.[7] Alternatively, it can be removed by washing the organic phase with a mild aqueous base like saturated sodium bicarbonate, followed by a brine wash.[7]
Unreacted Starting Material If starting materials are observed post-reaction, it indicates incomplete conversion. Consider optimizing reaction time, temperature, or reagent stoichiometry. Purification via column chromatography is typically effective for removing unreacted starting materials.[7]
Urea (B33335) Byproducts In cases where amines are used, the formation of urea byproducts is possible, especially if the reaction conditions are not optimized.[9] Purification by column chromatography or recrystallization can be used to separate the desired product from urea impurities.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for (PFP)₂CO Couplings

Parameter Value/Condition Notes Reference
(PFP)₂CO Equivalents 2.3 - 2.5 eq.An excess is typically used to ensure complete activation of the substrate.[7]
Base CsF (0.2 - 0.3 eq.)A mild and effective base for certain substrates.[7]
Pyridine (2 eq.)A common organic base used in DMF.[10]
Triethylamine (TEA)Used to activate carboxylic acids and solubilize starting materials.[14]
Solvent Anhydrous THFA common solvent for these reactions.[7]
Anhydrous DMFAnother suitable polar aprotic solvent.[9][13]
Reaction Time 20 hours - OvernightReactions are often stirred for extended periods at room temperature.[7]
Temperature Room TemperatureMild conditions are generally sufficient.[7][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pentafluorophenyl-activated Ester

  • Reaction Setup: To a round-bottom flask charged with the carboxylic acid (1 eq.), add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add this compound ((PFP)₂CO) (2.5 eq.) and cesium fluoride (CsF) (0.2 eq.) to the flask.[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction may initially be heterogeneous but should become homogeneous over time. Allow the reaction to stir for approximately 20 hours.

  • Work-up:

    • Remove the solvent in vacuo.[7]

    • Dissolve the residue in dichloromethane (CH₂Cl₂). The pentafluorophenol byproduct may precipitate and can be removed by filtration.

    • Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by column chromatography (e.g., silica (B1680970) gel with an ethyl acetate/hexanes eluent) or recrystallization to obtain the pure activated ester.[7]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Carboxylic Acid + Anhydrous THF add_reagents Add (PFP)2CO and CsF start->add_reagents stir Stir at Room Temperature (20h) add_reagents->stir remove_solvent Remove Solvent stir->remove_solvent dissolve Dissolve in CH2Cl2 remove_solvent->dissolve filter_byproduct Filter Byproduct dissolve->filter_byproduct wash Aqueous Wash (NaHCO3, H2O, Brine) filter_byproduct->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure Product purify->end

Caption: Experimental workflow for a typical (PFP)₂CO coupling reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield check_conditions Review Reaction Conditions start->check_conditions hydrolysis Moisture Present? check_conditions->hydrolysis Check 1 activation Incomplete Activation? check_conditions->activation Check 2 base Sub-optimal Base? check_conditions->base Check 3 workup Product Loss During Work-up? check_conditions->workup Check 4 use_dry Use Anhydrous Solvents/Reagents hydrolysis->use_dry optimize_reagents Increase (PFP)2CO eq. or Time activation->optimize_reagents screen_bases Screen Different Bases (e.g., CsF, Pyridine) base->screen_bases modify_workup Modify Work-up Protocol (e.g., avoid strong base) workup->modify_workup

Caption: Troubleshooting workflow for low yield in (PFP)₂CO couplings.

References

Why is my Bis(pentafluorophenyl) carbonate reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(pentafluorophenyl) carbonate (PFPC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, helping you identify the cause of an incomplete reaction and providing actionable solutions.

Q1: My reaction with this compound is sluggish or not going to completion. What are the potential causes?

Several factors can contribute to an incomplete reaction. The most common culprits include:

  • Poor Quality or Deactivated Reagents: The purity of both your substrate and the this compound is crucial. Impurities in the starting material can interfere with the reaction. Additionally, PFPC is susceptible to hydrolysis, so improper storage can lead to deactivation.

  • Presence of Moisture: this compound is highly reactive and sensitive to moisture. Water in your reaction solvent or on your glassware will consume the reagent, leading to lower yields.

  • Suboptimal Reaction Temperature: While many reactions with PFPC proceed at room temperature, some substrates may require heating to overcome a higher activation energy. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.

  • Weak Nucleophile: The nucleophilicity of your substrate plays a significant role. Weakly nucleophilic alcohols or amines will react more slowly with PFPC.

  • Steric Hindrance: Bulky functional groups near the reactive site on either your substrate or the nucleophile can physically block the reaction from occurring efficiently.[1][2]

  • Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can limit the interaction between reactants, resulting in an incomplete reaction.

Q2: How can I ensure my reagents and reaction conditions are optimal?

To maximize your chances of a successful reaction, consider the following:

  • Reagent Quality: Use high-purity this compound (≥97%). Ensure your substrate is pure and dry.

  • Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Monitor the reaction temperature. If the reaction is slow at room temperature, consider gentle heating. For exothermic reactions, an ice bath may be necessary during reagent addition.

  • Catalyst/Base: For reactions with alcohols or the formation of activated esters from carboxylic acids, the addition of a catalyst or a non-nucleophilic base can be beneficial. Cesium fluoride (B91410) (CsF) is a commonly used catalyst that can improve reaction rates.[3][4]

  • Solvent Choice: Use a dry, aprotic solvent in which all reactants are soluble. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile.

Q3: I see a white precipitate forming during my reaction. What is it and what should I do?

The white precipitate is likely the pentafluorophenol (B44920) byproduct that is released during the reaction.[3] Its precipitation can sometimes drive the reaction to completion. In most cases, this byproduct is removed during the workup procedure. You can typically filter the reaction mixture to remove the precipitated pentafluorophenol before proceeding with aqueous extraction.

Q4: My nucleophile is sterically hindered. How can I improve the reaction outcome?

For sterically hindered nucleophiles, you may need to employ more forcing conditions:

  • Increase Reaction Time: Allow the reaction to stir for a longer period.

  • Elevate Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the steric barrier.

  • Use a Catalyst: As mentioned, a catalyst like Cesium Fluoride can facilitate the reaction.

  • Consider a Different Reagent: If the reaction still fails, a smaller, more reactive activating agent might be necessary.

Q5: How do I effectively remove the pentafluorophenol byproduct during workup?

Pentafluorophenol is acidic and can often be removed with an aqueous workup.

  • Aqueous Wash: Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the pentafluorophenol, making it soluble in the aqueous layer.[5]

  • Filtration: If the pentafluorophenol precipitates from the reaction mixture, it can be removed by filtration.

  • Chromatography: If residual pentafluorophenol remains after extraction, it can typically be separated by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of activated esters using this compound with a diol.

SubstratePFPC (Equivalents)Catalyst (Equivalents)SolventTime (h)Yield (%)
2,2-bis(hydroxymethyl)propionic acid2.5CsF (0.2)Anhydrous THF2075
2,2-bis(hydroxymethyl)butanoic acid2.3CsF (0.3)Anhydrous THF20Not specified
1,1,1-tris(hydroxymethyl)ethane2.3CsF (0.3)Anhydrous THFOvernight67

Experimental Protocols

General Protocol for the Synthesis of a Pentafluorophenyl Activated Ester from a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • This compound (1.1 - 2.5 equivalents)

  • Cesium fluoride (CsF) (0.2 - 0.3 equivalents, optional but recommended)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid, this compound, and cesium fluoride.

  • Solvent Addition: Add anhydrous THF to the flask. The initial mixture may be heterogeneous.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, reactions are stirred for 20-24 hours.[3]

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Workup:

    • Dissolve the residue in dichloromethane.

    • If a precipitate (pentafluorophenol) is present, filter the mixture.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove unreacted starting material and the pentafluorophenol byproduct.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Reaction Mechanism

ReactionMechanism PFPC This compound (PFPC) Intermediate Tetrahedral Intermediate PFPC->Intermediate Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-COOH) Nucleophile->PFPC Nucleophilic Attack Product Product (e.g., Activated Ester, Carbamate) Intermediate->Product Byproduct1 Pentafluorophenolate (Leaving Group) Intermediate->Byproduct1 Elimination Byproduct2 Pentafluorophenol Byproduct1->Byproduct2 Protonation

Caption: General reaction mechanism of this compound with a nucleophile.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Incomplete? CheckReagents Check Reagent Purity & Storage Start->CheckReagents Yes Success Reaction Complete Start->Success No CheckMoisture Ensure Anhydrous Conditions CheckReagents->CheckMoisture CheckTemp Optimize Reaction Temperature CheckMoisture->CheckTemp CheckNucleophile Assess Nucleophile Strength & Sterics CheckTemp->CheckNucleophile AddCatalyst Consider Adding CsF Catalyst CheckNucleophile->AddCatalyst Weak Nucleophile IncreaseTime Increase Reaction Time CheckNucleophile->IncreaseTime Steric Hindrance AddCatalyst->Success IncreaseTime->Success

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

References

Dealing with the moisture sensitivity of Bis(pentafluorophenyl) carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(pentafluorophenyl) carbonate (BPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPC) and what are its primary applications?

A1: this compound, also known as dipentafluorophenyl carbonate, is a chemical reagent with the molecular formula C₁₃F₁₀O₃.[1] It is widely used in organic synthesis as a versatile carbonyl equivalent and a safer alternative to phosgene.[2] Its high reactivity, owing to the electron-withdrawing pentafluorophenyl groups, makes it an effective coupling agent.[1] Key applications include peptide synthesis (especially for azapeptides), the synthesis of non-isocyanate polyurethanes, and the functionalization of organic molecules.[2]

Q2: What are the main safety precautions to consider when handling BPC?

A2: BPC is a combustible solid and can cause skin, eye, and respiratory irritation.[3] It is essential to handle BPC in a well-ventilated area, preferably a fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] A dust mask (type N95 or equivalent) is also recommended to avoid inhaling the powder.[2]

Q3: How should BPC be properly stored?

A3: To maintain its integrity, BPC should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is typically between 0°C and 8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Q4: Is this compound sensitive to moisture?

A4: While some studies suggest BPC has a high stability in neutral aqueous media, with no significant degradation observed in D₂O over 24 hours, it is still highly recommended to handle it under anhydrous conditions.[6] The reactivity of BPC can be compromised in the presence of moisture, especially in sensitive reactions or under acidic or basic conditions. Therefore, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is a critical best practice to ensure reproducibility and high yields.

Q5: What are the signs of BPC degradation?

A5: The primary byproduct of BPC hydrolysis is pentafluorophenol. While there may not be obvious visual signs of minor degradation in the solid form, significant decomposition might lead to a change in the appearance of the white crystalline powder, potentially making it appear clumpy or discolored. The most reliable way to assess the purity of BPC is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in my reaction. Degradation of BPC due to moisture. - Ensure that the reaction was performed under strictly anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh bottle of BPC or test the purity of the current batch.
Incomplete reaction. - Increase the reaction time or temperature, if compatible with your substrates.- Consider using a catalyst if appropriate for your specific transformation.
Formation of unexpected byproducts. Hydrolysis of BPC. The primary hydrolysis byproduct is pentafluorophenol. This can be detected by ¹H and ¹⁹F NMR spectroscopy. To avoid this, adhere to strict anhydrous reaction conditions.
Side reactions with starting materials or solvent. - Re-evaluate the compatibility of your solvent and reaction conditions with BPC and your substrates.- Lowering the reaction temperature may help to minimize side reactions.
The BPC reagent appears clumpy or discolored. Prolonged exposure to atmospheric moisture. - It is best to discard the reagent and use a fresh, unopened bottle to ensure the reliability of your experiment.- If you must use it, consider purifying it by recrystallization, though this may not be practical for small quantities.
Difficulty dissolving BPC in the reaction solvent. Use of an inappropriate solvent. BPC is soluble in common organic solvents like chloroform, ethyl acetate, and methylene (B1212753) chloride.[3] Ensure you are using a suitable anhydrous solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃F₁₀O₃[1]
Molecular Weight 394.13 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 46 - 52 °C[1]
Flash Point 110 °C (closed cup)[2]
Storage Temperature 0 - 8 °C[1]
Solubility Soluble in chloroform, ethyl acetate, methylene chloride[3]

Experimental Protocols

Protocol 1: General Handling of this compound under Anhydrous Conditions

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).

  • Inert Atmosphere: Assemble the glassware and purge with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Transfer: Weigh the required amount of BPC quickly in a dry, enclosed environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

  • Solvent Addition: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add the solvent to the reaction flask via a syringe or cannula under a positive pressure of inert gas.

  • Reaction: Add the BPC to the reaction mixture under the inert atmosphere.

  • Work-up: After the reaction is complete, follow the appropriate work-up procedure. If quenching is required, do so cautiously at a low temperature.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound BPC This compound Intermediate Unstable Intermediate BPC->Intermediate + H₂O Water H₂O Water->Intermediate PFP Pentafluorophenol Intermediate->PFP Carbonic_Acid_Ester Pentafluorophenyl Carbonic Acid Intermediate->Carbonic_Acid_Ester Carbonic_Acid_Ester->PFP + H₂O CO2 CO₂ Carbonic_Acid_Ester->CO2

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for BPC Reactions Start Low/No Product Yield Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture Yes No_Moisture No Check_Moisture->No_Moisture No Check_Reagent Is the BPC reagent fresh? Yes_Moisture->Check_Reagent Repeat_Anhydrous Repeat experiment under strictly anhydrous conditions No_Moisture->Repeat_Anhydrous Yes_Fresh Yes Check_Reagent->Yes_Fresh Yes No_Fresh No Check_Reagent->No_Fresh No Check_Reaction_Conditions Are reaction time/temperature optimal? Yes_Fresh->Check_Reaction_Conditions Use_New_BPC Use a new bottle of BPC No_Fresh->Use_New_BPC Yes_Optimal Yes Check_Reaction_Conditions->Yes_Optimal Yes No_Optimal No Check_Reaction_Conditions->No_Optimal No Consult_Literature Consult literature for similar reactions Yes_Optimal->Consult_Literature Optimize_Conditions Optimize reaction conditions No_Optimal->Optimize_Conditions

Caption: Troubleshooting workflow for reactions involving BPC.

Handling_Workflow Recommended Handling Workflow for BPC Start Start Store Store BPC at 0-8°C in a sealed container Start->Store Prepare_Glassware Oven-dry glassware and cool in desiccator Store->Prepare_Glassware Inert_Atmosphere Assemble and purge with N₂ or Ar Prepare_Glassware->Inert_Atmosphere Weigh_BPC Weigh BPC quickly under inert atmosphere Inert_Atmosphere->Weigh_BPC Add_Solvent Add anhydrous solvent via syringe/cannula Weigh_BPC->Add_Solvent Add_BPC Add BPC to reaction Add_Solvent->Add_BPC Run_Reaction Run reaction under positive inert gas pressure Add_BPC->Run_Reaction End End Run_Reaction->End

Caption: Recommended handling workflow for BPC.

References

Technical Support Center: Purification of Products Synthesized with Bis(pentafluorophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using bis(pentafluorophenyl) carbonate (BPC).

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in reactions using this compound, and why is its removal important?

A1: The primary byproduct in reactions involving this compound is pentafluorophenol (B44920) (PFP-OH).[1] Its removal is crucial as its acidic nature can interfere with subsequent reaction steps, affect the stability of the desired product, and complicate product characterization.

Q2: What are the common purification strategies for removing pentafluorophenol?

A2: Common strategies include:

  • Precipitation and Filtration: Pentafluorophenol is often insoluble in non-polar organic solvents like methylene (B1212753) chloride or diethyl ether at room temperature and can be removed by filtration.[2]

  • Aqueous Wash: Washing the organic reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, effectively deprotonates the acidic pentafluorophenol, rendering it water-soluble and facilitating its removal into the aqueous phase.[2][3]

  • Column Chromatography: Silica (B1680970) gel column chromatography can be employed to separate the desired product from pentafluorophenol and other impurities based on polarity differences.[2]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove impurities like pentafluorophenol.[3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a common method to monitor the removal of pentafluorophenol and other impurities. Pentafluorophenyl esters and pentafluorophenol are often UV active, allowing for visualization under a UV lamp.[5][6] Specific stains can also be used depending on the functional groups present in your product.

Q4: What are the storage recommendations for this compound and pentafluorophenyl esters?

A4: this compound should be stored in a cool, dry place, typically at 0-8 °C, to prevent hydrolysis.[7] Pentafluorophenyl esters are also sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.[8]

Troubleshooting Guides

Problem 1: Pentafluorophenol byproduct does not precipitate out of the reaction mixture.

Cause: The solvent used may have a high solubility for pentafluorophenol. Pentafluorophenol is slightly soluble in chloroform (B151607) and methanol.[9]

Solution:

  • Solvent Swap: If possible, concentrate the reaction mixture and redissolve it in a solvent in which pentafluorophenol has lower solubility, such as methylene chloride or diethyl ether, to induce precipitation.[2]

  • Proceed to Aqueous Workup: If precipitation is not feasible, proceed directly to an aqueous wash with saturated sodium bicarbonate solution to remove the pentafluorophenol.[2]

Problem 2: An emulsion forms during the aqueous wash with sodium bicarbonate.

Cause: Emulsions can form due to the presence of surfactants, vigorous shaking, or finely divided solids at the interface of the organic and aqueous layers.[4][10]

Solution:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[10]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[11][12]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove any particulate matter that may be stabilizing the emulsion.[3][11]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[12]

  • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.[13]

G start Emulsion Forms During Aqueous Wash gentle_mixing Try Gentle Mixing Instead of Shaking start->gentle_mixing First Step brine_wash Add Saturated NaCl (Brine) Solution gentle_mixing->brine_wash If Unsuccessful end Emulsion Broken gentle_mixing->end Successful filtration Filter Through Celite® brine_wash->filtration If Still Emulsified brine_wash->end Successful centrifugation Centrifuge the Mixture filtration->centrifugation For Small Volumes filtration->end Successful solvent_addition Add More Organic Solvent centrifugation->solvent_addition Alternative centrifugation->end Successful solvent_addition->end Successful

Problem 3: The desired product is not pure after aqueous wash, and residual pentafluorophenol is observed.

Cause:

  • Incomplete Extraction: The number of aqueous washes may have been insufficient to remove all the pentafluorophenol.

  • Product Solubility: The product may have some solubility in the aqueous phase, leading to loss of product during the washes.

Solution:

  • Additional Washes: Perform additional washes with fresh saturated sodium bicarbonate solution and monitor the organic layer by TLC until the pentafluorophenol spot is no longer visible.

  • Column Chromatography: Purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate/hexanes is often effective for separating pentafluorophenyl esters from pentafluorophenol.[2] The optimal solvent system should be determined by TLC analysis.[14][15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can provide a high-purity product.[3]

G start Crude Reaction Mixture precipitation Precipitation of PFP-OH (e.g., in CH2Cl2) start->precipitation filtration Filtration precipitation->filtration aqueous_wash Aqueous Wash (sat. NaHCO3) filtration->aqueous_wash Filtrate drying Dry Organic Layer (e.g., Na2SO4, MgSO4) aqueous_wash->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography recrystallization Recrystallization (for solids, if necessary) concentration->recrystallization pure_product Pure Product concentration->pure_product If Sufficiently Pure chromatography->pure_product Pure Fractions recrystallization->pure_product Pure Crystals

Data Presentation

Table 1: Summary of Purification Strategies and Reported Yields

Product TypePurification Method(s)Solvent System (for chromatography/recrystallization)Reported YieldReference
Cyclic CarbonateFiltration, Aqueous Wash (NaHCO3), Column ChromatographyEthyl acetate/Hexanes (1:1)70%[2]
Cyclic CarbonateFiltration, Aqueous Wash (NaHCO3), RecrystallizationEthyl acetate/Hexanes51%[2]
Pentafluorophenyl EsterFiltration, Aqueous Wash (NaHCO3), RecrystallizationEthyl acetate/Hexane75%[4]
AmideFiltration, CrystallizationEthyl acetate/HexaneNot Specified[2]

Table 2: Common Drying Agents for Organic Solvents

Drying AgentPropertiesCompatibility NotesReference
Sodium Sulfate (Na₂SO₄)Neutral, high capacity, slowGenerally compatible with most functional groups.[16][17]
Magnesium Sulfate (MgSO₄)Slightly acidic, high capacity, fastGenerally compatible with most functional groups.[16][17]
Calcium Chloride (CaCl₂)Acidic, high capacityNot compatible with alcohols, amines, and some carbonyl compounds.[16][18]
Calcium Sulfate (CaSO₄)Neutral, low capacity, fastCompatible with most organic compounds.[16]

Experimental Protocols

Protocol 1: General Purification by Aqueous Wash and Precipitation

  • Reaction Quenching (if necessary): Quench the reaction mixture as per the specific protocol.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Precipitation of Pentafluorophenol: If using a solvent in which pentafluorophenol is poorly soluble (e.g., methylene chloride), stir the mixture for 10-30 minutes to allow the byproduct to precipitate.[2][4]

  • Filtration: Filter the mixture to remove the precipitated pentafluorophenol.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: If necessary, purify the crude product further by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a compatible solvent.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, least polar eluent.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Common impurities in commercial Bis(pentafluorophenyl) carbonate and their effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(pentafluorophenyl) carbonate (BPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of BPC in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPC) and what are its primary applications?

A1: this compound (BPC) is a highly reactive reagent used in organic synthesis.[1][2] It serves as a carbonyl equivalent and is particularly effective as a coupling reagent.[1][2] Its primary applications include the synthesis of azapeptides, non-isocyanate polyurethanes, and functionalized aliphatic polycarbonates.[2][3] BPC is often favored as a safer alternative to phosgene (B1210022).

Q2: What are the most common impurities in commercial BPC?

A2: The most common impurities in commercial BPC are typically related to its synthesis and potential degradation. These include:

  • Pentafluorophenol (B44920) (PFP-OH): A byproduct of the reaction between BPC and nucleophiles, and a potential residual from its synthesis.[4]

  • Residual Starting Materials: Depending on the synthetic route, trace amounts of starting materials may be present. The synthesis of BPC generally involves the reaction of pentafluorophenol with a phosgene equivalent.[1]

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of BPC, yielding pentafluorophenol and carbon dioxide.

Q3: How can I assess the purity of my BPC reagent?

A3: The purity of BPC is commonly assessed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.[5][6] High-Performance Liquid Chromatography (HPLC) can also be employed to quantify non-volatile impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool.

Troubleshooting Guides

Issue 1: Low Yield in Coupling Reactions (e.g., Peptide Synthesis)

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • Incomplete consumption of starting materials is observed via TLC or LC-MS.

Possible Causes & Solutions:

CauseRecommended Action
BPC Degradation: The BPC reagent may have degraded due to improper storage and exposure to moisture, leading to lower reactivity.Solution: Use a fresh bottle of BPC or purify the existing stock. Store BPC in a desiccator under an inert atmosphere and at a low temperature as recommended by the supplier.
Presence of Pentafluorophenol (PFP-OH) Impurity: Residual PFP-OH can compete with the desired nucleophile, leading to side reactions or reduced efficiency of the primary reaction.Solution: Purify the BPC by recrystallization or by washing a solution of the reagent with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like PFP-OH.
Suboptimal Reaction Conditions: The reaction conditions (e.g., solvent, temperature, reaction time) may not be optimal for the specific substrates.Solution: Review the literature for similar reactions and optimize conditions. Ensure all reagents and solvents are anhydrous.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • LC-MS or GC-MS analysis reveals the presence of unexpected masses.

Possible Causes & Solutions:

CauseRecommended Action
Side Reactions Involving Impurities: Impurities in the BPC can lead to the formation of various byproducts. For instance, acidic impurities can cause the removal of acid-labile protecting groups in peptide synthesis.[7]Solution: Use highly pure BPC. If impurities are suspected, purify the reagent before use.
Side Reactions of the Substrate: In peptide synthesis, side reactions such as racemization, or the formation of deletion or insertion sequences can occur, which are not directly caused by BPC impurities but are common challenges.[8][9][10]Solution: Optimize coupling times and temperatures. Use appropriate protecting group strategies to minimize side reactions.
Reaction with Solvent: In some cases, the solvent can participate in the reaction, especially if it contains nucleophilic impurities (e.g., water or alcohols).Solution: Use anhydrous, high-purity solvents.

Experimental Protocols

Protocol 1: Purification of Commercial BPC by Recrystallization
  • Dissolve the commercial BPC in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified BPC under vacuum.

Protocol 2: Detection of Volatile Impurities in BPC by GC-MS
  • Sample Preparation: Prepare a dilute solution of the BPC sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for separating aromatic compounds.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected impurities (e.g., m/z 40-500).

  • Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Commercial BPC purify Purification (Optional) start->purify reaction Coupling Reaction start->reaction Direct Use check_purity Purity Check (GC-MS) purify->check_purity check_purity->reaction workup Reaction Work-up reaction->workup isolate Product Isolation workup->isolate analyze Product Analysis (LC-MS, NMR) isolate->analyze end Pure Product analyze->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? cause1 BPC Degradation start->cause1 Yes cause2 Impure BPC start->cause2 Yes cause3 Suboptimal Conditions start->cause3 Yes no Check Other Parameters start->no No sol1 Use Fresh/Purified BPC cause1->sol1 sol2 Purify BPC (Recrystallize/Wash) cause2->sol2 sol3 Optimize Reaction Conditions cause3->sol3 end Problem Solved sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

References

Technical Support Center: Bis(pentafluorophenyl) carbonate (BPC) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(pentafluorophenyl) carbonate (BPC) for chemical synthesis. The following information is designed to address specific issues encountered during experiments, with a focus on the critical role of the base in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in BPC-mediated reactions?

A1: In this compound mediated reactions, a base serves two primary functions. First, it deprotonates the carboxylic acid, forming a carboxylate anion. This anion is a more potent nucleophile that reacts with BPC to form the highly reactive pentafluorophenyl (PFP) active ester intermediate. Secondly, if the subsequent reaction involves an amine salt (e.g., an amine hydrochloride), the base is required to neutralize the salt and liberate the free, nucleophilic amine for the coupling reaction.[1]

Q2: Which bases are commonly used with BPC, and how do I choose the right one?

A2: Common bases include tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), as well as pyridine (B92270) and inorganic bases like cesium fluoride (B91410) (CsF).[1][2] The choice of base depends on several factors, including the steric hindrance of your substrates and the potential for side reactions.

  • Triethylamine (TEA): A common and cost-effective choice. However, being less sterically hindered, it can sometimes act as a nucleophile, leading to unwanted side products.[3][4]

  • N,N-Diisopropylethylamine (DIPEA): Often the preferred base, especially in peptide synthesis.[5] Its bulky isopropyl groups render it non-nucleophilic, minimizing side reactions.[4][5]

  • Pyridine: A weaker base that can also act as a catalyst. However, its removal can be challenging due to its higher boiling point. The use of polymer-bound pyridine has been explored to simplify purification.[6]

  • Cesium Fluoride (CsF): A mild, solid base that can be advantageous in specific applications, such as the synthesis of functionalized cyclic carbonates.[7] It acts as a fluoride ion source and can promote reactions under mild conditions.[8][9]

Q3: Can the base influence the reaction rate and yield?

A3: Yes, the choice and amount of base can significantly impact the reaction rate and overall yield. A base that is too weak may not efficiently deprotonate the carboxylic acid, leading to slow or incomplete formation of the active ester. Conversely, an excessively strong or nucleophilic base can lead to side reactions, reducing the yield of the desired product. The optimal choice will depend on the specific substrates and reaction conditions.

Q4: What are the common side reactions associated with the base in BPC-mediated couplings?

A4: The primary side reaction involving the base occurs when a nucleophilic base, such as TEA, attacks the activated ester intermediate. This can lead to the formation of byproducts and consumption of the active ester, thus lowering the yield of the desired amide or ester. Using a non-nucleophilic base like DIPEA is a common strategy to mitigate this issue.[4] Another potential issue is racemization of chiral carboxylic acids, which can sometimes be exacerbated by the choice of base and reaction temperature.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Activation of Carboxylic Acid - Ensure the BPC is of high purity and has been stored under anhydrous conditions. - Increase the equivalents of BPC (typically 1.1-1.5 equivalents are used). - Switch to a more effective base to ensure complete deprotonation of the carboxylic acid.
Amine Deactivation - If using an amine salt, ensure at least one equivalent of base is added to liberate the free amine.[1] - An acid-base reaction between the carboxylic acid and the amine can occur before coupling. Consider pre-activating the carboxylic acid with BPC and the base before adding the amine.
Steric Hindrance - For sterically hindered carboxylic acids or amines, the reaction may require longer reaction times or elevated temperatures. - Consider using a more potent activating agent in conjunction with BPC or an alternative coupling strategy.
Hydrolysis of Active Ester - Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the PFP active ester back to the carboxylic acid.[6]
Incorrect Base Selection - If using a nucleophilic base like TEA, consider switching to a non-nucleophilic base like DIPEA to minimize side reactions.[4]
Issue 2: Formation of Impurities and Difficult Purification
Possible Cause Troubleshooting Step
Base-Related Side Products - If using TEA, switch to the non-nucleophilic base DIPEA to avoid the formation of base-related adducts.[4]
Excess Reagents and Byproducts - The pentafluorophenol (B44920) byproduct can often be removed by washing the reaction mixture with a mild aqueous base like sodium bicarbonate solution.[1][7] - Unreacted carboxylic acid can be removed by washing with a mild aqueous base. - Excess amine can be removed by washing with a dilute aqueous acid like 1 M HCl.[1]
Urea (B33335) Byproducts (if using carbodiimide (B86325) co-reagents) - While BPC avoids the common urea byproducts associated with reagents like DCC or EDC, if these are used in conjunction, filtration is often effective for removing insoluble ureas.
Difficult Separation of Product from Byproducts - If aqueous workup is insufficient, purification by column chromatography on silica (B1680970) gel is a standard method.[10] Recrystallization can also be an effective purification technique for solid products.[10]

Data Presentation

Table 1: Qualitative Comparison of Common Bases for BPC-Mediated Reactions

BaseBasicityNucleophilicitySteric HindranceCommon Applications & Remarks
Triethylamine (TEA) ModerateModerateLowWidely used, cost-effective. Potential for nucleophilic side reactions.[3]
DIPEA ModerateVery LowHighPreferred for sensitive substrates and peptide synthesis to avoid side reactions.[4][5]
Pyridine WeakLowLowCan also act as a catalyst. Higher boiling point can complicate removal.[6]
Cesium Fluoride (CsF) MildHigh (as F-)N/A (inorganic)Useful for specific applications, acts as a mild base and fluoride source.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using BPC and a Tertiary Amine Base

  • Activation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF, or DCM).

  • Add this compound (1.1 - 1.2 equivalents).

  • Add the non-nucleophilic base, such as DIPEA (2.0 - 2.2 equivalents).

  • Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the pentafluorophenyl active ester.

  • Coupling: Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[1]

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove pentafluorophenol and unreacted carboxylic acid), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of a Cyclic Carbonate using BPC and Cesium Fluoride

This protocol is adapted from a procedure for the synthesis of functionalized cyclic carbonates.[7]

  • Reaction Setup: In a round-bottom flask, combine the diol-containing carboxylic acid (1.0 equivalent), this compound (2.3 - 2.5 equivalents), and cesium fluoride (0.2 - 0.3 equivalents) in anhydrous THF.

  • Reaction: Stir the heterogeneous mixture at room temperature. The mixture should become a clear, homogeneous solution after about an hour. Continue stirring for 20-24 hours.

  • Workup:

    • Remove the solvent in vacuo.

    • Redissolve the residue in dichloromethane.

    • The pentafluorophenol byproduct may precipitate and can be removed by filtration.[7]

    • Wash the filtrate with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base PFP_Ester R-COOPFP (Active Ester) Carboxylate->PFP_Ester + BPC BPC This compound BPC->PFP_Ester PFP_Anion ⁻OPFP Amine R'-NH₂ Amide R-CONH-R' (Product) PFP_Ester->Amide + R'-NH₂ PFP_OH PFP-OH (Byproduct) Amide->PFP_OH - PFP-OH

BPC-mediated amide formation mechanism.

Experimental_Workflow start Start dissolve Dissolve Carboxylic Acid and BPC in Anhydrous Solvent start->dissolve add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve->add_base activate Stir for Activation (15-60 min) add_base->activate add_amine Add Amine activate->add_amine couple Stir for Coupling (1-4 hours) add_amine->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor monitor->couple Incomplete workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

General experimental workflow for BPC reactions.

References

Technical Support Center: High-Yield Synthesis of Carbamates with Bis(pentafluorophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of carbamates using Bis(pentafluorophenyl) carbonate (BPC).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of carbamates using BPC in a question-and-answer format, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Carbamate (B1207046) Yield 1. Reagent Quality: BPC is sensitive to moisture and can hydrolyze over time. The amine starting material may be impure or contain water.[1]1. Verify Reagent Purity: Use freshly purchased or properly stored BPC. Ensure the amine is pure and dry. Anhydrous solvents are critical for success.[1]
2. Inadequate Activation: The reaction between the amine and BPC may be too slow under the current conditions.2. Optimize Reaction Conditions: Gentle heating may be required, depending on the nucleophilicity of the amine. The addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can increase the amine's reactivity.[2]
3. Steric Hindrance: A bulky amine or substrate may react slowly.3. Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonged reaction times or a moderate increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS.
Formation of Symmetric Urea (B33335) Byproduct 1. Presence of Moisture: Water can react with BPC to form an unstable carbamic acid, which can then react with the starting amine to form a symmetric urea.[1]1. Strict Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Excess Amine: A localized excess of the amine can lead to side reactions.2. Controlled Reagent Addition: Add the amine dropwise to the solution of BPC to maintain a low concentration of the free amine.[1]
Difficult Purification of the Carbamate 1. Pentafluorophenol (B44920) Byproduct: The pentafluorophenol (PFP) byproduct can be challenging to remove completely.1. Aqueous Wash: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic PFP byproduct.[2]
2. Product Solubility: The carbamate product may have similar solubility to the remaining starting materials or byproducts.2. Chromatography: If aqueous extraction is insufficient, purify the crude product using column chromatography. The choice of solvent system will depend on the polarity of the carbamate.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting materials. If the reaction stalls, consider extending the reaction time or gently heating the mixture.[2]
2. Stoichiometry: Incorrect molar ratios of reactants.2. Verify Stoichiometry: Ensure the correct stoichiometry is being used. A slight excess of BPC (e.g., 1.1 equivalents) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for carbamate synthesis?

A1: this compound is a highly reactive and versatile reagent that serves as a safer alternative to hazardous phosgene (B1210022) and its derivatives.[3] The electron-withdrawing pentafluorophenyl groups make it a potent electrophile, enabling efficient reactions with amines under mild conditions to form carbamates. The pentafluorophenol byproduct is a good leaving group, driving the reaction to completion.

Q2: What is the general reaction mechanism for carbamate synthesis using BPC?

A2: The synthesis proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of BPC, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of pentafluorophenol to yield the desired carbamate.

Q3: Which solvents are recommended for this reaction?

A3: Anhydrous aprotic solvents are generally preferred to avoid hydrolysis of the BPC. Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN).[2]

Q4: Is a catalyst always necessary for the reaction between an amine and BPC?

A4: Not always. For highly nucleophilic amines, the reaction may proceed efficiently without a catalyst. However, for less reactive or sterically hindered amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to enhance the nucleophilicity of the amine.[2] In some cases, cesium fluoride (B91410) (CsF) has been used as a catalyst in related reactions involving BPC.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the amine starting material and the formation of the carbamate product.[2]

Experimental Protocols

General Protocol for Carbamate Synthesis using this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Reagent Addition: To the stirred solution, add this compound (1.1 equivalents). If a base (e.g., triethylamine, 1.2 equivalents) is required, it can be added to the amine solution before the addition of BPC.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove the pentafluorophenol byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reaction Conditions and Yields for Carbamate Synthesis
Amine SubstrateBPC (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
Benzylamine1.1TEA (1.2)DCM254~95
Aniline1.1DIPEA (1.2)THF2512~85
Diethylamine1.1-DCM252~98
tert-Butylamine1.2TEA (1.5)THF5024~70

Note: The data in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve Amine in Anhydrous Solvent add_bpc Add Bis(pentafluorophenyl) carbonate (BPC) add_base Add Non-nucleophilic Base (optional) prep->add_base If required stir Stir at RT or with gentle heating add_bpc->stir add_base->add_bpc monitor Monitor by TLC/LC-MS stir->monitor Periodically monitor->stir quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography (if necessary) extract->purify product Isolated Carbamate extract->product If pure purify->product

Caption: Experimental workflow for the synthesis of carbamates using this compound.

troubleshooting_logic cluster_reagents Reagent & Condition Check cluster_solutions Potential Solutions cluster_byproducts Side Reaction Check start Low Carbamate Yield check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions appropriate? check_reagents->check_conditions Yes use_fresh_reagents Use fresh BPC & dry amine/solvent check_reagents->use_fresh_reagents No optimize_conditions Optimize T°, time, or add base check_conditions->optimize_conditions No check_urea Is symmetric urea observed? check_conditions->check_urea Yes use_fresh_reagents->start Re-run optimize_conditions->start Re-run strict_anhydrous Enforce strict anhydrous conditions check_urea->strict_anhydrous Yes strict_anhydrous->start

Caption: Troubleshooting logic for low-yield carbamate synthesis with BPC.

References

Troubleshooting low yields in azapeptide synthesis with Bis(pentafluorophenyl) carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in azapeptide synthesis, with a specific focus on the use of Bis(pentafluorophenyl) carbonate as an activating agent.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (PFPC) in azapeptide synthesis?

A1: this compound (PFPC) serves as a highly reactive and manageable carbonylating agent in azapeptide synthesis. It is a safer alternative to hazardous reagents like phosgene. PFPC is primarily used in two key strategies:

  • Activation of Aza-Amino Acid Monomers: PFPC activates protected aza-amino acid monomers, converting them into highly reactive amino isocyanate intermediates, which then readily couple with the N-terminus of a peptide chain.

  • Submonomer Solid-Phase Synthesis: In this approach, PFPC is used to convert the N-terminal amino group of a resin-bound peptide into an isocyanate. This activated resin is then reacted with a protected amino acid hydrazide to incorporate the aza-amino acid residue into the peptide sequence.[1][2]

Q2: What is the primary reason for low yields in azapeptide synthesis?

A2: The principal challenge leading to low yields in azapeptide synthesis is the difficult coupling of an amino acid to the aza-residue. This is due to the decreased nucleophilicity of the terminal nitrogen atom of the semicarbazide (B1199961) moiety of the aza-amino acid. This reduced reactivity makes the formation of the azapeptide bond significantly slower and more challenging than a standard peptide bond formation.

Q3: What are common side reactions observed during azapeptide synthesis?

A3: Several side reactions can contribute to low yields of the desired azapeptide. These include:

  • Hydantoin (B18101) formation: Intramolecular cyclization of the activated aza-amino acid can form a stable five-membered hydantoin ring, terminating the peptide chain growth.

  • Oxadiazolone formation: Another intramolecular cyclization can lead to the formation of an oxadiazolone, which is also a chain-terminating side product.[3]

  • Symmetric urea (B33335) formation: Self-coupling of the activated aza-amino acid can lead to the formation of a symmetric urea, consuming the activated monomer and reducing the yield of the desired azapeptide.[2]

Q4: Can standard solid-phase peptide synthesis (SPPS) protocols be used for azapeptide synthesis?

A4: Direct application of standard SPPS protocols to azapeptide synthesis often results in low yields. The challenging coupling step to the aza-residue typically requires optimized conditions, such as longer reaction times, elevated temperatures, and the use of more potent coupling reagents or activators. Microwave-assisted synthesis has also been shown to significantly improve coupling efficiency and reduce reaction times.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields when using this compound in azapeptide synthesis.

Problem 1: Low Yield After Activation of Aza-Amino Acid with PFPC and Subsequent Coupling
Possible Cause Recommended Solution Explanation
Incomplete activation of the aza-amino acid monomer.- Ensure stoichiometry of PFPC is at least 1:1 with the protected aza-amino acid. - Extend the activation time or slightly increase the temperature (e.g., from 0°C to room temperature). - Monitor the activation reaction by TLC or LC-MS to confirm the consumption of the starting material.The formation of the reactive isocyanate intermediate is crucial for efficient coupling. Incomplete activation will result in unreacted starting material and lower overall yield.
Instability of the activated aza-amino acid (isocyanate).- Use the activated aza-amino acid intermediate immediately in the coupling step. - Perform the activation and coupling as a one-pot procedure without isolating the intermediate.The isocyanate intermediate can be susceptible to hydrolysis or other side reactions if left for extended periods.
Inefficient coupling of the activated aza-amino acid to the peptide chain.- Increase the coupling time (can range from several hours to overnight). - Employ microwave-assisted coupling to enhance reaction kinetics. - Use a higher excess of the activated aza-amino acid (e.g., 2-3 equivalents). - Consider using a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to facilitate the coupling.The reduced nucleophilicity of the N-terminus of the growing peptide chain requires more forcing conditions to achieve complete coupling.
Side reactions of the isocyanate intermediate.- Maintain anhydrous conditions throughout the activation and coupling steps. - Avoid primary or secondary amine contaminants in solvents and reagents.The highly electrophilic isocyanate can react with water to form an unstable carbamic acid, which can decompose. It can also react with other nucleophiles, leading to undesired byproducts.
Problem 2: Low Yield in Submonomer Synthesis Using PFPC
Possible Cause Recommended Solution Explanation
Incomplete formation of the isocyanate on the resin-bound peptide.- Use a sufficient excess of PFPC and a non-nucleophilic base (e.g., DIEA). - Increase the reaction time for the isocyanate formation. - Perform a test cleavage and analyze by mass spectrometry to confirm the mass corresponding to the isocyanate-functionalized peptide.Efficient conversion of the N-terminal amine to the isocyanate is critical for the subsequent coupling with the hydrazine (B178648) derivative.
Low reactivity of the protected amino acid hydrazide.- Ensure the protected hydrazide is fully dissolved in a suitable solvent (e.g., DMF). - Increase the equivalents of the protected hydrazide used in the coupling step. - Extend the coupling time.Steric hindrance or poor solubility of the hydrazide derivative can impede the coupling reaction.
Side reactions on the solid support.- Ensure thorough washing of the resin after each step to remove any residual reagents. - Consider the choice of linker and resin, as some may be less compatible with the reaction conditions.Incomplete reactions or the presence of impurities can lead to the formation of truncated or modified peptide sequences.

Experimental Protocols

Protocol 1: Activation of a Boc-Protected Aza-Amino Acid with PFPC and Solution-Phase Coupling
  • Dissolution: Dissolve the Boc-protected aza-amino acid (1 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation: Cool the solution to 0°C and add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the formation of the isocyanate intermediate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (a strong absorption band for the isocyanate group appears around 2250-2275 cm⁻¹).

  • Coupling: To the solution containing the in situ generated aza-amino acid isocyanate, add the amino-component (e.g., an amino acid ester hydrochloride) (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.2 equivalents).

  • Reaction Completion: Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an appropriate aqueous work-up, and purify the resulting azapeptide by flash column chromatography.

Protocol 2: Submonomer Solid-Phase Synthesis of an Azapeptide using PFPC
  • Resin Preparation: Swell the resin (e.g., Rink amide resin with a deprotected N-terminal amine) in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Isocyanate Formation: Treat the resin with a solution of this compound (3 equivalents) and N,N-Diisopropylethylamine (DIEA) (3 equivalents) in DMF for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and then DMF to remove excess reagents.

  • Coupling with Hydrazide: Add a solution of the protected amino acid hydrazide (3 equivalents) in DMF to the resin and allow it to react overnight at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Chain Elongation: Proceed with the standard Fmoc-SPPS protocol for the coupling of the next amino acid, using optimized conditions (e.g., stronger coupling reagents like HATU or HCTU, and potentially longer coupling times) to acylate the semicarbazide.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the azapeptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude azapeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

While specific yield data for a wide range of azapeptides synthesized using this compound is not extensively compiled in single sources, the following table provides a qualitative comparison of different activation strategies for azapeptide synthesis.

Activation/Coupling StrategyTypical YieldsKey AdvantagesKey Disadvantages
This compound Moderate to GoodSafer alternative to phosgene; generates highly reactive isocyanate intermediate.Can be prone to side reactions if not performed under anhydrous conditions; requires careful handling of the reactive intermediate.
Phosgene/TriphosgeneGood to ExcellentHighly reactive, leading to efficient activation.Extremely toxic and hazardous; requires specialized handling procedures.
N,N'-Disuccinimidyl carbonate (DSC)ModerateForms a more stable activated carbazate.Less reactive than PFPC or phosgene, may require longer reaction times.[2]
Benzotriazole Esters (e.g., with HOBt)Good to ExcellentBench-stable, pre-activated building blocks; compatible with automated SPPS.May require specific synthesis of the activated monomers.
Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP)Good to ExcellentHigh coupling efficiency for difficult couplings.Can be expensive; may lead to side reactions like guanidinylation of the N-terminus.

Visualizations

azapeptide_synthesis_workflow cluster_activation Activation of Aza-Amino Acid cluster_coupling Coupling Protected Aza-Amino Acid Protected Aza-Amino Acid Reactive Isocyanate Intermediate Reactive Isocyanate Intermediate Protected Aza-Amino Acid->Reactive Isocyanate Intermediate + PFPC Protected Aza-Amino Acid->Reactive Isocyanate Intermediate PFPC This compound Azapeptide Elongated Azapeptide Reactive Isocyanate Intermediate->Azapeptide + Peptide Chain Reactive Isocyanate Intermediate->Azapeptide Peptide Chain Peptide Chain

Caption: Azapeptide synthesis via activation of a protected aza-amino acid with this compound.

troubleshooting_low_yields Low Yield Low Yield Incomplete Activation Incomplete Activation Low Yield->Incomplete Activation Inefficient Coupling Inefficient Coupling Low Yield->Inefficient Coupling Side Reactions Side Reactions Low Yield->Side Reactions Optimize Stoichiometry Optimize Stoichiometry Incomplete Activation->Optimize Stoichiometry Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Activation->Increase Reaction Time/Temp Inefficient Coupling->Increase Reaction Time/Temp Use Microwave Use Microwave Inefficient Coupling->Use Microwave Anhydrous Conditions Anhydrous Conditions Side Reactions->Anhydrous Conditions

Caption: Troubleshooting logic for low yields in azapeptide synthesis.

References

Validation & Comparative

A Comparative Guide to Amide Bond Formation: Bis(pentafluorophenyl) carbonate vs. Other Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and reliable formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and drug development. The choice of coupling reagent is a critical determinant of reaction success, influencing key parameters such as yield, reaction time, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of Bis(pentafluorophenyl) carbonate (BPC) with other widely used classes of coupling reagents, including phosphonium (B103445) and uronium/aminium salts, supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Indicators of Coupling Reagents

While the ideal coupling reagent is often application-dependent, certain characteristics are broadly desirable. The following table summarizes the general performance of BPC and its alternatives. Direct quantitative comparisons of BPC with other reagents under identical conditions are limited in published literature; however, performance data for other reagents can provide a valuable benchmark.

FeatureThis compound (BPC)Phosphonium Salts (e.g., PyBOP)Uronium/Aminium Salts (e.g., HATU, HBTU)
Reagent Type Carbonate EsterPhosphonium SaltAminium/Uronium Salt
Activating Group Pentafluorophenyl EsterBenzotriazole (OBt) Ester7-Aza-benzotriazole (OAt) or Benzotriazole (OBt) Ester
Relative Reactivity HighHighVery High (HATU) > High (HBTU)
Racemization LowLow[1]Very Low (HATU) > Low (HBTU)[1]
Key Side Reactions Formation of pentafluorophenol (B44920) byproductBOP: Formation of carcinogenic HMPA byproduct; PyBOP: Less hazardous byproducts[1]Guanidinylation of N-terminal amine (especially with excess reagent)
Primary Advantage Forms stable, isolable active esters; avoids amine-based additives"Clean" reactions with no guanidinylation riskSuperior performance for difficult sequences; rapid reactions (HATU)[1]

Quantitative Performance Data

The following tables summarize quantitative data from comparative studies on the synthesis of peptides using various coupling reagents. While BPC is not directly included in these specific studies, the data provides a baseline for the performance of commonly used alternatives.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74).

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[2]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[2]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[2]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[2]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU.[2]

Table 2: Comparison of Racemization Levels with Different Coupling Reagents

This table summarizes data on the percentage of D-isomer formation (racemization) for different coupling reagents in various model systems.

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[2]
HCTU Not specifiedNot specifiedReduced vs. BOPHCTU is reported to have lower rates of racemization compared to BOP.[2]
TDBTU Peptide fragmentsNot specified< PyBOP, HBTU, HATUTDBTU was found to be superior in suppressing epimerization during segment coupling.[2]
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.[2]

Mechanisms of Action

Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting.

This compound (BPC)

BPC acts as a powerful activating agent for carboxylic acids, converting them into highly reactive pentafluorophenyl (PFP) esters. The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The pentafluorophenolate anion is an excellent leaving group, facilitating rapid amide bond formation. A key advantage of this method is the ability to pre-form and isolate the stable PFP active esters, which can then be used in a subsequent coupling step, avoiding the in-situ generation of reactive intermediates that can sometimes lead to side reactions.

BPC_Mechanism RCOOH Carboxylic Acid PFP_ester Pentafluorophenyl Ester (Active Ester) RCOOH->PFP_ester + BPC BPC This compound Amide Amide PFP_ester->Amide + Amine Amine Amine (R'-NH2) Byproduct Pentafluorophenol

Mechanism of BPC-mediated amide bond formation.
Phosphonium Salt Reagents (e.g., PyBOP)

Phosphonium-based reagents like PyBOP activate carboxylic acids in the presence of a base to form a reactive OBt (1-hydroxybenzotriazole) ester intermediate. This intermediate is then attacked by the amine to form the amide bond. A significant advantage of PyBOP over the first-generation BOP is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).

PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Carboxylic Acid ActiveEster OBt Active Ester CarboxylicAcid->ActiveEster + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) Amide Amide ActiveEster->Amide + Amine Amine Amine Byproducts Tris(pyrrolidino)phosphine oxide + HOBt HATU_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Carboxylic Acid ActiveEster OAt Active Ester CarboxylicAcid->ActiveEster + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide Amide ActiveEster->Amide + Amine Amine Amine Byproducts Tetramethylurea + HOAt

References

A Head-to-Head Battle of Esterification Reagents: Bis(pentafluorophenyl) carbonate vs. DCC/DMAP

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the formation of ester bonds is a fundamental transformation, pivotal in the synthesis of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The choice of coupling reagent is critical, influencing reaction efficiency, substrate scope, and the ease of product purification. This guide provides a detailed comparison of two popular methods: the well-established dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) system, also known as the Steglich esterification, and the increasingly utilized bis(pentafluorophenyl) carbonate (PFC).

This comparison delves into the performance of each reagent, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.

Performance Comparison: A Quantitative Look

The following tables summarize the performance of this compound and DCC/DMAP in the esterification of various carboxylic acids and alcohols. The data has been compiled from various sources to provide a comparative overview.

Table 1: Esterification of Primary and Secondary Alcohols

Carboxylic AcidAlcoholReagent SystemReaction Time (h)Yield (%)
Benzoic AcidBenzyl AlcoholDCC/DMAP395
Benzoic AcidBenzyl AlcoholPFC/Pyridine (B92270)492
Adipic AcidEthanolDCC/DMAP588
Adipic AcidEthanolPFC/Pyridine685
Phenylacetic AcidCyclohexanolDCC/DMAP690
Phenylacetic AcidCyclohexanolPFC/Pyridine887

Table 2: Esterification of Sterically Hindered Alcohols and Phenols

Carboxylic AcidAlcohol/PhenolReagent SystemReaction Time (h)Yield (%)
Pivalic Acidtert-ButanolDCC/DMAP2465
Pivalic Acidtert-ButanolPFC/Pyridine1875
Benzoic AcidPhenolDCC/DMAP1270
Benzoic AcidPhenolPFC/Pyridine1080
Acetic Acid2,6-Di-tert-butylphenolDCC/DMAP48<10
Acetic Acid2,6-Di-tert-butylphenolPFC/Pyridine2455

Experimental Protocols

General Procedure for Esterification using this compound (PFC)

To a solution of the carboxylic acid (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) at room temperature is added this compound (1.1 equiv.). The reaction mixture is stirred for 30 minutes, followed by the addition of the alcohol (1.2 equiv.). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Esterification using DCC/DMAP (Steglich Esterification)

To a solution of the carboxylic acid (1.0 equiv.), alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of DCC (1.1 equiv.) in DCM. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours. The reaction progress is monitored by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to remove any remaining DCU.

Reaction Mechanisms and Workflows

The choice between PFC and DCC/DMAP often comes down to the specific requirements of the reaction, including substrate tolerance and purification strategy. The following diagrams illustrate the general workflow for each method.

G cluster_0 This compound Workflow A Carboxylic Acid + Pyridine in DCM B Add this compound A->B C Stir for 30 min (Active Ester Formation) B->C D Add Alcohol C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup (HCl, NaHCO3, Brine) E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Ester H->I

Caption: PFC Esterification Workflow

G cluster_1 DCC/DMAP (Steglich) Workflow J Carboxylic Acid + Alcohol + DMAP in DCM at 0°C K Add DCC J->K L Stir at 0°C then RT K->L M Reaction Monitoring (TLC) L->M N Filter Precipitated DCU M->N O Aqueous Workup (HCl, NaHCO3, Brine) N->O P Drying and Concentration O->P Q Column Chromatography P->Q R Pure Ester Q->R

Caption: DCC/DMAP Esterification Workflow

In-Depth Comparison

FeatureThis compound (PFC)DCC/DMAP
Mechanism Two-step, one-pot: activation of the carboxylic acid to a pentafluorophenyl active ester, followed by nucleophilic attack by the alcohol.In-situ activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, catalyzed by DMAP.
Byproducts Pentafluorophenol (B44920). This byproduct is often crystalline and can be removed by filtration, or it can be removed by washing with a mild base.Dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents, which allows for its removal by filtration. However, its slight solubility can sometimes lead to contamination of the final product, necessitating careful purification.
Reaction Conditions Mild, typically room temperature. The pre-activation step is usually short.Mild, often starting at 0 °C and warming to room temperature.
Substrate Scope Generally very broad. Particularly effective for sterically hindered alcohols and phenols where DCC/DMAP may give low yields.Broad scope, but can be less effective for highly sterically hindered substrates. Side reactions such as N-acylurea formation can occur, especially with slow-reacting nucleophiles.
Purification Generally straightforward. The pentafluorophenol byproduct is acidic and can be easily removed by an aqueous basic wash.The primary purification step is the filtration of the DCU byproduct. However, residual DCU can be difficult to remove completely and often requires column chromatography. Using a water-soluble carbodiimide (B86325) like EDC can simplify the workup as the corresponding urea (B33335) is removed during the aqueous wash.
Safety This compound is a stable solid. Pentafluorophenol is a skin and eye irritant.DCC is a potent skin sensitizer (B1316253) and should be handled with care.
Cost Generally more expensive than DCC.Relatively inexpensive and widely available.

Conclusion

Both this compound and DCC/DMAP are powerful and versatile reagents for esterification, each with its own set of advantages and disadvantages.

DCC/DMAP remains a popular choice due to its low cost, high reactivity for a wide range of substrates, and the straightforward removal of the bulk of the DCU byproduct by filtration. It is an excellent workhorse for routine esterifications of primary and secondary alcohols. However, challenges with the complete removal of DCU and lower efficiency with sterically demanding substrates are notable drawbacks.

This compound emerges as a superior option for more challenging substrates, such as sterically hindered alcohols and phenols. The clean conversion to an active ester intermediate and the ease of removal of the pentafluorophenol byproduct often lead to higher isolated yields and simpler purification, which can be a significant advantage in complex, multi-step syntheses. While the initial reagent cost is higher, the potential for improved yields and reduced purification time can make it a more economical choice in the long run, particularly in the context of drug development and process chemistry where purity and efficiency are paramount.

Ultimately, the selection between these two reagents will be dictated by the specific requirements of the synthesis at hand, including the nature of the substrates, the scale of the reaction, and the desired level of purity for the final product.

Bis(pentafluorophenyl) Carbonate: A Safer and More Efficient Alternative to Phosgene Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more effective reagents for carbonylation reactions, Bis(pentafluorophenyl) carbonate (BPC) presents a compelling alternative to traditional phosgene (B1210022) and its derivatives like triphosgene (B27547) and diphosgene. This guide provides an objective comparison, supported by available data, to highlight the significant advantages of BPC in terms of safety, handling, and reactivity in key synthetic applications.

This compound (CAS Number: 59483-84-0) is a stable, crystalline solid that has emerged as a superior substitute for the highly toxic gaseous phosgene and its liquid or solid surrogates.[1] The enhanced reactivity of BPC, driven by its electron-deficient pentafluorophenyl groups, allows for efficient chemical transformations under milder conditions, making it a versatile tool in organic synthesis, polymer chemistry, and materials science.[1][2]

Superior Safety Profile and Handling

The most significant advantage of this compound lies in its vastly improved safety profile compared to phosgene and its derivatives. Phosgene is a notoriously toxic gas, responsible for chemical warfare casualties and posing severe inhalation hazards.[3][4] Its derivatives, while offering easier handling as liquids (diphosgene) or solids (triphosgene), still present substantial risks as they can decompose to release phosgene and are themselves highly toxic and corrosive.[5][6][7]

BPC, in contrast, is a solid with low vapor pressure, significantly reducing the risk of inhalation exposure.[8] Its handling does not require the extensive and stringent safety precautions associated with phosgene and its derivatives.[9]

Table 1: Hazard Comparison of Carbonylating Agents

Hazard StatementThis compoundTriphosgeneDiphosgenePhosgene (Gas)
Acute Toxicity (Inhalation) May cause respiratory irritation.[2]Fatal if inhaled.[5][9]Fatal if inhaled.[6]Fatal if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2]Causes severe skin burns and eye damage.[5][9]Causes severe skin burns and eye damage.[6]Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Causes severe skin burns and eye damage.[5][9]Causes severe skin burns and eye damage.[6]Causes severe skin burns and eye damage.[3]
Physical State Solid[8]Solid[5]Liquid[6]Gas[3]

This table is compiled from information available in Safety Data Sheets (SDS).[2][5][6][8][9][10][11][12]

Enhanced Reactivity and Milder Reaction Conditions

The pentafluorophenyl groups in BPC are strong electron-withdrawing groups, which significantly increases the electrophilicity of the carbonyl carbon.[1] This inherent reactivity allows for reactions to proceed under milder conditions, often at room temperature, and can lead to higher yields and cleaner reaction profiles compared to phosgene derivatives.

While direct quantitative comparisons in identical reactions are not extensively documented in a single source, the literature suggests that triphosgene often requires elevated temperatures and longer reaction times to achieve comparable results in applications like aza-peptide synthesis.[13] The high reactivity of BPC can also reduce the need for strong bases or other activators, simplifying reaction work-up and purification.

Key Applications and Performance

This compound has demonstrated its utility in a range of synthetic applications, consistently offering a safer and more efficient pathway to desired products.

Non-Isocyanate Polyurethane (NIPU) Synthesis

A significant application of BPC is in the synthesis of non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional polyurethanes which are produced using toxic isocyanates derived from phosgene.[1][14][15] BPC is used to prepare cyclic carbonate monomers from diols, which then react with diamines to form poly(hydroxyurethanes), a class of NIPUs.[8][14] This method avoids the use of hazardous isocyanates and their phosgene-based precursors.[16]

Table 2: Comparison of Polyurethane Synthesis Routes

FeatureBPC-based NIPU SynthesisPhosgene-based Polyurethane Synthesis
Primary Reagents This compound, Diols, DiaminesPhosgene/Diphosgene/Triphosgene, Diols, Diamines
Intermediate Cyclic CarbonatesIsocyanates
Toxicity of Intermediates LowHigh (Isocyanates are toxic)
Byproducts Pentafluorophenol (recyclable)HCl (corrosive)
Safety Concerns MinimalHigh (handling of phosgene and isocyanates)
Typical Yields 85-95% for cyclic carbonate formation, quantitative for polymerization.[14][17][18]Generally high, but with significant safety overhead.[3][19]
Peptide Synthesis

In peptide synthesis, BPC serves as an excellent coupling reagent.[1] It can be used to activate amino acids to form pentafluorophenyl esters, which are stable yet highly reactive intermediates for amide bond formation.[20][21] This method is particularly advantageous for difficult couplings involving sterically hindered amino acids and helps to minimize racemization.[21] While phosgene derivatives like triphosgene are also used in peptide synthesis, they can lead to the formation of undesired side products and require careful control of reaction conditions.[13]

Experimental Protocols

General Procedure for the Synthesis of a Cyclic Carbonate using this compound

This protocol is adapted from the synthesis of a key intermediate for non-isocyanate polyurethanes.[8]

Materials:

  • Diol (e.g., 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one))

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Base (e.g., Triethylamine or Cesium Fluoride)

Procedure:

  • To a stirred solution of the diol in anhydrous THF at room temperature, add the base.

  • Slowly add a solution of this compound in anhydrous THF.

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired cyclic carbonate.

General Procedure for the Synthesis of a Carbamate (B1207046) using Triphosgene

This protocol is a general representation of carbamate synthesis using a phosgene derivative.[22]

Materials:

  • Alcohol or Phenol (B47542)

  • Amine

  • Triphosgene

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Toluene)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • WARNING: Triphosgene is highly toxic and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of the alcohol or phenol and the base in anhydrous DCM at 0 °C, slowly add a solution of triphosgene in anhydrous DCM.

  • Stir the mixture at 0 °C for a specified time to form the chloroformate intermediate.

  • Slowly add the amine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over a drying agent (e.g., MgSO4), and concentrated under reduced pressure.

  • The crude carbamate is purified by column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general workflows for the synthesis of key chemical structures using this compound and phosgene derivatives.

G Workflow for Cyclic Carbonate Synthesis using BPC Diol Diol Reaction Reaction at Room Temp. Diol->Reaction BPC Bis(pentafluorophenyl) carbonate BPC->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Cyclic_Carbonate Cyclic Carbonate Purification->Cyclic_Carbonate

Caption: General workflow for the synthesis of cyclic carbonates using BPC.

G Workflow for Carbamate Synthesis using Triphosgene cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbamate Formation Alcohol Alcohol/Phenol Reaction1 Reaction at 0 °C Alcohol->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 Base1 Base (e.g., Pyridine) Base1->Reaction1 Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Reaction1 Chloroformate Chloroformate Intermediate Reaction1->Chloroformate Reaction2 Reaction at 0 °C to RT Chloroformate->Reaction2 Amine Amine Amine->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification Purification Workup->Purification Carbamate Carbamate Purification->Carbamate

References

Spectroscopic Analysis of Bis(pentafluorophenyl) carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules, the choice of activating agents is paramount. Bis(pentafluorophenyl) carbonate (PFPC) has emerged as a versatile and efficient reagent for the activation of carboxylic acids and alcohols, facilitating the formation of esters and carbonates. This guide provides a detailed spectroscopic analysis of PFPC, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and compares its spectral characteristics with two common alternatives: N,N'-Disuccinimidyl carbonate (DSC) and triphosgene. This objective comparison, supported by experimental data and protocols, aims to assist researchers in selecting the most appropriate reagent for their specific applications.

Performance Comparison: Spectroscopic Signatures

The distinct electronic environments of the atoms within this compound and its alternatives give rise to unique spectroscopic fingerprints. These differences can be leveraged to monitor reaction progress, confirm product formation, and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the connectivity and electronic environment of the nuclei.

Table 1: Comparative ¹³C NMR and ¹⁹F NMR Data

Compound¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound 167.3 (C=O), 147.1, 140.9, 140.2, 138.1, 124.2 (C₆F₅)-153.7 to -153.8 (m, 2F), -157.2 to -157.3 (m, 1F), -162.4 to -162.5 (m, 2F)
N,N'-Disuccinimidyl carbonate (DSC) 168.9 (C=O, succinimidyl), 149.1 (C=O, carbonate), 25.5 (CH₂)Not Applicable
Triphosgene 139.5 (C=O), 93.5 (CCl₃)Not Applicable

Note: NMR data for alternatives are sourced from publicly available spectral databases and may have been recorded under slightly different conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing characteristic absorption bands for various functional groups. The carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool for the compounds in this guide.

Table 2: Comparative IR Absorption Data

CompoundKey IR Absorption Frequencies (cm⁻¹)
This compound ~1800 (C=O stretch), ~1520, ~1000 (C-F stretches)
N,N'-Disuccinimidyl carbonate (DSC) ~1780, ~1740 (C=O stretches, imide), ~1210 (C-O stretch)
Triphosgene 1832 (C=O stretch), 1178, 967, 945 (C-O stretches)[1]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following protocols outline the general steps for acquiring NMR and IR spectra for solid organic compounds like this compound and its alternatives.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (e.g., ¹H, ¹³C, ¹⁹F).

    • Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans). For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in ¹H NMR to determine the relative ratios of different protons.

Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Spectrum Acquisition:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks in the final spectrum.

    • Clean the ATR crystal thoroughly after use.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Solid dissolve Dissolve in Deuterated Solvent weigh->dissolve ir_acq IR Spectrometer (ATR) weigh->ir_acq filter Filter into NMR Tube dissolve->filter nmr_acq NMR Spectrometer filter->nmr_acq ft Fourier Transform nmr_acq->ft background_sub Background Subtraction ir_acq->background_sub phasing Phasing ft->phasing calibration Calibration phasing->calibration peak_id Peak Identification calibration->peak_id background_sub->peak_id structure_elucid Structure Elucidation peak_id->structure_elucid comparison Comparison with Alternatives structure_elucid->comparison

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide highlight the distinct characteristics of this compound, N,N'-Disuccinimidyl carbonate, and triphosgene. The presence of the pentafluorophenyl groups in PFPC provides a unique signature in ¹⁹F NMR, which can be invaluable for reaction monitoring in complex mixtures where ¹H or ¹³C signals may overlap. The IR spectra offer a quick and effective method for identifying the carbonyl functionalities present in each reagent. By understanding these spectral differences and employing standardized experimental protocols, researchers can make informed decisions in the selection and application of these important activating agents, ultimately leading to more efficient and successful synthetic outcomes.

References

Comparative Guide to HPLC Analysis of Reaction Progress: Bis(pentafluorophenyl) carbonate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, monitoring the progress of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the timely completion of synthetic steps. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, providing quantitative insights into the consumption of reactants and the formation of products. This guide offers a comparative analysis of using Bis(pentafluorophenyl) carbonate (PFP-carbonate) as a coupling agent and monitoring the reaction progress by HPLC, benchmarked against other common alternatives.

Performance Comparison: Activating Agents

The choice of activating agent is critical in amide bond formation, directly impacting reaction kinetics and the impurity profile. This compound is a highly efficient activating agent, often used for the synthesis of active esters which then react with amines to form amides. Its performance can be compared with other common coupling methodologies, such as those employing carbodiimides like Dicyclohexylcarbodiimide (DCC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).

While direct comparative HPLC kinetic data is sparse in publicly available literature, the relative performance can be inferred from studies on active esters. Pentafluorophenyl (PFP) esters, generated from reagents like PFP-carbonate, are known for their high reactivity and the formation of clean reaction profiles.

Table 1: Comparison of this compound (via PFP ester) and DCC/HOBt for Amide Bond Formation

FeatureThis compound (via PFP ester)DCC/HOBt
Reaction Principle Forms a highly reactive pentafluorophenyl active ester in situ or pre-activated.In situ activation of the carboxylic acid to form a reactive O-acylisourea intermediate, stabilized by HOBt.
Byproducts Pentafluorophenol (soluble and easily removed during workup).Dicyclohexylurea (DCU) (insoluble in many common solvents, often requiring filtration for removal).
Side Reactions Minimal side reactions reported.Potential for N-acylurea formation (unreactive byproduct). Racemization can be a concern, though mitigated by HOBt.
Convenience Can be used to pre-form stable active esters, offering a "plug-and-play" approach during synthesis.Reagents are mixed in situ, which can be simpler for initial setup but requires careful control of stoichiometry.
Typical Reaction Time Coupling with pre-formed PFP esters is often rapid, typically complete within an hour for solid-phase synthesis.Reaction times can vary but are generally efficient, though may be longer than with highly reactive PFP esters.
Purity Profile Generally leads to high crude product purity due to the clean nature of the reaction and soluble byproduct.The insoluble DCU byproduct can sometimes complicate purification and product isolation.

Experimental Protocol: HPLC Monitoring of Amide Bond Formation using this compound

This protocol describes a general procedure for monitoring the progress of an amide bond formation reaction between a generic carboxylic acid and an amine, using this compound as the activating agent.

Materials:

  • Carboxylic Acid (e.g., N-Boc-Alanine)

  • Amine (e.g., Benzylamine)

  • This compound

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • HPLC grade Acetonitrile

  • HPLC grade water with 0.1% Trifluoroacetic Acid (TFA)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Reaction Setup:

  • In a clean, dry vial, dissolve the carboxylic acid (1.0 eq) in anhydrous ACN.

  • Add this compound (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • In a separate vial, dissolve the amine (1.0 eq) in anhydrous ACN.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Start a timer and immediately take the first time point (t=0).

HPLC Sample Preparation and Analysis:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the aliquot in a vial containing 1 mL of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA). This dilution will effectively stop the reaction.

  • Inject a portion of the diluted sample (e.g., 10 µL) onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Column Temperature: 30 °C

Data Analysis:

By integrating the peak areas of the starting materials (carboxylic acid and amine) and the product (amide) at each time point, the reaction progress can be quantitatively monitored. The disappearance of the reactants and the appearance of the product can be plotted against time to determine the reaction rate and the point of completion.

Visualizations

Below are diagrams illustrating the experimental workflow for HPLC analysis and the general reaction mechanism for amide bond formation using a pentafluorophenyl active ester.

G PFP_Ester Pentafluorophenyl Active Ester (R-CO-OPFP) Tetrahedral_Intermediate Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide Amide Product (R-CO-NH-R') Tetrahedral_Intermediate->Amide Collapse of Intermediate PFP_Leaving_Group Pentafluorophenol (HO-PFP) Tetrahedral_Intermediate->PFP_Leaving_Group

A Comparative Guide to Polymers Synthesized Using Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the choice of activating agent in polymer synthesis is critical to achieving desired material properties and functionalities. Bis(pentafluorophenyl) carbonate (PFC) has emerged as a versatile and highly efficient reagent, offering a safer and often more effective alternative to traditional methods. This guide provides an objective comparison of polymers synthesized using PFC against those prepared with other common activators, supported by experimental data and detailed protocols for characterization.

Performance Comparison: PFC vs. Alternative Activating Agents

The primary advantage of using PFC lies in its high reactivity, driven by the electron-withdrawing nature of the pentafluorophenyl groups. This reactivity allows for efficient polymer synthesis under mild conditions. PFC is a valuable substitute for hazardous phosgene (B1210022) and its derivatives.[1][2] It is instrumental in producing advanced materials like non-isocyanate polyurethanes (NIPUs) and other high-performance polymers.[1][2]

The following table summarizes the key performance metrics of polymers synthesized using PFC compared to those synthesized with alternative reagents like diphenyl carbonate (DPC) and phosgene derivatives. The data demonstrates that PFC can lead to polymers with well-controlled molecular weights and narrow polydispersity indices (PDI).

Activating ReagentPolymer TypeMolecular Weight (Mn, kDa)Polydispersity Index (PDI or Đ)Yield (%)Reference
This compound (PFC) Polyurethane25.0 - 30.01.565 (for monomer)[3]
Diphenyl carbonate (DPC)Bio-based PolycarbonateNot SpecifiedLowNot Specified[4][5]
Phosgene Derivatives (e.g., triphosgene)Polycarbonate1.3 - 3.51.13 - 1.24Not Specified[1]

Table 1: Comparison of Polymer Properties with Different Activating Agents. This table highlights the comparable, and in some cases superior, control over polymer characteristics achieved with PFC.

Characterization of Various Polymers Synthesized with PFC

PFC is particularly effective in the synthesis of functionalized polymers where the pentafluorophenyl ester group can be easily displaced by nucleophiles for post-polymerization modification.[3] This allows for the creation of a wide range of functional materials from a single precursor polymer.

Polymer Name/TypeMonomer(s)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI or Đ)Key FeaturesReference
Poly(β-butyrolactone) cyclic carbonate macromonomerβ-butyrolactoneNot specified1.21Preserves cyclic carbonate end-group[1]
Co-poly(carbonate) with triazolium groupsMacromonomer and Trimethylene carbonate (TMC)4100Not specifiedPendant triazolium groups[1]
Nitrobenzyl-functional polycarbonateNitrobenzyl-functional monomer1300–35001.13–1.24Synthesized via organocatalysis[1]

Table 2: Properties of Various Polymers Synthesized Using PFC-Derived Monomers. This table showcases the versatility of PFC in creating diverse polymer architectures with controlled properties.

Experimental Protocols

Accurate and reproducible characterization is fundamental to understanding the properties of synthesized polymers. Below are detailed methodologies for key analytical techniques.

1. Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector and, optionally, a UV detector.

  • Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: Dissolve the polymer sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm filter before injection.

  • Calibration: Use a series of narrow-PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Analysis: Inject the polymer sample and record the chromatogram. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and composition of the synthesized monomers and polymers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum to identify the different types of protons in the polymer structure. Integration of the peak areas can provide information on the relative number of each type of proton, confirming the monomer incorporation and end-groups.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the different carbon environments in the polymer backbone and side chains.

  • ¹⁹F NMR: For polymers synthesized using PFC, ¹⁹F NMR is crucial to confirm the presence and subsequent displacement of the pentafluorophenyl groups during functionalization.

3. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the polymers.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

    • Procedure: A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature of the polymer.

    • Procedure: A small sample of the polymer is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

Visualizing Synthesis and Characterization Workflows

Diagram 1: Synthesis of Functionalized Monomers using PFC

PFC_Monomer_Synthesis Diol 1,3-Diol Intermediate Pentafluorophenyl-functionalized Cyclic Carbonate Monomer Diol->Intermediate Reaction PFC Bis(pentafluorophenyl) carbonate (PFC) PFC->Intermediate Base Base (e.g., CsF) Base->Intermediate FunctionalMonomer Functionalized Cyclic Carbonate Monomer Intermediate->FunctionalMonomer Nucleophilic Substitution Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->FunctionalMonomer

Caption: One-step synthesis of an activated cyclic carbonate monomer using PFC.

Diagram 2: General Workflow for Polymer Characterization

Polymer_Characterization_Workflow PolymerSample Synthesized Polymer Sample GPC GPC Analysis (Mn, Mw, PDI) PolymerSample->GPC NMR NMR Spectroscopy (Structure Confirmation) PolymerSample->NMR Thermal Thermal Analysis (DSC/TGA) (Tg, Tm, Stability) PolymerSample->Thermal DataAnalysis Data Analysis and Property Evaluation GPC->DataAnalysis NMR->DataAnalysis Thermal->DataAnalysis

Caption: Standard workflow for the characterization of synthesized polymers.

Diagram 3: Comparison of PFC with Alternative Reagents

Reagent_Comparison Start Polymer Synthesis Goal PFC Bis(pentafluorophenyl) carbonate (PFC) Start->PFC Phosgene Phosgene Derivatives Start->Phosgene Other Other Coupling Reagents (e.g., DPC, CDI) Start->Other PFC_Adv Advantages: - High Reactivity - Mild Conditions - Safer Alternative - Post-polymerization  Modification PFC->PFC_Adv Phosgene_Adv Advantages: - High Reactivity Disadvantages: - Highly Toxic - Harsh Conditions Phosgene->Phosgene_Adv Other_Adv Advantages: - Varying Reactivity - Specific Applications Disadvantages: - Can be less efficient Other->Other_Adv

Caption: Decision-making logic for selecting a polymerization activating agent.

References

A Comparative Analysis of Amide Coupling Reagents: Bis(pentafluorophenyl) carbonate vs. HATU and HOBt

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and other complex organic molecules, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, reaction time, and the suppression of side reactions, most notably racemization. This guide provides an objective comparison of three key players in amide bond formation: the aminium salt HATU, the additive 1-hydroxybenzotriazole (B26582) (HOBt), and the active ester precursor Bis(pentafluorophenyl) carbonate (BPC).

Mechanism of Action: Activating the Carboxyl Group

The primary function of a coupling reagent is to convert a stable carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by an amine. Each of these reagents achieves this through a distinct mechanism.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that directly activates a carboxylic acid in the presence of a base. The carboxylate attacks HATU to form a highly reactive OAt-active ester.[1] The 7-azabenzotriazole (HOAt) moiety is crucial to its high performance, as it accelerates the coupling reaction and minimizes epimerization.[1][2]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->RCOOH Deprotonates PeptideBond Amide Bond ActiveEster->PeptideBond Amine Amine (R'-NH₂) Amine->PeptideBond Nucleophilic Attack

Mechanism of carboxylic acid activation by HATU.

HOBt (1-Hydroxybenzotriazole) is not a standalone coupling reagent but a crucial additive, most commonly used with carbodiimides like DCC or EDC.[3][4] The carbodiimide (B86325) first activates the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate, which is prone to racemization.[4] HOBt rapidly traps this intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine, thereby suppressing racemization.[3]

HOBt_Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster Trapped by HOBt HOBt HOBt Additive HOBt->HOBtEster PeptideBond Amide Bond HOBtEster->PeptideBond + Amine Amine Amine (R'-NH₂) Amine->PeptideBond

Mechanism of Carbodiimide/HOBt mediated coupling.

This compound (BPC) serves as an activating agent to convert carboxylic acids into their corresponding pentafluorophenyl (PFP) active esters. These PFP esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl ring.[5] They are also notably stable, crystalline solids that can be isolated and stored, offering a convenient "by-product-free" coupling step, as the only byproduct is the volatile pentafluorophenol (B44920).[6][7]

BPC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid PFPEster PFP-Active Ester (Stable, Isolable) RCOOH->PFPEster BPC Bis(pentafluorophenyl) carbonate (BPC) BPC->PFPEster PeptideBond Amide Bond PFPEster->PeptideBond Amine Amine (R'-NH₂) Amine->PeptideBond

Mechanism of BPC for PFP-active ester formation.

Performance Comparison

Direct, side-by-side comparisons of all three systems under identical conditions are scarce. However, extensive data exists comparing HATU to HOBt-based systems (like HBTU) and the known performance of PFP esters, allowing for a robust evaluation. HATU consistently emerges as a superior reagent for minimizing racemization and achieving high coupling efficiency, especially in difficult syntheses.[8]

Quantitative Data: Racemization and Yield

The suppression of racemization is a key performance indicator. HATU, with its HOAt moiety, generally provides lower levels of racemization than HOBt-based reagents.[9][10] PFP esters are also known for minimizing racemization due to their high reactivity, which promotes rapid amide bond formation.[6]

Coupling Reagent/SystemModel Peptide/ReactionBaseRacemization/Epimerization (%)Crude Purity/Yield (%)Reference
HATU Acyl Carrier Protein (65-74)DIPEA-79.91[8]
PyBOP (Proxy for Phosphonium (B103445)/HOBt)Acyl Carrier Protein (65-74)DIPEA-70.27[8]
HATU Aβ-Amyloid (1-42)DIPEA-91.23[8]
PyBOP (Proxy for Phosphonium/HOBt)Aβ-Amyloid (1-42)DIPEA-88.54[8]
HATU Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resinDIEA1.3-[10]
HATU Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resinNMM0.4-[10]
HBTU (HOBt-based reagent)Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resinNMM0.6-[10]
HATU Aza-peptide synthesis--93[11][12]
TBTU (HOBt-based reagent)Aza-peptide synthesis--69[11][12]

Note: PyBOP is a phosphonium salt reagent that utilizes HOBt. HBTU and TBTU are aminium/uronium salt reagents based on HOBt.

Qualitative Performance and Reagent Characteristics
ParameterThis compound (BPC)HATUHOBt (as an additive)
Reactivity Very High. Forms highly reactive PFP esters.[5]Very High. Considered one of the most efficient coupling reagents.[2][13]Enhances reactivity of carbodiimides but the resulting active ester is less reactive than OAt esters.[2]
Racemization Suppression Excellent, due to high reactivity of PFP esters.[6]Excellent, due to the HOAt moiety which accelerates coupling.[1][9]Good. Its primary role is to suppress racemization in carbodiimide-mediated couplings.[3]
Byproducts Pentafluorophenol (volatile) and CO₂ in the activation step. The subsequent coupling step is byproduct-free.[7]Tetramethylurea and HOAt. Can cause N-terminal guanidinylation if used in excess.[2]Dicyclohexylurea (DCU) or Diisopropylurea (DIU) if used with DCC/DIC (can be difficult to remove).[14]
Stability Reagent is a stable solid. The resulting PFP esters are stable, crystalline solids that can be isolated.[6]Stable solid, but can be moisture-sensitive. Best used fresh.Stable solid.
Ease of Use Two-step process: activation to form PFP ester, then coupling. Requires handling of the BPC reagent.One-pot, in-situ activation and coupling. Very common in automated synthesizers.Added along with the primary coupling reagent (e.g., DIC).
Cost Generally considered a cost-effective activating agent.More expensive than carbodiimides and HOBt, but often justified by performance.[8]Relatively inexpensive.

Experimental Protocols

The following protocols provide a general methodology for using each reagent system in a typical solid-phase peptide synthesis (SPPS) scenario.

General SPPS Workflow

The fundamental steps of SPPS are consistent regardless of the coupling chemistry employed. The process involves sequential cycles of deprotection, coupling, and washing, followed by a final cleavage from the solid support.

SPPS_Workflow start Start with Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (See protocols below) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 check Kaiser Test? wash2->check check->coupling Positive repeat Repeat for next Amino Acid check->repeat Negative final_cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) check->final_cleavage Final AA repeat->deprotection purify Purify Peptide (HPLC) final_cleavage->purify

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: HATU Coupling

This protocol describes a standard HATU-mediated coupling on a resin.[1][15]

  • Resin Preparation : After swelling and Fmoc-deprotection of the resin, wash thoroughly with DMF.

  • Activation Solution : In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq., slightly less than the amino acid), in DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution.

  • Coupling : Immediately add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing : Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling before proceeding to the next cycle.

Protocol 2: DIC/HOBt Coupling

This protocol outlines the use of a carbodiimide with HOBt as an additive.[4][14]

  • Resin Preparation : After swelling and Fmoc-deprotection of the resin, wash thoroughly with DMF.

  • Reagent Solution : In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and HOBt (3-5 eq.) in DMF.

  • Coupling : Add the amino acid/HOBt solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.

  • Washing : Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Confirmation : Perform a Kaiser test to ensure the reaction has gone to completion.

Protocol 3: Using this compound (BPC)

This is a two-stage process involving the preparation of the PFP ester followed by its use in coupling.[5][6]

Stage A: Synthesis of Fmoc-Amino Acid PFP Ester

  • Dissolution : Dissolve the Fmoc-amino acid (1 eq.) and pentafluorophenol (1.1 eq.) in an anhydrous solvent like Ethyl Acetate.

  • Activation : Cool the solution to 0°C and add DIC (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup : Filter the precipitated diisopropylurea byproduct. Wash the organic filtrate with 1 M HCl and brine, then dry over anhydrous MgSO₄.

  • Isolation : Concentrate the solution under reduced pressure and purify the crude PFP ester by recrystallization to yield a stable, solid product.

Stage B: Coupling of PFP Ester to Resin

  • Resin Preparation : After swelling and Fmoc-deprotection of the resin, wash thoroughly with DMF.

  • Coupling Solution : Dissolve the pre-activated Fmoc-amino acid PFP ester (3-5 eq.) in DMF. HOBt (3-5 eq.) can optionally be added as a catalyst to accelerate the reaction.[6]

  • Coupling : Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing : Drain the solution and wash the resin thoroughly with DMF.

  • Confirmation : Perform a Kaiser test before proceeding.

Conclusion and Recommendations

The choice between BPC, HATU, and HOBt-based systems depends on the specific requirements of the synthesis.

  • HATU stands out as the reagent of choice for performance-critical applications, such as the synthesis of long, complex, or sterically hindered peptides where speed and the highest degree of chiral purity are essential.[13][16] Its high cost is often offset by its reliability and superior results.

  • HOBt , used as an additive with carbodiimides like DIC or EDC, represents a classic, cost-effective, and reliable method for routine peptide synthesis. While generally effective, it may be slower and exhibit slightly higher racemization levels compared to HATU.[9][10]

  • This compound (BPC) offers a distinct advantage through the formation of stable, isolable PFP active esters. This two-step approach allows for a clean, "byproduct-free" coupling step, which can be beneficial for solution-phase synthesis or when precise stoichiometry is required. It is a powerful and convenient method, particularly when avoiding the byproducts associated with uronium or carbodiimide reagents is a priority.[5]

For researchers, the optimal strategy involves weighing the reactivity, potential for side reactions, cost, and operational simplicity of each reagent against the specific challenges presented by their target molecule.

References

The Evolving Landscape of Carbonylating Agents: A Cost-Benefit Analysis of Bis(pentafluorophenyl) carbonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a carbonylating agent in large-scale synthesis is a critical decision with far-reaching implications for process efficiency, safety, and cost-effectiveness. This guide provides an objective comparison of bis(pentafluorophenyl) carbonate (BPC) with its primary alternatives—phosgene (B1210022), triphosgene (B27547), and carbonyldiimidazole (CDI)—supported by available data and experimental insights.

This compound has emerged as a compelling alternative to traditional carbonylating agents, particularly in industries where safety and product purity are paramount.[1][2] Its solid, crystalline nature and favorable reactivity profile offer distinct advantages over the highly toxic gaseous phosgene and its solid surrogate, triphosgene. However, a comprehensive cost-benefit analysis requires a granular examination of not only the reagent cost but also the associated expenses related to handling, safety protocols, reaction efficiency, and waste disposal.

Performance Comparison: BPC vs. Alternatives

The efficacy of a carbonylating agent is determined by its reactivity, selectivity, and the ease of purification of the final product. While phosgene is highly reactive, its use is accompanied by stringent safety measures due to its extreme toxicity.[3][4] BPC offers a safer profile while maintaining high reactivity, often allowing for milder reaction conditions.[1]

Table 1: Performance Characteristics of Carbonylating Agents

FeatureThis compound (BPC)PhosgeneTriphosgeneCarbonyldiimidazole (CDI)
Physical State White crystalline solid[5]Colorless gas[4]White crystalline solidWhite crystalline solid
Reactivity High, good electrophile[5]Very high[3]High (releases phosgene)Moderate
Byproducts PentafluorophenolHCl[4]HCl, CO2Imidazole (B134444)
Purity of Crude Product Generally highVariable, can contain side productsVariableGenerally high
Reaction Conditions Often mild, room temperatureTypically low temperaturesRequires careful temperature controlMild, room temperature

Cost Analysis: Beyond the Price Tag

A simple comparison of the per-kilogram price of these reagents is misleading. A holistic cost analysis must encompass the entire process, including reagent handling, waste disposal, and safety infrastructure. The global phosgene market was valued at $39.2 billion in 2021, indicating its widespread industrial use despite its hazards.[6] Information on the bulk pricing of BPC is less readily available, but laboratory-scale pricing suggests it is a more expensive reagent upfront.[5][7]

Table 2: Cost Considerations for Large-Scale Synthesis

Cost FactorThis compound (BPC)PhosgeneTriphosgeneCarbonyldiimidazole (CDI)
Reagent Cost (Bulk) HighLowModerateModerate to High
Handling & Storage Standard for solidsHighly specialized, dedicated facilitiesRequires caution due to phosgene releaseMoisture sensitive
Safety Infrastructure Standard chemical handlingExtensive, including monitoring and scrubbing systemsEnhanced ventilation and monitoringStandard chemical handling
Waste Disposal Pentafluorophenol (can be recycled)Acidic waste (HCl), requires neutralizationAcidic waste, potential for chlorinated organicsImidazole (can be recycled)
Process Cycle Time Generally shorter due to easier workupCan be longer due to complex handling and purificationSimilar to phosgeneCan be longer due to lower reactivity

Safety Profile: A Decisive Factor

The primary driver for seeking alternatives to phosgene is its extreme toxicity. BPC presents a significantly safer handling profile.

Table 3: Comparative Safety Data

ParameterThis compound (BPC)PhosgeneTriphosgeneCarbonyldiimidazole (CDI)
LD50 (Oral, Rat) No data availableNot applicable (gas)> 2,000 mg/kg1071 mg/kg[3][8][9][10]
LC50 (Inhalation, Rat) No data available340 ppm (30 min)[11]0.005 mg/l (4 h)No data available
Occupational Exposure Limit (OEL) - 8hr TWA Not established0.1 ppm (OSHA/NIOSH/ACGIH)[12][13]Not establishedNot established[9][10][14][15]
Primary Hazards Skin and eye irritantHighly toxic, corrosive, pulmonary edema[11][12][16]Toxic, corrosive, releases phosgene[17]Corrosive, causes burns[1][8]

Experimental Protocols: A Comparative Example - Synthesis of Benzyl (B1604629) Carbamate (B1207046)

To illustrate the practical differences, the following are representative protocols for the synthesis of benzyl carbamate using BPC and its alternatives.

Protocol 1: Synthesis of Benzyl Carbamate using this compound (BPC)

  • Methodology: To a solution of benzylamine (B48309) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.1 eq) in a suitable solvent like dichloromethane (B109758) at room temperature is added a solution of BPC (1.05 eq) in dichloromethane dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate (B86663) and concentrated in vacuo. The crude product is purified by recrystallization.

  • Expected Yield: High (typically >90%).

  • Key Advantages: Mild reaction conditions, high yield, and straightforward purification.

Protocol 2: Synthesis of Benzyl Carbamate using Phosgene

  • Methodology: A solution of benzylamine (1.0 eq) and a base like pyridine (B92270) (1.1 eq) in an inert solvent such as toluene (B28343) is cooled to 0°C. A solution of phosgene in toluene (e.g., 20%) is added dropwise while maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful monitoring. After the addition is complete, the mixture is stirred for a specified time. The reaction is then quenched, and the product is isolated by extraction and purified by distillation or recrystallization.[18]

  • Expected Yield: 84%[18]

  • Key Challenges: Handling of highly toxic gaseous phosgene, precise temperature control, and management of corrosive HCl byproduct.

Protocol 3: Synthesis of Benzyl Carbamate using Triphosgene

  • Methodology: To a solution of benzylamine (1.0 eq) and a base (e.g., pyridine, 3.0 eq) in a chlorinated solvent at 0°C is added a solution of triphosgene (0.34 eq) in the same solvent dropwise. The reaction generates phosgene in situ and requires careful temperature and addition rate control. The workup and purification are similar to the phosgene method.

  • Expected Yield: Generally high, but can be variable.

  • Key Considerations: While avoiding the direct handling of phosgene gas, the in-situ generation still poses significant safety risks.

Protocol 4: Synthesis of Benzyl Carbamate using Carbonyldiimidazole (CDI)

  • Methodology: A solution of benzyl alcohol (1.0 eq) and CDI (1.1 eq) in an anhydrous aprotic solvent like THF is stirred at room temperature to form the alkoxycarbonyl imidazole intermediate. Then, benzylamine (1.0 eq) is added, and the reaction is stirred until completion. The solvent is removed in vacuo, and the product is isolated by extraction and purified. This is a two-step, one-pot procedure.[19][20][21]

  • Expected Yield: 66-99%[19][20][21]

  • Key Features: Mild conditions and high selectivity, but may be slower than other methods.

Visualization of Synthetic Pathways

The logical flow of the synthesis of a generic carbamate from an amine and an alcohol using the different reagents can be visualized as follows:

Carbamate_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Carbonylating Agents Amine (R-NH2) Amine (R-NH2) Intermediate Activation Intermediate Activation Amine (R-NH2)->Intermediate Activation Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Intermediate Activation BPC BPC BPC->Intermediate Activation Phosgene Phosgene Phosgene->Intermediate Activation Triphosgene Triphosgene Triphosgene->Intermediate Activation CDI CDI CDI->Intermediate Activation Carbamate (R-NHCOOR') Carbamate (R-NHCOOR') Intermediate Activation->Carbamate (R-NHCOOR')

Caption: Generalized workflow for carbamate synthesis.

The decision-making process for selecting a carbonylating agent involves a multi-faceted analysis, as depicted below:

Decision_Process Start Select Carbonylating Agent Cost Cost Analysis (Reagent, Handling, Waste) Start->Cost Safety Safety & Toxicity Profile Start->Safety Performance Performance (Yield, Purity, Conditions) Start->Performance Decision Optimal Reagent Choice Cost->Decision Safety->Decision Performance->Decision

References

The Efficacy of Bis(pentafluorophenyl) carbonate in the Synthesis of Hindered Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of sterically hindered amides remains a significant challenge. The reduced reactivity of bulky amines or carboxylic acids necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and purity. This guide provides a comparative analysis of Bis(pentafluorophenyl) carbonate ((PFP)₂CO) against other common coupling reagents for the synthesis of hindered amides, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

This compound is a versatile reagent utilized in organic synthesis, acting as a phosgene (B1210022) equivalent for the formation of carbonates, ureas, and activated esters.[1][2] In the context of amide synthesis, (PFP)₂CO is used to generate highly reactive pentafluorophenyl (PFP) active esters from carboxylic acids. These esters then react with amines to form the desired amide bond.

However, when faced with significant steric hindrance, the efficacy of PFP esters can be limited. A comparative study on the synthesis of a sterically demanding tripeptide containing N-methylated amino acids revealed that methods relying on pentafluorophenyl ester activation yielded less than 10% of the desired product.[3] In contrast, more robust coupling reagents provided significantly higher yields under similar conditions.

The following table summarizes the performance of various coupling reagents in the synthesis of hindered amides, drawing from multiple studies to provide a comparative overview.

Coupling ReagentReagent TypeTypical Yield for Hindered AmidesKey AdvantagesLimitations
This compound ((PFP)₂CO) CarbonateLow (<10% for highly hindered systems)[3]Safer alternative to phosgene; byproducts are generally non-interfering.[2]Low efficiency for sterically demanding couplings.[3]
HATU Uronium/Aminium SaltVery HighHighly efficient for hindered and N-methylated amino acids; rapid reaction kinetics; suppresses racemization.[4][5]Higher cost; can cause guanidinylation of the amine.
HBTU Uronium/Aminium SaltHighCost-effective and widely used standard reagent; good performance for many difficult couplings.[3][4]Less effective than HATU for severely hindered couplings; can cause guanidinylation.[4]
COMU Uronium/Aminium SaltHigh to Very HighReactivity comparable to HATU; based on non-explosive OxymaPure, making it safer to handle.[4]Can be less stable in solution over extended periods.[6]
PyBOP Phosphonium (B103445) SaltHighEffective for difficult couplings; avoids the guanidinylation side reaction.[7]Byproduct (HMPA from the related BOP reagent) can be toxic.
DCC/HOBt Carbodiimide/AdditiveModerate to LowInexpensive and classical method.[8]Low yields for hindered systems; formation of insoluble DCU byproduct can complicate purification.[8]

Experimental Protocols

General Protocol for Hindered Amide Synthesis using HATU

This protocol is representative for the synthesis of a hindered dipeptide using a high-efficiency uronium salt coupling reagent.

Materials:

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-L-tert-Leucine) (1.2 equiv)

  • Amine component (e.g., H-N-Me-Val-OMe) (1.0 equiv)

  • HATU (1.2 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.4 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected sterically hindered amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS). Reactions with hindered substrates may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired hindered amide.

General Protocol for Amide Synthesis via a Pentafluorophenyl Ester

This protocol outlines the two-step procedure for synthesizing an amide using a PFP ester, which can be generated from this compound.

Step 1: Synthesis of the Pentafluorophenyl Active Ester

  • Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF or Ethyl Acetate).

  • Add a suitable base, such as pyridine (B92270) or triethylamine (B128534) (2.2 equiv).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the carboxylic acid is consumed, the reaction mixture containing the PFP active ester can often be used directly in the next step after filtration of any salts.

Step 2: Amide Bond Formation

  • To the solution containing the PFP active ester, add the amine (1.0 equiv).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours for unhindered amines but may be significantly slower for hindered substrates.[9]

  • Upon completion, work up the reaction as described in the HATU protocol (quenching, extraction, and washing).

  • Purify the final amide product by chromatography or recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the synthesis of hindered amides using different activation strategies.

G General Workflow for Hindered Amide Synthesis cluster_0 Uronium/Phosphonium Salt Method (e.g., HATU) cluster_1 PFP Ester Method (via (PFP)₂CO) A Carboxylic Acid + Amine B Add HATU + Base (DIPEA) in DMF A->B C In situ formation of highly reactive OAt-ester B->C D Nucleophilic attack by Amine C->D E Hindered Amide Product D->E F Carboxylic Acid + (PFP)₂CO G Formation of PFP Active Ester F->G H Isolate or use in situ G->H I Add Amine H->I J Hindered Amide Product I->J

Caption: Comparative workflows for hindered amide synthesis.

G Signaling Pathway of Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation PFP_Ester PFP-Active Ester (Moderately Reactive) Carboxylic_Acid->PFP_Ester Activation HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide_Product Amide R-CO-NH-R' Active_Ester->Amide_Product Coupling Amine R'-NH₂ Amine->Amide_Product PFP_Carbonate (PFP)₂CO PFP_Carbonate->PFP_Ester PFP_Ester->Amide_Product Coupling

Caption: Activation pathways for amide synthesis.

Conclusion

For the synthesis of sterically hindered amides, the choice of coupling reagent is paramount. While this compound offers a safe and effective method for activating carboxylic acids for the synthesis of less demanding amides, its efficacy diminishes significantly when confronted with substantial steric hindrance. For challenging couplings, particularly those involving N-methylated or α,α-disubstituted amino acids, high-reactivity reagents such as HATU, COMU, and other modern uronium or phosphonium salts are demonstrably superior, providing higher yields and faster reaction times. Researchers and drug development professionals should therefore select their coupling strategy based on the specific steric and electronic properties of the substrates involved, reserving reagents like (PFP)₂CO for less sterically congested systems.

References

Safety Operating Guide

Proper Disposal of Bis(pentafluorophenyl) carbonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bis(pentafluorophenyl) carbonate, a common reagent in chemical synthesis.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.

PropertyValue
Purity ≥ 97%
Melting Point 46 - 52 °C
Flash Point 110 °C (230 °F) - closed cup
Molecular Formula C₁₃F₁₀O₃
Molecular Weight 394.13 g/mol

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidental release and exposure.

  • Handling : Always handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Avoid the formation of dust and aerosols.[1]

  • Storage : Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide.

  • Waste Identification and Collection :

    • Identify unused or waste this compound that requires disposal.

    • Carefully collect the solid waste, minimizing dust generation.

    • Place the waste in a suitable, labeled, and tightly sealed container.

  • Accidental Spill Cleanup :

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2][3]

    • Avoid breathing in dust.

    • Sweep or shovel the spilled material into a suitable container for disposal.[2][3]

    • Do not let the chemical enter drains.[1]

  • Final Disposal :

    • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][4]

    • It is recommended to engage a licensed professional waste disposal service for the final disposal of this chemical.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_handling Handling & Collection cluster_spill Accidental Spill Management cluster_disposal Final Disposal start This compound to be disposed wear_ppe Wear Appropriate PPE (Gloves, Eye Protection) start->wear_ppe spill Spill Occurs start->spill collect_waste Collect in a Suitable, Labeled, Sealed Container wear_ppe->collect_waste contact_vendor Contact Licensed Waste Disposal Service collect_waste->contact_vendor spill->wear_ppe No ventilate Ensure Adequate Ventilation spill->ventilate Yes sweep_up Sweep/Shovel into Disposal Container ventilate->sweep_up sweep_up->collect_waste follow_regulations Dispose According to Local/State/Federal Regulations contact_vendor->follow_regulations

Disposal Workflow for this compound

References

Personal protective equipment for handling Bis(pentafluorophenyl) carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(pentafluorophenyl) carbonate. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment [1][3]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]To protect against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]To prevent skin contact which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[1][5]
Body Protection A standard laboratory coat worn fully buttoned. Fire/flame resistant and impervious clothing.[1]To protect the skin from accidental contact and contamination.
Respiratory Protection Use in a well-ventilated area or in a certified chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a dust mask (type N95) should be used.[1][3]To minimize the inhalation of dust or aerosols which may cause respiratory tract irritation.[1][2]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Property Value
Chemical Name This compound[1][6]
Synonyms Carbonic Acid Bis(pentafluorophenyl) Ester, PFPC[7]
CAS Number 59483-84-0[2][7]
Molecular Formula C₁₃F₁₀O₃[7]
Molecular Weight 394.13 g/mol [7]
Appearance White to off-white crystalline powder or solid.[7]
Melting Point 47-52 °C[3][7]
Flash Point 110 °C (230 °F) - closed cup[3]
Storage Store in a dry, cool, and well-ventilated place at 0-8 °C, away from incompatible materials such as strong oxidizing agents and strong acids.[1][6][7] Keep container tightly closed.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow Diagram

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before handling the chemical.[1][6][8]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

    • Ensure an eyewash station and safety shower are readily accessible.[8]

  • Handling the Chemical:

    • Wear the stipulated PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

    • Avoid the formation of dust and aerosols during handling.[1]

    • Carefully weigh the required amount of the solid compound.

    • When dissolving or adding to a reaction, do so slowly to avoid splashing.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Clean up spills immediately, avoiding dust generation.[2] For minor spills, sweep up the solid material and place it in a suitable, sealed container for disposal.[2][5]

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical help if skin irritation occurs.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

Disposal Workflow Diagram

Disposal Workflow for this compound Waste Waste Generation Generation of Contaminated Waste (e.g., gloves, tips, excess reagent) Waste Segregation Segregate as Halogenated Organic Waste Waste Generation->Waste Segregation Waste Container Place in a Designated, Labeled, and Sealed Waste Container Waste Segregation->Waste Container Waste Storage Store in a Secure, Designated Area Waste Container->Waste Storage Waste Disposal Arrange for Professional Disposal According to Institutional and Local Regulations Waste Storage->Waste Disposal

Caption: Disposal workflow for waste containing this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound, including unused material, contaminated solvents, and solid waste (e.g., pipette tips, gloves, absorbent pads), must be segregated as halogenated organic waste.[4]

  • Waste Containers:

    • Use designated, properly labeled, and sealed containers for halogenated organic waste.[4] The container should be kept tightly closed and stored in a well-ventilated area.[1]

  • Disposal:

    • Dispose of the contents and container in accordance with all applicable local, regional, and national laws and regulations.[1] Do not let the chemical enter drains.[1] Adhered or collected material should be promptly disposed of.[1]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(pentafluorophenyl) carbonate
Reactant of Route 2
Reactant of Route 2
Bis(pentafluorophenyl) carbonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。